Nobiletin
Beschreibung
This compound has been reported in Citrus leiocarpa, Plenodomus tracheiphilus, and other organisms with data available.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O8/c1-23-13-8-7-11(9-15(13)24-2)14-10-12(22)16-17(25-3)19(26-4)21(28-6)20(27-5)18(16)29-14/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIAQLRQZPPODS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197275 | |
| Record name | Nobiletin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nobiletin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029540 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
478-01-3 | |
| Record name | Nobiletin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nobiletin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nobiletin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nobiletin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NOBILETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D65ILJ7WLY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nobiletin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029540 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134 °C | |
| Record name | Nobiletin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029540 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Nobiletin's Mechanism of Action in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nobiletin, a polymethoxylated flavone found in citrus peels, has emerged as a potent neuroprotective agent with significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound mitigates neuroinflammation, a key pathological feature in a range of neurodegenerative diseases. By targeting critical signaling pathways within microglia and astrocytes, the primary immune cells of the central nervous system, this compound effectively suppresses the production of pro-inflammatory mediators, reduces oxidative stress, and restores cellular homeostasis. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways to support further investigation and drug development efforts in the field of neuroinflammation.
Core Anti-Neuroinflammatory Mechanisms of this compound
This compound exerts its anti-neuroinflammatory effects through the modulation of several key signaling pathways, primarily in microglial cells, the resident immune cells of the brain.[1][2] When activated by stimuli such as lipopolysaccharide (LPS), a component of bacterial cell walls, microglia initiate an inflammatory cascade that, when chronic, contributes to neuronal damage.[2][3] this compound intervenes in this process at multiple levels.
Inhibition of Pro-inflammatory Signaling Pathways
1.1.1. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli, the inhibitor of NF-κB (IκBα) is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4] this compound has been shown to markedly inhibit the LPS-induced activation of the NF-κB signaling pathway.[2][4] It achieves this by suppressing the nuclear translocation of the NF-κB p65 subunit, thereby preventing the expression of downstream targets.[2][4] Interestingly, some studies suggest that this compound can attenuate the transcriptional activity of the p65 subunit without affecting the degradation of IκBα or the nuclear localization of p65 itself, indicating multiple points of intervention within this pathway.[4]
1.1.2. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in mediating cellular responses to a variety of external stimuli, including inflammatory signals.[2] this compound significantly inhibits the LPS-induced phosphorylation of ERK, JNK, and p38 MAPKs in microglial cells.[2] By downregulating the activation of these kinases, this compound effectively dampens the downstream inflammatory response.[2][3]
1.1.3. PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another key regulator of inflammation and cell survival. This compound has been demonstrated to modulate this pathway in the context of neuroinflammation.[3][5] By influencing PI3K/Akt signaling, this compound can further suppress the production of pro-inflammatory cytokines in microglia.[3][6][7]
Attenuation of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. This compound has been reported to inhibit the NLRP3 inflammasome, a key driver of neuroinflammation.[1] This inhibition is linked to the promotion of autophagy via the AMPK pathway.[1]
Modulation of Toll-Like Receptor (TLR) Signaling
Toll-Like Receptor 4 (TLR4) is a primary receptor that recognizes LPS and initiates the inflammatory cascade. This compound has been shown to suppress the activation of the TLR4/MyD88/NF-κB pathway in human microglial cells.[8][9] Furthermore, this compound enhances the expression of TLR10, which acts as a negative regulator of TLR4-mediated inflammatory signaling.[8]
Upregulation of Antioxidant Defense Mechanisms
1.4.1. Nrf2/HO-1 Signaling Pathway
Oxidative stress is intimately linked with neuroinflammation. This compound combats oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[8][9][10] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. This compound promotes the nuclear translocation of Nrf2, leading to an increased expression of HO-1 and other antioxidant enzymes such as catalase (CAT), glutathione peroxidase (GPx), and superoxide dismutase (SOD).[8][9][10] This enhanced antioxidant capacity helps to reduce intracellular reactive oxygen species (ROS) and mitigate oxidative damage.[8][9]
Quantitative Data on this compound's Anti-inflammatory Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent efficacy of this compound in reducing key inflammatory markers.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound in Microglia
| Cell Line | Stimulant | This compound Conc. (µM) | Inhibited Mediator | % Inhibition / Effect | Reference |
| Human Microglia | LPS | 10, 50, 100 | IL-1β, CXCL8, IL-6, MMP-9 | Significant inhibition, most pronounced at 100 µM | [1] |
| Human Microglia | SARS-CoV-2 Spike Protein | 50, 100 | IL-1β, CXCL8, IL-6, MMP-9 | Significant inhibition | [1] |
| Human Microglia | Ochratoxin A | 50, 100 | IL-1β, CXCL8, IL-6, MMP-9 | Significant inhibition | [1] |
| BV-2 (Murine Microglia) | LPS | 1 - 50 | Nitric Oxide (NO) | Marked, dose-dependent suppression | [2] |
| BV-2 (Murine Microglia) | LPS | Not specified | TNF-α, IL-1β | Significant inhibition | [2] |
| HMC3 (Human Microglia) | LPS (1 µg/mL) | 5, 10, 20, 40 | IL-1β, IL-6 | Attenuated upregulation | [8] |
| BV-2 (Murine Microglia) | LPS | Not specified | NO, PGE2, iNOS, COX-2 | Significant inhibition of production and mRNA expression | [4] |
| BV-2 (Murine Microglia) | LPS | Not specified | CCL2, CXCL1, IL-6, TNFα | Inhibition of mRNA expression | [4] |
Table 2: In Vivo Effects of this compound on Neuroinflammation
| Animal Model | Treatment | This compound Dose | Key Findings | Reference |
| Mice | LPS-induced systemic inflammation | 100 mg/kg/day (oral gavage for 6 weeks) | Ameliorated memory deficit, suppressed microglial activation, and pro-inflammatory cytokine secretion (COX-2, IL-1β, TNF-α, iNOS) | [3] |
| Mice | Intracerebral LPS injection | Not specified | Suppressed accumulation of microglia and mRNA expression of CCL2, CXCL1, IL-6, and TNFα in the brain | [4] |
| APP/PS1 Mice | Not specified | Not specified | Reduced expression of neuroinflammation-related proteins (NLRP3, ASC, cleaved caspase-1, GSDMD-N) and inflammatory cytokines (IL-1β, TNF-α, IL-18) in the hippocampus | [11] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to facilitate reproducibility and further research.
In Vitro Microglial Activation and this compound Treatment
-
Cell Culture:
-
BV-2 Cells (Murine Microglia): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
HMC3 Cells (Human Microglia): Maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS.
-
Human SV-40 Microglia: Cultured as described in the source literature.[1]
-
-
Stimulation of Inflammation:
-
Lipopolysaccharide (LPS) from Escherichia coli is commonly used at concentrations ranging from 100 ng/mL to 1 µg/mL to induce an inflammatory response.
-
-
This compound Treatment:
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measured in the culture supernatant using the Griess reagent assay.
-
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, CXCL8): Quantified in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]
-
Prostaglandin E2 (PGE2): Measured by ELISA.
-
mRNA Expression (iNOS, COX-2, cytokines): Analyzed by quantitative real-time polymerase chain reaction (qRT-PCR).
-
-
Western Blot Analysis:
-
Used to determine the protein levels and phosphorylation status of key signaling molecules (e.g., p-ERK, p-JNK, p-p38, IκBα, NF-κB p65, Nrf2, HO-1).
-
In Vivo Animal Models of Neuroinflammation
-
LPS-Induced Systemic Inflammation Model:
-
Animals: C57BL/6J mice are commonly used.
-
This compound Administration: this compound is administered daily by oral gavage (e.g., 100 mg/kg/day) for several weeks.[3]
-
Induction of Neuroinflammation: Mice receive intraperitoneal injections of LPS (e.g., for 7 consecutive days).[3]
-
Behavioral Tests: Cognitive function is assessed using tests such as the Morris water maze or Y-maze.
-
Histological and Molecular Analysis: Brain tissues (hippocampus and cortex) are collected for immunohistochemistry (to assess microglial activation using Iba-1 staining) and Western blot analysis of inflammatory and signaling proteins.
-
-
Intracerebral LPS Injection Model:
Visualization of this compound's Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound in the context of neuroinflammation.
Signaling Pathways in Microglial Activation
Caption: this compound's multifaceted inhibition of pro-inflammatory signaling pathways in microglia.
Experimental Workflow for In Vitro Studies
Caption: A typical experimental workflow for evaluating this compound's anti-inflammatory effects in vitro.
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential for neuroinflammatory and neurodegenerative diseases by comprehensively targeting key inflammatory and oxidative stress pathways. Its ability to modulate NF-κB, MAPK, and PI3K/Akt signaling, inhibit the NLRP3 inflammasome, and activate the Nrf2 antioxidant response underscores its multifaceted mechanism of action. The presented quantitative data and experimental protocols provide a solid foundation for researchers and drug development professionals to advance the study of this compound and its derivatives.
Future research should focus on:
-
Pharmacokinetics and Bioavailability: Optimizing the delivery of this compound to the central nervous system to enhance its therapeutic efficacy.
-
Chronic Neuroinflammation Models: Evaluating the long-term effects of this compound in animal models that more closely mimic the progressive nature of neurodegenerative diseases.
-
Clinical Trials: Translating the promising preclinical findings into well-designed clinical trials to assess the safety and efficacy of this compound in human patients with neuroinflammatory conditions.
-
Synergistic Effects: Investigating the potential for combination therapies where this compound is used alongside other neuroprotective agents.
By continuing to elucidate the intricate mechanisms of this compound and validating its therapeutic effects in relevant models, the scientific community can pave the way for novel and effective treatments for a range of debilitating neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-neuroinflammatory activity of this compound on suppression of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The citrus flavonoid, this compound inhibits neuronal inflammation by preventing the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. This compound Protects against Systemic Inflammation-Stimulated Memory Impairment via MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Reduces LPS-Induced Neuroinflammation through TLR4/MyD88/NF-κB and Oxidative Stress via Nrf2/HO-1 Signaling in Human Microglial HMC3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Alleviates Astrocyte Activation and Oxidative Stress Induced by Hypoxia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Natural Sources of Nobiletin
For Researchers, Scientists, and Drug Development Professionals
Nobiletin, a polymethoxyflavone (PMF) with the chemical formula C₂₁H₂₂O₈, is a naturally occurring compound that has garnered significant attention within the scientific community.[1] Its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, neuroprotective, and anti-metabolic disorder properties, makes it a promising candidate for therapeutic development.[2][3][4] This technical guide provides an in-depth overview of the primary natural sources of this compound, quantitative data on its concentration, detailed experimental protocols for its extraction and analysis, and a visualization of the key cellular signaling pathways it modulates.
Natural Sources of this compound
This compound is almost exclusively found in the plant kingdom, specifically within the Citrus genus.[5][6] The highest concentrations are typically located in the peels (flavedo) of citrus fruits, with smaller amounts present in the stems and leaves.[1][7][8]
The primary natural sources include:
-
Tangerines and Mandarins (Citrus reticulata, Citrus nobilis, Citrus tangerine) : These are among the most abundant sources of this compound.[1][5][7][8]
-
Sweet Oranges (Citrus sinensis) : The peels of sweet oranges are a significant and widely available source.[1][8][9]
-
Shiikuwasha (Citrus depressa) : This small, green citrus fruit, native to Taiwan and Okinawa, is particularly rich in this compound.[1][7][8][10]
-
Other Citrus Varieties : this compound is also present in varying concentrations in other citrus fruits such as lemons (Citrus limon), bitter oranges (Citrus aurantium), Satsuma mandarins (Citrus unshiu), and grapefruits (Citrus paradisi).[1][7][8][11]
The concentration of this compound can be influenced by several factors, including the specific cultivar, the maturity of the fruit (unripe fruits often have higher concentrations), and the geographical region of cultivation.[1] For instance, dried orange peels from China have been shown to contain significantly higher levels of this compound than those from California.[1]
Quantitative Analysis of this compound in Natural Sources
The quantity of this compound varies considerably across different citrus species and their extracts. The following table summarizes quantitative data from various studies.
| Natural Source | Sample Type | This compound Concentration | Reference |
| Citrus reticulata (Tangerine) | Peel Oil | 1.50 g/L | [1] |
| Citrus nobilis (King Tangerine) | Peel Oil | 0.60 g/L | [1] |
| Citrus sinensis (Orange) | Peel Oil | 0.50 g/L | [1] |
| Clementine Tangerine | Peel Oil | 0.40 g/L | [1] |
| Various Citrus Fruits | Dried Fruit | 7 - 173 mg/kg (dry weight) | [1] |
| Citrus sinensis (Orange, from China) | Dried Peel | 7.79 mg/g | [1] |
| Citrus sinensis (Orange, from California) | Dried Peel | 0.43 mg/g | [1] |
| Citrus sinensis (Orange) | Liquid Peel Extract | 19.8 mg/g | [1] |
| Citrus depressa (Shekwasha) | Peel Extract (Ionic Liquid) | 2.3% (w/w) | [12] |
| Citrus reticulata (Ponkan Mandarin) | Flavedo | ~13 times higher than Satsuma mandarin | [13] |
| Generic Citrus Peel | Solvent Extract | 42.4 ± 2.2 % (relative content by HPLC) | [6][14] |
Experimental Protocols
The extraction, isolation, and quantification of this compound are critical steps for research and development. Due to its lipophilic nature, methods typically involve organic solvents and chromatographic separation.[1]
Protocol 1: Conventional Solvent Extraction This is a widely used method for obtaining crude this compound extract.
-
Preparation : Air-dry citrus peels and pulverize them into a fine powder.[6]
-
Initial Extraction : Perform an exhaustive extraction of the powder with a non-polar solvent like hexane (e.g., 1000 g of powder in 5.0 L of hexane) to remove oils and lipids.[6]
-
Saponification : Treat the remaining solid with a 10% sodium hydroxide solution for approximately 2 hours to hydrolyze esters and other compounds.[6]
-
Secondary Extraction : Extract the resulting mixture with a moderately polar solvent such as diethyl ether or ethyl acetate.[6][15]
-
Concentration : Wash the organic extract with water, then concentrate it under reduced pressure to yield the crude PMF extract.[6]
Protocol 2: Supercritical Fluid Extraction (SFE) A "green" chemistry approach that uses supercritical CO₂ as the solvent.
-
System Parameters : Set the extraction vessel temperature to 80°C and the pressure to 30 MPa.[4][16]
-
Modifier : Use ethanol (e.g., 85%) as a co-solvent or modifier to increase the polarity of the supercritical CO₂ and improve extraction efficiency.[16]
-
Extraction : Pass the supercritical fluid through the packed, dried citrus peel powder.
-
Separation : Reduce the pressure in a separator vessel, causing the CO₂ to return to a gaseous state and the this compound-rich extract to precipitate for collection. This method has shown a higher yield compared to conventional solvent extraction.[16]
Protocol 3: Ultrasonic-Assisted Extraction (UAE) This method uses acoustic cavitation to accelerate extraction.
-
Solvent : Prepare a solvent system, such as 50% ethanol in deionized water.[10]
-
Extraction : Submerge the vessel containing the citrus peel powder and solvent in an ultrasonic bath.
-
Sonication : Apply ultrasonic waves at a specified frequency and power for a defined period (e.g., 30-60 minutes).
-
Recovery : Filter the mixture and evaporate the solvent to obtain the crude extract.
Multi-step Column Chromatography This protocol is designed to isolate this compound in high purity from a crude extract.
-
Initial Separation (Flash Chromatography) : Load the crude extract onto a silica gel flash column. Elute with a gradient solvent system of ethyl acetate and hexanes.[9]
-
Fraction Collection : Collect fractions and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Pooling and Concentration : Combine the this compound-rich fractions and concentrate them under reduced pressure.[9]
-
High-Purity Isolation (Preparative HPLC) : Load the concentrated residue onto a preparative HPLC column (e.g., a Regis chiral column).[9] Elute with an isocratic or gradient mobile phase, such as ethanol and hexanes, to separate this compound from other closely related flavonoids like 5,6,7,4'-tetramethoxyflavone.[9]
High-Performance Liquid Chromatography (HPLC) HPLC is the standard and most effective method for the precise quantification of this compound.[6][14]
-
Sample Preparation : Dissolve a precisely weighed amount of the extract (e.g., 20 mg) in a suitable solvent like DMSO, and then dilute it with the mobile phase (e.g., 50% methanol) to a known concentration.[6]
-
Standard Curve : Prepare a series of standard solutions of pure this compound with known concentrations.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column.
-
Mobile Phase : An optimized gradient or isocratic system. A baseline separation of this compound and tangeretin can be achieved with a fixed gradient of 75% mobile phase B (e.g., methanol or acetonitrile) and 25% mobile phase A (e.g., water with 0.1% formic acid).[6]
-
Detection : UV detector set to the maximum absorbance wavelength for this compound (typically around 330-340 nm).
-
-
Analysis : Inject the standards and the sample solution. Identify the this compound peak based on its retention time compared to the standard.[6]
-
Quantification : Construct a standard curve by plotting peak area against concentration for the standards. Use the regression equation from this curve to calculate the concentration of this compound in the sample.[6]
Visualized Experimental Workflow and Signaling Pathways
The following diagram illustrates a typical workflow from raw citrus peel to purified this compound and its subsequent analysis.
This compound exerts its biological effects by interacting with multiple intracellular signaling pathways that are often dysregulated in chronic diseases, particularly cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR axis is a critical pathway that regulates cell growth, proliferation, and survival. Its over-activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway.[2][3][17]
NF-κB Signaling Pathway
The NF-κB pathway plays a key role in regulating the immune and inflammatory responses, and its aberrant activation is linked to cancer and inflammatory diseases. This compound is a known inhibitor of this pathway.[2][3][17]
Conclusion
This compound stands out as a high-value natural product with significant therapeutic potential. Its primary sources are the peels of common citrus fruits, making it a readily available and cost-effective compound for further investigation.[1] The methodologies for its extraction, purification, and analysis are well-established, enabling robust and reproducible scientific inquiry. For researchers and drug development professionals, a thorough understanding of this compound's natural origins and its complex interactions with key cellular pathways, such as PI3K/Akt and NF-κB, is fundamental to unlocking its full potential in preventing and treating human diseases.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. This compound in Cancer Therapy: How This Plant Derived-Natural Compound Targets Various Oncogene and Onco-Suppressor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Multifunctional Effects of this compound and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. avensonline.org [avensonline.org]
- 7. Frontiers | this compound from citrus peel: a promising therapeutic agent for liver disease-pharmacological characteristics, mechanisms, and potential applications [frontiersin.org]
- 8. This compound from citrus peel: a promising therapeutic agent for liver disease-pharmacological characteristics, mechanisms, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: efficient and large quantity isolation from orange peel extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Expression and functional analysis of the this compound biosynthesis-related gene CitOMT in citrus fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Avens Publishing Group - Rapid Quantification of this compound and Tangeretin in Citrus Peel Extractions by Raman Spectroscopy [avensonline.org]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Nobiletin's Role in Circadian Rhythm Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate machinery of the circadian clock governs a vast array of physiological processes, and its dysregulation is increasingly implicated in a multitude of pathologies, including metabolic syndrome, neurodegenerative diseases, and cancer. Nobiletin, a polymethoxylated flavone found in citrus peels, has emerged as a potent modulator of the core circadian oscillator. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role as a Retinoid Acid-related Orphan Receptor (ROR) agonist. We present a comprehensive overview of the signaling pathways influenced by this compound, supported by quantitative data from key experimental findings. Detailed methodologies for seminal assays are provided to facilitate further research and drug development efforts in the field of chronotherapeutics.
Introduction
The mammalian circadian clock is a self-sustaining, cell-autonomous timekeeping system that orchestrates 24-hour rhythms in physiology and behavior. The molecular clockwork is composed of a series of transcriptional-translational feedback loops. The core loop involves the heterodimeric transcription factors CLOCK and BMAL1, which drive the expression of the Period (Per) and Cryptochrome (Cry) genes. PER and CRY proteins, in turn, translocate to the nucleus to inhibit CLOCK/BMAL1 activity, thus closing the negative feedback loop.[1][2] A crucial stabilizing secondary loop involves the nuclear receptors REV-ERBα/β and Retinoid Acid-related Orphan Receptors (RORα/β/γ), which respectively repress and activate the transcription of Bmal1.[1]
Dysregulation of these finely tuned rhythms is linked to various diseases. Consequently, small molecules that can modulate the circadian clock are of significant therapeutic interest. This compound has been identified as a natural compound capable of enhancing the amplitude and modulating the period of circadian rhythms, offering a promising avenue for therapeutic intervention.[3][4] This guide delves into the core mechanisms of this compound's action, providing the technical details necessary for researchers and drug development professionals.
Core Mechanism of Action: ROR Agonism
The primary mechanism through which this compound modulates the circadian rhythm is by acting as a direct agonist of the Retinoid Acid-related Orphan Receptors (RORs), particularly RORα and RORγ.[3][5] RORs are key positive regulators in the secondary feedback loop of the circadian clock, where they activate the transcription of Bmal1 by binding to ROR response elements (ROREs) in its promoter.[3][6]
By binding to and activating RORα and RORγ, this compound enhances the transcriptional activation of Bmal1.[3] This leads to an increase in BMAL1 protein levels, which in turn strengthens the activity of the core CLOCK/BMAL1 heterodimer. This enhanced activity results in a more robust and higher-amplitude oscillation of the entire molecular clock, including the expression of core clock genes like Per2.[3][6]
Signaling Pathway: this compound-ROR-BMAL1 Axis
Secondary and Pleiotropic Mechanisms
While ROR agonism is the primary mechanism, this compound also exhibits other biological activities that may contribute to its overall effects on physiology and circadian regulation.
Phosphodiesterase (PDE) Inhibition
Recent studies have shown that this compound can inhibit phosphodiesterases (PDEs), particularly PDE4 and PDE10.[7] PDE inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP can influence the circadian clock through the activation of cAMP response element-binding protein (CREB), which can modulate the expression of clock genes like Per1.[2] This suggests a potential alternative or complementary pathway for this compound's circadian effects, particularly in peripheral tissues.[2]
ERK Signaling Pathway
The extracellular signal-regulated kinase (ERK) signaling pathway has been implicated in the phase-shifting effects of this compound on the circadian clock.[8][9] Transient application of this compound has been shown to induce ERK phosphorylation.[8][9] The this compound-induced phase delay in PER2::LUC rhythms can be blocked by ERK inhibitors, indicating the involvement of this pathway in mediating some of this compound's chronobiotic effects.[8][9]
Signaling Pathway: this compound's Pleiotropic Effects
Quantitative Data Summary
The effects of this compound on the circadian clock have been quantified in numerous studies. The following tables summarize key findings.
Table 1: In Vitro Effects of this compound on Circadian Rhythm Parameters
| Cell Line | Reporter | This compound Concentration (µM) | Effect on Amplitude | Effect on Period | Reference |
| PER2::LucSV Fibroblasts | PER2::Luc | 1.5 - 50 | Dose-dependent increase | Dose-dependent lengthening | [3][10] |
| U2OS | Bmal1:luc | 5, 50 | Modest increase | Modest lengthening | [10][11] |
| U2OS | Per2:luc | 5, 50 | No significant change / slight damping | Modest lengthening | [10][11] |
| MCF7 | Bmal1:luc | 5, 50 | Subtle reduction | No significant change | [10][11] |
| MCF7 | Per2:luc | 5, 50 | Subtle reduction | No significant change | [10][11] |
| MDA-MB-231 (arrhythmic) | Bmal1:luc, Per2:luc | 50 | Enhancement of rhythmicity | Induces rhythmicity | [11] |
| PER2::LUC MEFs | PER2::LUC | 50, 100 | Increased | Lengthened | [8][9] |
| PER2::LUC Liver Slices | PER2::LUC | 100 | Increased | - | [8] |
Table 2: this compound's Effect on ROR-Mediated Transcriptional Activity
| Assay | Cell Line | This compound Concentration | Outcome | Reference |
| Bmal1 promoter-luciferase reporter | Hepa1-6 | Dose-dependent | Increased luciferase activity with wild-type RORE | [3] |
| Mammalian one-hybrid (GAL4-RORα/γ LBD) | HEK293T | Varying concentrations | Robust interaction with RORα and RORγ LBDs | [3] |
| Competitive radioligand binding assay | - | - | Competitively binds to RORα and RORγ LBDs (higher affinity for RORγ) | [3] |
Table 3: this compound's Phosphodiesterase (PDE) Inhibitory Activity
| PDE Isoform | IC50 (µM) | Reference |
| PDE4A1A | 5.23 | [7] |
| PDE4B1 | 6.03 | [7] |
| PDE10A2 | 1.51 | [7] |
| PDE2A | 9.91 | [7] |
| PDE3A | 16.0 | [7] |
| PDE5A | 14.8 | [7] |
Table 4: In Vivo Effects of this compound in Mice
| Mouse Model | This compound Administration | Key Findings | Reference |
| Diet-induced obese (DIO) mice | 200 mg/kg, oral gavage, every other day for 10 weeks | Counteracted metabolic syndrome, augmented energy expenditure and locomotor activity in a Clock-dependent manner. | [3][5] |
| db/db diabetic mice | - | Mitigating effects on metabolic disorders required a functional clock. | [3] |
| PER2::LUC mice | 100 mg/kg, i.p. | Administration at ZT4 caused a phase advance; at ZT16 caused an amplitude increase in peripheral clocks. | [2] |
| Alzheimer's disease model (APP/PS1) | 0.1% in diet | Increased expression of Bmal1, Npas2, and Rora in the cerebral cortex. | [5] |
Detailed Experimental Protocols
PER2::LUC Bioluminescence Assay for Circadian Rhythm Monitoring
This protocol is essential for assessing the effect of compounds on the period, amplitude, and phase of the circadian clock in vitro.
Experimental Workflow
Methodology:
-
Cell Culture: Mouse embryonic fibroblasts (MEFs) or other cell lines stably expressing a PER2::LUCiferase (PER2::LUC) reporter construct are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics in 35-mm dishes.
-
Synchronization: When cells reach confluency, the circadian rhythms are synchronized by replacing the culture medium with DMEM containing 100 nM dexamethasone for 2 hours.
-
Recording: After synchronization, the medium is replaced with a recording medium (e.g., DMEM without phenol red, supplemented with 0.1 mM D-luciferin potassium salt). The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Bioluminescence Monitoring: The dishes are sealed and placed in a dish-type luminometer (e.g., LumiCycle, Actimetrics) for real-time and continuous monitoring of bioluminescence for several days at 37°C.
-
Data Analysis: The raw bioluminescence data is detrended to remove baseline trends, and circadian parameters such as period, amplitude, and phase are calculated using appropriate software and algorithms (e.g., sine-wave fitting).[8][9]
Real-Time Quantitative PCR (qPCR) for Clock Gene Expression
This protocol is used to quantify the mRNA levels of core clock genes and this compound-responsive genes.
Methodology:
-
Sample Collection: Tissues (e.g., liver, cerebral cortex) are collected from mice at different Zeitgeber times (ZTs) and immediately snap-frozen in liquid nitrogen. For in vitro studies, cells are harvested at specified time points after treatment.
-
RNA Extraction: Total RNA is extracted from tissues or cells using a suitable method, such as TRIzol reagent, followed by purification.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: The qPCR is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or probe-based chemistry. Gene-specific primers for target clock genes (Bmal1, Per2, Cry1, Rev-erbα, Rorα/γ, etc.) and a housekeeping gene (e.g., Gapdh, Actb) for normalization are used.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the housekeeping gene.
ROR Agonist Activity Assay (Bmal1 Promoter-Luciferase Reporter)
This assay determines the ability of a compound to activate ROR-mediated transcription.
Methodology:
-
Cell Transfection: A suitable cell line (e.g., Hepa1-6) is co-transfected with a luciferase reporter plasmid containing the Bmal1 promoter with wild-type or mutant ROREs, and expression vectors for RORα or RORγ.
-
Treatment: After transfection, the cells are treated with various concentrations of this compound or a vehicle control.
-
Luciferase Assay: Following a suitable incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration. The fold induction of luciferase activity by this compound is then calculated relative to the vehicle control.[3]
Conclusion and Future Directions
This compound stands out as a well-characterized natural compound that directly targets the core circadian machinery through the activation of RORs. This primary mechanism leads to an enhancement of circadian rhythm amplitude, which is associated with a wide range of health benefits, particularly in the context of metabolic and age-related diseases. The pleiotropic effects of this compound, including PDE inhibition and modulation of ERK signaling, further contribute to its complex pharmacological profile and warrant further investigation.
For drug development professionals, this compound serves as a valuable lead compound for the design of more potent and specific circadian modulators. Future research should focus on:
-
Elucidating the detailed crystal structure of this compound in complex with RORs to guide structure-activity relationship studies.
-
Investigating the in vivo relevance of this compound's PDE inhibitory and ERK signaling activities to its overall therapeutic effects.
-
Conducting clinical trials to evaluate the efficacy of this compound in treating circadian rhythm disorders and associated pathologies in humans.
The in-depth understanding of this compound's role in circadian rhythm regulation presented in this guide provides a solid foundation for advancing the field of chronopharmacology and developing novel therapies that harness the power of the body's internal clock.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The small molecule this compound targets the molecular oscillator to enhance circadian rhythms and protect against metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The citrus flavonoid this compound confers protection from metabolic dysregulation in high-fat-fed mice independent of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Stimulates Adrenal Hormones and Modulates the Circadian Clock in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent Effects of Flavonoid this compound on Amplitude, Period, and Phase of the Circadian Clock Rhythm in PER2::LUCIFERASE Mouse Embryonic Fibroblasts | PLOS One [journals.plos.org]
- 9. This compound, a polymethoxylated flavonoid, regulates cell survival via the nuclear receptor RORα in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound affects circadian rhythms and oncogenic characteristics in a cell-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Nobiletin's Bioactivity: A Technical Guide to its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nobiletin, a polymethoxylated flavone abundant in citrus peels, has emerged as a promising natural compound with a wide spectrum of pharmacological activities. Extensive research has documented its anti-inflammatory, anti-cancer, and neuroprotective properties. However, the therapeutic potential of this compound is not solely attributable to the parent compound. Following ingestion, this compound undergoes significant metabolism, primarily through demethylation, giving rise to a series of metabolites that often exhibit enhanced or distinct biological activities. This technical guide provides an in-depth analysis of the biological activities of key this compound metabolites, offering a comparative perspective on their efficacy and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics derived from natural products.
Quantitative Analysis of Biological Activities
The biological potency of this compound and its primary demethylated metabolites often varies, with metabolites frequently demonstrating superior activity. The following tables summarize the available quantitative data, providing a clear comparison of their efficacy in anti-inflammatory and anti-cancer applications.
Table 1: Anti-inflammatory Activity of this compound and its Metabolites
| Compound | Biological Activity | Cell Line/Model | IC50 Value (µM) | Reference(s) |
| This compound | Inhibition of NO Production | RAW 264.7 Macrophages | 27 | [1] |
| This compound | Inhibition of NO Production | Hepatocytes | 50 | [1] |
| 4'-Demethylthis compound (4'-DMN) | Inhibition of NO Production | RAW 264.7 Macrophages | Dose-dependent inhibition | [2][3] |
Table 2: Comparative Anti-proliferative Activity of this compound and its Metabolites in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |
| This compound | HT-29 | Colon Cancer | 46.2 - 46.5 | [4] |
| HCT-116 | Colon Cancer | 37 | [4] | |
| Caco-2 (72h) | Colon Cancer | 40 | [4][5] | |
| A549 | Lung Cancer | 23.82 µg/mL | [4] | |
| MCF-7 (72h) | Breast Cancer | 59.8 | [4] | |
| MDA-MB-231 (MMP-9 expression) | Breast Cancer | 24 | [1] | |
| MDA-MB-231 (CXCR4 expression) | Breast Cancer | 32 | [1] | |
| 5-Demethylthis compound (5-DMN) | HT-29 | Colon Cancer | 22 | [4] |
| HCT-116 | Colon Cancer | 15.2 | [4] | |
| 4'-Demethylthis compound (4'-DMN) | H460 | Lung Cancer | Stronger than this compound | |
| H1299 | Lung Cancer | Stronger than this compound | ||
| 3',4'-Didemethylthis compound (3',4'-DDMN) | H460 | Lung Cancer | Stronger than this compound | |
| H1299 | Lung Cancer | Stronger than this compound |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay methodology.
Key Signaling Pathways Modulated by this compound Metabolites
The biological activities of this compound metabolites are mediated through their interaction with various intracellular signaling pathways. Understanding these molecular mechanisms is crucial for the targeted development of therapeutic agents.
Anti-inflammatory Signaling Pathways
This compound and its metabolites, particularly 4'-demethylthis compound (4'-DMN), exert potent anti-inflammatory effects by modulating key signaling cascades, primarily the NF-κB and Nrf2 pathways.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. 4'-DMN has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3] This inhibition prevents the transcription of genes encoding inflammatory cytokines like IL-1β and IL-6.[2][3]
-
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. 4'-DMN can activate the Nrf2 pathway, leading to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2][3] This antioxidant effect contributes to the overall anti-inflammatory activity by mitigating oxidative stress.
References
- 1. The Multifunctional Effects of this compound and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of 4′-demethylthis compound, a major metabolite of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of 4'-demethylthis compound, a major metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Nobiletin: A Deep Dive into its Impact on Core Cellular Signaling Pathways
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Nobiletin is a polymethoxylated flavone (PMF) predominantly found in the peels of citrus fruits like tangerines (Citrus reticulata) and oranges (Citrus sinensis).[1][2] Possessing a unique chemical structure (5,6,7,8,3',4'-hexamethoxyflavone), this compound exhibits low toxicity and can cross the blood-brain barrier.[1][2] Extensive research has highlighted its significant pharmacological potential, including anti-inflammatory, anti-cancer, antioxidant, neuroprotective, and anti-metabolic properties.[3][4][5]
This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's diverse biological activities, with a specific focus on its modulatory effects on critical cellular signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's action at the molecular level.
Core Signaling Pathways Modulated by this compound
This compound's pleiotropic effects stem from its ability to interact with multiple intracellular signaling cascades that are fundamental to cell proliferation, survival, inflammation, and metabolism.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, survival, and angiogenesis. Its dysregulation is a hallmark of many cancers.[4][5] this compound has been shown to be a potent inhibitor of this pathway. It suppresses the phosphorylation of key components like Akt and mTOR, leading to downstream effects such as the induction of apoptosis and autophagy in cancer cells.[4][5] For instance, in liver and kidney cancer cells, this compound inhibits proliferation and induces autophagy by blocking the PI3K/Akt/mTOR pathway.[4] It also downregulates the expression of anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins like Bax and caspase-3.[5]
MAPK Pathways (ERK, JNK, p38)
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK subfamilies, regulate a wide array of cellular processes such as proliferation, differentiation, inflammation, and apoptosis. This compound's influence on MAPK signaling is context-dependent.
-
ERK Pathway: In many cancer models, this compound suppresses ERK activation, which is linked to reduced proliferation and metastasis.[1][6] For example, it inhibits the invasion and migration of nasopharyngeal carcinoma and liver cancer cells by downregulating the ERK pathway.[1][6] Conversely, in neuronal cells, this compound can activate ERK signaling, which is associated with neuroprotective effects and the reversal of learning impairments.[7]
-
JNK and p38 Pathways: In inflammatory contexts, this compound demonstrates an inhibitory effect. In muscle cells, it reduces the phosphorylation of JNK, contributing to its anti-inflammatory properties.[8] In collagen-induced arthritis models, this compound downregulates phosphorylated p38, leading to decreased production of pro-inflammatory cytokines.[9]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, immune responses, and cell survival.[10] Its aberrant activation is linked to chronic inflammatory diseases and cancer. This compound is a potent antagonist of NF-κB signaling.[10] It prevents the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[8][9][10] This mechanism is central to this compound's anti-inflammatory effects observed in conditions like arthritis and neuroinflammation.[3][9][11]
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a central energy sensor that maintains cellular energy homeostasis.[12] Its activation promotes ATP-producing pathways (like fatty acid oxidation) while inhibiting ATP-consuming processes (like lipogenesis).[12] this compound has been identified as an activator of AMPK.[13] In HepG2 liver cells, this compound increases the phosphorylation of AMPK, which in turn leads to the phosphorylation and inhibition of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.[14] This activation contributes to this compound's beneficial effects on metabolic disorders by inhibiting lipogenesis and reducing lipid accumulation.[13][15]
Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is vital for embryonic development and adult tissue homeostasis; however, its hyperactivation is a common driver of various cancers, including non-small-cell lung cancer (NSCLC).[5][16][17] this compound acts as an inhibitor of this oncogenic pathway.[16] It has been shown to upregulate negative regulators of the pathway, such as NKD1 and AXIN2, leading to a decrease in β-catenin levels and its downstream target genes like c-Myc and cyclin D1.[16][18] This inhibitory action is partly mediated by this compound's ability to downregulate miR-15-5p, a microRNA that targets these negative regulators.[16][18]
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound in Cancer Therapy: How This Plant Derived-Natural Compound Targets Various Oncogene and Onco-Suppressor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Angiogenesis by Regulating Src/FAK/STAT3-Mediated Signaling through PXN in ER+ Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a citrus flavonoid, reverses learning impairment associated with N-methyl-D-aspartate receptor antagonism by activation of extracellular signal-regulated kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound can play a role in improving inflammation by inhibiting the NF-kB and MAPK pathways in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on the MAPK/NF-κB signaling pathway in the synovial membrane of rats with arthritis induced by collagen - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. This compound, a NF‐κB signaling antagonist, promotes BMP‐induced bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Inhibits IL-1β-Induced Inflammation in Chondrocytes via Suppression of NF-κB Signaling and Attenuates Osteoarthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plant-Derived Flavonoids as AMPK Activators: Unveiling Their Potential in Type 2 Diabetes Management through Mechanistic Insights, Docking Studies, and Pharmacokinetics [mdpi.com]
- 13. This compound suppresses adipogenesis by regulating the expression of adipogenic transcription factors and the activation of AMP-activated protein kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The citrus flavonoid this compound confers protection from metabolic dysregulation in high-fat-fed mice independent of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Inhibits Hepatic Lipogenesis via Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Inhibits Non-Small-Cell Lung Cancer by Inactivating WNT/β-Catenin Signaling through Downregulating miR-15-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound Inhibits Non-Small-Cell Lung Cancer by Inactivating WNT/ β-Catenin Signaling through Downregulating miR-15-5p - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anticancer Potential of Nobiletin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nobiletin, a polymethoxyflavone predominantly found in citrus peels, and its derivatives have emerged as promising candidates in oncology research due to their multifaceted anticancer properties. These compounds have been shown to modulate a variety of signaling pathways crucial for cancer cell proliferation, survival, metastasis, and angiogenesis. This technical guide provides an in-depth overview of the current understanding of the anticancer mechanisms of this compound and its key derivatives. It includes a comprehensive summary of quantitative data from preclinical studies, detailed protocols for essential experimental assays, and visual representations of the core signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of these natural compounds.
Introduction
This compound (5,6,7,8,3′,4′-hexamethoxyflavone) is a natural flavonoid that has garnered significant attention for its broad spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, and antidiabetic effects. More recently, a growing body of evidence has highlighted its potent anticancer activities against various malignancies.[1] Furthermore, the in vivo metabolites and synthetic derivatives of this compound, such as 3′-demethylthis compound (3′-DMN), 4′-demethylthis compound (4′-DMN), 3′,4′-didemethylthis compound (3′,4′-DDMN), and 5-demethylthis compound (5-DMN), have also demonstrated significant, and in some cases, enhanced, anticancer efficacy.[2][3] These compounds exert their effects by targeting multiple hallmark features of cancer, including uncontrolled proliferation, evasion of apoptosis, sustained angiogenesis, and tissue invasion and metastasis.[3] This guide will delve into the molecular mechanisms underlying these effects.
Mechanisms of Anticancer Activity
This compound and its derivatives impact cancer progression through several key mechanisms, often by modulating multiple signaling pathways simultaneously.
Induction of Cell Cycle Arrest
A primary mechanism by which this compound and its derivatives inhibit cancer cell growth is by inducing cell cycle arrest, predominantly at the G0/G1 or G2/M phases.[2] In renal cell carcinoma, this compound has been shown to cause G0/G1 phase arrest.[4][5] This is often achieved by downregulating the expression of key cell cycle regulatory proteins such as cyclin D1, cyclin-dependent kinase 4 (CDK4), and CDK6.[6][7] For instance, in glioma cells, this compound treatment led to a dose-dependent increase in the G0/G1 cell population.[2] Similarly, 5-DMN induces G0/G1 phase arrest in glioblastoma cells by downregulating Cyclin D1 and CDK6.[6] Some derivatives, like 5-DMN and 4'-DMN, have also been found to induce G2/M arrest in lung cancer cells.[2]
Promotion of Apoptosis
Evasion of apoptosis is a critical step in tumorigenesis. This compound and its derivatives can reinstate this programmed cell death pathway in cancer cells. The pro-apoptotic effects are often mediated through the intrinsic mitochondrial pathway.[4] This involves altering the balance of Bcl-2 family proteins, specifically by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[4][6] This shift in balance leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, including the cleavage and activation of caspase-9 and caspase-3, ultimately leading to apoptosis.[4][6] In renal carcinoma cells, this compound treatment has been shown to increase the levels of cleaved caspase-3 and -9 in a dose-dependent manner.[4]
Inhibition of Metastasis and Invasion
The spread of cancer cells to distant organs is the primary cause of cancer-related mortality. This compound has demonstrated significant anti-metastatic and anti-invasive properties. It can suppress the migration and invasion of cancer cells by inhibiting the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix. The underlying mechanism often involves the downregulation of signaling pathways that regulate MMP expression, including the ERK and JNK pathways. Furthermore, this compound can inhibit the epithelial-to-mesenchymal transition (EMT), a key process in metastasis, by targeting factors like TGF-β, ZEB, Slug, and Snail.[8]
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. This compound has been found to possess anti-angiogenic properties.[2] It can inhibit vascular endothelial growth factor (VEGF)-dependent angiogenesis. The mechanism involves the modulation of key signaling molecules such as Src, focal adhesion kinase (FAK), and STAT3.[2] In breast cancer cells, this compound was shown to downregulate the expression of phosphorylated EGFR, which in turn inhibits the Src/FAK/STAT3 signaling cascade, leading to reduced angiogenesis.
Core Signaling Pathways Modulated by this compound
This compound's diverse anticancer effects are a result of its ability to interact with and modulate several critical intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. This compound is a known inhibitor of this pathway. It can suppress the phosphorylation and activation of Akt, a key kinase in this cascade.[4] By inhibiting Akt, this compound also downregulates the activity of downstream effectors like mTOR, which is critical for protein synthesis and cell growth. This inhibition of the PI3K/Akt/mTOR axis contributes to this compound's ability to induce apoptosis and sensitize cancer cells to chemotherapy.
STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. This compound has been shown to inhibit the activation of STAT3.[4] It can decrease the nuclear localization of STAT3, thereby preventing it from regulating the expression of its target genes.[4] The inhibition of STAT3 is often linked to the upstream suppression of kinases like Src.[4]
NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is another key transcription factor involved in inflammation, immunity, and cancer. It promotes the expression of genes involved in cell survival and proliferation. This compound has been shown to inhibit the NF-κB signaling pathway.[7] This inhibition can reduce the production of pro-inflammatory cytokines and suppress tumor-promoting inflammation.[2]
Quantitative Data on Anticancer Activity
The following tables summarize the quantitative data on the anticancer effects of this compound and its derivatives from various preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound and Its Derivatives
| Compound | Cancer Type | Cell Line | IC50 Value | Exposure Time | Reference |
| This compound | Breast Cancer | MDA-MB-468 | 51.3 µM | 72 h | [1] |
| This compound | Breast Cancer | MCF-7 | 59.8 µM | 72 h | [1] |
| This compound | Breast Cancer | SK-BR-3 | 86.9 µM | 72 h | [1] |
| This compound | Lung Cancer | A549 | 23.82 ± 5.15 µg/ml | 48 h | [1] |
| This compound | Pancreatic Cancer | MIAPaCa-2 | 6.12 µM | Not specified | [2] |
| This compound | Renal Cell Carcinoma | ACHN | ~100 µM (approx.) | 48 h | [4] |
| This compound | Renal Cell Carcinoma | Caki-2 | ~70 µM (approx.) | 48 h | [4] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Cancer Type | Animal Model | Treatment Dose & Regimen | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| Renal Cell Carcinoma | Nude mice with ACHN xenografts | Not specified | 85.1% reduction compared to control at day 24 | 94.6% reduction compared to control at day 24 | [4] |
Table 3: Effects of this compound on Cell Cycle Distribution and Apoptosis
| Cancer Type | Cell Line | This compound Concentration | Effect on Cell Cycle | Apoptosis Rate | Reference |
| Renal Cell Carcinoma | ACHN | 120 µM | Increase in G0/G1 phase from 55.01% to 72.65% | 21.06% (vs. 9.2% in control) | [4] |
| Glioma | Not specified | 100 µM | 17.2% increase in G0/G1 subpopulation | Not specified | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of compounds like this compound.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration as in the treatment wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with different concentrations of the test compound for a specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS and once with 1X Binding Buffer.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest approximately 1 x 10⁶ cells.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add Propidium Iodide solution to a final concentration of 50 µg/mL.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry, collecting data on a linear scale. The G0/G1, S, and G2/M phases of the cell cycle can be distinguished based on the fluorescence intensity.
Western Blotting
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, STAT3, Bcl-2, Bax, cleaved caspase-3, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing the test compound at various concentrations. Use serum-free or low-serum medium to minimize cell proliferation.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
In Vivo Xenograft Tumor Model
-
Cell Preparation: Harvest cancer cells and resuspend them in a sterile, serum-free medium or PBS, often mixed with Matrigel, at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Randomization and Treatment: When tumors reach a specific size (e.g., 100-150 mm³), randomize the mice into control and treatment groups. Administer this compound or its derivatives via the desired route (e.g., oral gavage, intraperitoneal injection) according to the planned schedule. The control group receives the vehicle.
-
Endpoint: Continue treatment and monitoring until the study endpoint (e.g., a specific tumor volume in the control group). At the end of the study, euthanize the mice, and excise and weigh the tumors.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Caption: A representative workflow for evaluating anticancer properties.
Conclusion
This compound and its derivatives represent a promising class of natural compounds with significant potential for cancer therapy and chemoprevention. Their ability to target multiple critical signaling pathways involved in cancer progression, including PI3K/Akt/mTOR, STAT3, and NF-κB, underscores their pleiotropic anticancer effects. The comprehensive data and detailed protocols provided in this guide are intended to equip researchers with the necessary information to design and execute further preclinical and clinical investigations. Future studies should focus on optimizing the bioavailability of these compounds, exploring synergistic combinations with existing chemotherapeutics, and further elucidating their complex mechanisms of action in various cancer types.
References
- 1. clyte.tech [clyte.tech]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. indigobiosciences.com [indigobiosciences.com]
Nobiletin as a Potential Anti-Aging Agent: A Technical Guide for Researchers
Abstract
Nobiletin (NOB), a polymethoxylated flavonoid predominantly found in citrus peels, is emerging as a promising candidate for anti-aging interventions.[1][2][3] Extensive preclinical research has demonstrated its capacity to modulate fundamental aging processes, including cellular senescence, mitochondrial dysfunction, oxidative stress, and neuroinflammation.[4][5][6][7] This technical guide provides an in-depth overview of this compound's mechanisms of action, a summary of key quantitative data from preclinical studies, detailed experimental protocols, and a discussion of its therapeutic potential. The core of this document focuses on this compound's interaction with critical signaling pathways such as the circadian clock machinery, AMPK, Sirtuins, and MAPK/NF-κB, offering a valuable resource for researchers and professionals in the field of geroscience and drug development.
Core Mechanisms of Action & Signaling Pathways
This compound exerts its potential anti-aging effects by modulating a network of interconnected signaling pathways that are central to the aging process.
Circadian Rhythm and Mitochondrial Function
A primary mechanism of this compound is its ability to modulate the circadian clock.[1][2][3] It acts as an agonist for the retinoid acid receptor-related orphan receptors (RORα and RORγ), which are core components of the cellular clock machinery.[1][8] By enhancing the amplitude and stability of circadian rhythms, this compound temporally orchestrates downstream metabolic processes, most notably mitochondrial bioenergetics.[1][2] In aged mice, this compound has been shown to activate the expression of genes encoding mitochondrial respiratory chain complexes, leading to fortified mitochondrial activity, increased ATP production, and a concurrent reduction in reactive oxygen species (ROS) generation.[1][9] This optimization of mitochondrial function in tissues like skeletal muscle is a key factor in promoting healthy aging and combating metabolic challenges.[9]
Sirtuin (SIRT) Activation
Sirtuins are a class of NAD+-dependent deacetylases that play a critical role in longevity. This compound has been shown to activate multiple sirtuins.
-
SIRT1: this compound alleviates palmitic acid-induced lipotoxicity and suppresses NLRP3 inflammasome activation in a SIRT1-dependent manner.[10][11] It can also activate the SIRT1/FOXO3a pathway to alleviate impaired autophagy and mitochondrial dysfunction.[12] Furthermore, this compound promotes mitochondrial biogenesis by upregulating SIRT1 and PGC-1α protein levels.[13]
-
SIRT5: A recent study identified SIRT5 as a novel this compound-binding protein. This compound directly enhances the desuccinylase activity of SIRT5, which in turn desuccinylates and reduces the histone acetyltransferase (HAT) activity of p300, preventing pathogenic cardiac hypertrophy.[14]
Stress Resistance Pathways (DAF-16, HSF-1, SKN-1)
Studies using the nematode Caenorhabditis elegans have revealed that this compound extends lifespan and enhances resistance to stressors like heat shock and radiation.[4][5] This effect is mediated by the upregulation of key stress-responsive transcription factors and their target genes. Gene expression analysis showed that this compound upregulates sod-3, hsp-16.2, and gst-4, which are target genes for DAF-16 (a FOXO homolog), HSF-1 (Heat-Shock Transcription Factor-1), and SKN-1 (an Nrf2 homolog), respectively.[4][5] These pathways are crucial for combating oxidative stress and promoting longevity.[5]
AMPK Signaling Pathway
The role of AMP-activated protein kinase (AMPK), a central energy sensor, in this compound's mechanism is complex. Some in vitro studies show that this compound activates AMPK phosphorylation in hepatocytes and preadipocytes, which is associated with increased fatty acid oxidation and inhibited lipogenesis.[15][16][17] However, other research, including acute in vivo studies in mice, suggests that the potent metabolic benefits of this compound, such as preventing obesity and hepatic steatosis, can occur independently of hepatic AMPK activation.[15][18] This indicates that while this compound can activate AMPK under certain conditions, it may not be the primary mediator of its systemic metabolic and anti-aging effects.
MAPK and NF-κB Signaling
Chronic low-grade inflammation ("inflammaging") is a hallmark of aging. This compound demonstrates potent anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[19][20][21] In models of neuroinflammation, this compound suppresses the activation of microglia and the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by inhibiting the phosphorylation of p38 MAPK and the nuclear translocation of NF-κB.[20][21] By blocking these pro-inflammatory cascades, this compound can mitigate age-related neuroinflammation and protect against cognitive decline.[20]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from representative in vivo and in vitro studies on this compound.
Table 1: In Vivo Studies
| Model System | This compound Dose & Route | Key Quantitative Outcome(s) | Reference(s) |
| C. elegans (N2, wild-type) | 12.5 μM in culture medium | 21.0% increase in mean lifespan. | [5] |
| C. elegans (N2, wild-type) | 12.5 μM in culture medium | 30.6% increase in mean survival under heat stress (35°C). | [5] |
| Aged Mice (on high-fat diet) | Oral gavage (unspecified dose) | Broadly activated genes for mitochondrial respiratory chain complexes. Increased ATP production and reduced ROS levels in skeletal muscle. | [1][9] |
| SAMP8 Mice | 10 or 50 mg/kg (i.p.) for 1 month | Reversed impairments in recognition and fear memory. Restored brain GSH/GSSG ratio and reduced protein carbonyl levels. | [22][23] |
| 3xTg-AD Mice | 30 mg/kg (i.p.) for 3 months | Significantly reduced soluble Aβ1-40 levels in the brain; improved short-term and recognition memory. | [22] |
| LPS-induced Mice | 100 mg/kg/day (oral) for 6 weeks | Ameliorated memory deficit; suppressed secretion of pro-inflammatory cytokines (COX-2, IL-1β, TNF-α). | [20] |
Table 2: In Vitro Studies
| Model System | This compound Concentration | Key Quantitative Outcome(s) | Reference(s) |
| HepG2 Cells | 10 μM for 1 hour | 1.8-fold increase in AMPK phosphorylation. | [15] |
| Primary Mouse Hepatocytes | 25 μM for 15-60 min | Maximally increased phosphorylation of AMPK and its substrate ACC. Reversed glucose-suppressed phosphorylation of AMPK (1.8-fold ) and ACC (1.7-fold ). | [15] |
| Porcine Oocytes | 10 μM during maturation | Maturation rate significantly enhanced to 70.26% (vs. 60.12% in control). Upregulated protein levels of SIRT1 and PGC-1α. | [13] |
| Rat Astrocytes (Hypoxia) | 1 μM | Markedly attenuated the hypoxia-induced upregulation of GFAP (a marker of astrocyte activation). | [6] |
| HT-22 Cells | 30 μM for 6 hours | Upregulated expression of Nrf2 (173.2% of control) and HO-1 (151.5% of control). | [24] |
| 3T3-L1 Preadipocytes | 10-100 μM for 4 days | Markedly inhibited lipid accumulation and blocked the expression of adipogenic transcription factors PPARγ and C/EBPα. | [17] |
Key Experimental Protocols
This section outlines the methodologies for key experiments cited in this compound research.
C. elegans Lifespan and Stress Resistance Assays
-
Strain and Maintenance: Wild-type Bristol N2 strain is maintained at 20°C on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
Lifespan Assay:
-
Age-synchronized worms are obtained by allowing adult hermaphrodites to lay eggs for a few hours.
-
L1 larvae are transferred to NGM plates containing the vehicle control (e.g., DMSO) or various concentrations of this compound (e.g., 3.13, 6.25, 12.5 μM).[5] 5-fluoro-2'-deoxyuridine (FUDR) is added to prevent progeny from hatching.
-
Worms are transferred to fresh plates every 2-3 days.
-
Survival is scored daily. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.
-
Data is analyzed using Kaplan-Meier survival analysis and log-rank tests.
-
-
Thermotolerance (Heat Stress) Assay:
-
Age-synchronized L4/young adult worms are cultured on control or this compound-containing plates for several days.
-
Plates are then shifted to a high temperature (e.g., 35°C).
-
Survival is monitored and scored every 2 hours until all worms are dead.[5]
-
Murine Metabolic and Cognitive Studies
-
Animal Models: Aged C57BL/6 mice, Senescence-Accelerated Mouse Prone 8 (SAMP8), or transgenic models of neurodegeneration (e.g., 3xTg-AD) are commonly used.[1][22][23]
-
This compound Administration: this compound is typically administered via oral gavage (e.g., 100 mg/kg/day) or intraperitoneal (i.p.) injection (e.g., 10-50 mg/kg).[20][22][23] The vehicle is often a solution of DMSO in PBS or corn oil.
-
Metabolic Analysis:
-
Diet: Mice may be fed a standard chow diet or a high-fat diet (HFD) to induce metabolic stress.[9]
-
Tissue Collection: At the end of the study, tissues such as skeletal muscle, liver, and brain are harvested by freeze-clamping and stored at -80°C for analysis.[15]
-
Analysis: Western blotting is used to measure protein levels and phosphorylation states (e.g., p-AMPK, SIRT1). Gene expression is analyzed via RT-qPCR. Mitochondrial respiration can be assessed using high-resolution respirometry on isolated mitochondria.
-
-
Behavioral Testing (Cognitive Function):
-
Y-maze Test: Assesses short-term spatial memory based on the mouse's tendency to explore novel arms of the maze.[22]
-
Novel Object Recognition Test: Evaluates recognition memory based on the time spent exploring a novel object versus a familiar one.[22]
-
Fear Conditioning Test: Measures context-dependent and tone-dependent fear memory.[23]
-
Cell Culture-Based Assays
-
Cell Lines: Common cell lines include AML-12 (mouse hepatocytes), HepG2 (human hepatoma), HT-22 (mouse hippocampal neurons), and BV-2 (mouse microglia).[10][15][20][24]
-
Treatment: Cells are typically incubated with this compound (e.g., 1-100 μM) for various durations (e.g., 1 to 72 hours). A stressor may be co-administered, such as lipopolysaccharide (LPS) to induce inflammation or palmitic acid (PA) to induce lipotoxicity.[10][20]
-
Western Blotting: Standard protocol to assess protein expression and phosphorylation.
-
Cells are lysed in RIPA buffer with protease and phosphatase inhibitors.
-
Protein concentration is determined (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) and incubated with primary antibodies (e.g., anti-SIRT1, anti-p-AMPK, anti-NF-κB) overnight at 4°C.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
ELISA: Used to quantify the secretion of cytokines (e.g., IL-1β, TNF-α) into the cell culture medium.[10]
Bioavailability and Metabolism
This compound possesses a lipophilic structure, allowing it to cross cell membranes and potentially the blood-brain barrier.[25] However, its oral bioavailability is relatively low. Studies in rats show an absolute oral bioavailability of approximately 18-22%.[26] After absorption, this compound is primarily metabolized in the liver via cytochrome P450 enzymes and also by gut microbiota, which perform demethylation.[26][27][28] A significant portion of administered this compound and its metabolites are excreted through urine and feces.[27][28] Research into advanced formulation strategies, such as nanoemulsions and solid dispersions, is underway to improve its bioavailability and therapeutic efficacy.[28][29][30]
Conclusion and Future Directions
This compound presents a compelling profile as a multi-target anti-aging agent. Its ability to enhance circadian rhythms, optimize mitochondrial function, activate sirtuins, and suppress inflammation addresses several hallmarks of aging simultaneously. The quantitative data from preclinical models are promising, particularly in the context of metabolic health and neuroprotection.
However, several gaps remain. There is a notable lack of clinical trial data to validate these preclinical findings in humans and to establish safe and effective dosing regimens.[31] Future research should focus on:
-
Human Clinical Trials: Well-designed, placebo-controlled trials are essential to evaluate this compound's impact on age-related biomarkers, cognitive function, and metabolic health in human populations.
-
Bioavailability Enhancement: Continued development of novel formulations is crucial to overcome the challenge of low oral bioavailability.
-
Target Identification: Further investigation is needed to clarify the context-dependent role of pathways like AMPK and to identify other direct molecular targets of this compound and its metabolites.
References
- 1. This compound: targeting the circadian network to promote bioenergetics and healthy aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. This compound: Targeting the Circadian Network to Promote Bioenergetics and Healthy Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Delays Aging and Enhances Stress Resistance of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Delays Aging and Enhances Stress Resistance of Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Alleviates Astrocyte Activation and Oxidative Stress Induced by Hypoxia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Multifunctional Effects of this compound and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biohackyourself.com [biohackyourself.com]
- 9. This compound fortifies mitochondrial respiration in skeletal muscle to promote healthy aging against metabolic challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound alleviates palmitic acid‑induced NLRP3 inflammasome activation in a sirtuin 1‑dependent manner in AML‑12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sirtuins as Players in the Signal Transduction of Citrus Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound enhances mitochondrial function by regulating SIRT1/PGC-1α signaling in porcine oocytes during in vitro maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. The citrus flavonoid this compound confers protection from metabolic dysregulation in high-fat-fed mice independent of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. This compound suppresses adipogenesis by regulating the expression of adipogenic transcription factors and the activation of AMP-activated protein kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Effect of this compound on the MAPK/NF-κB signaling pathway in the synovial membrane of rats with arthritis induced by collagen - Food & Function (RSC Publishing) [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. This compound, a citrus flavonoid, ameliorates cognitive impairment, oxidative burden, and hyperphosphorylation of tau in senescence-accelerated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound Exhibits Neuroprotective Effects against Mitochondrial Complex I Inhibition via Regulating Apoptotic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dergipark.org.tr [dergipark.org.tr]
- 26. Comparative Analyses of Bioavailability, Biotransformation, and Excretion of this compound in Lean and Obese Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | this compound from citrus peel: a promising therapeutic agent for liver disease-pharmacological characteristics, mechanisms, and potential applications [frontiersin.org]
- 28. This compound from citrus peel: a promising therapeutic agent for liver disease-pharmacological characteristics, mechanisms, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. dergipark.org.tr [dergipark.org.tr]
- 30. jddtonline.info [jddtonline.info]
- 31. drugs.com [drugs.com]
An In-depth Technical Guide on the Crystal Structure and Chemical Properties of Nobiletin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nobiletin is a polymethoxylated flavone predominantly found in the peel of citrus fruits.[1][2] Chemically known as 5,6,7,8,3',4'-hexamethoxyflavone, it is a compound of significant interest in the scientific community due to its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, anti-cancer, and cardioprotective effects.[3] These biological activities are underpinned by its unique chemical structure and properties, which influence its absorption, distribution, metabolism, and interaction with cellular targets. This guide provides a comprehensive overview of the crystal structure and key chemical properties of this compound, complete with experimental methodologies and visual representations of its molecular interactions.
Crystal Structure of this compound
The three-dimensional arrangement of atoms in this compound has been elucidated by X-ray crystallography. The crystal structure reveals that the chromene and arene rings are nearly coplanar.[3] This planarity is a characteristic feature of many flavonoids and is crucial for their biological activity. The methoxy groups attached to the rings, however, exhibit some conformational flexibility.[3]
Crystallographic Data
The crystallographic data for this compound provides precise information about its solid-state structure. These parameters are essential for understanding its packing in the crystal lattice and for computational modeling studies.
| Parameter | Value | Reference |
| COD Number | 2020390 | [4] |
| Hermann-Mauguin Space Group | P 21 21 21 | [4] |
| Hall Space Group Symbol | P 2ac 2ab | [4] |
| a | 19.3239 Å | [4] |
| b | 22.921 Å | [4] |
| c | 4.1385 Å | [4] |
| α | 90 ° | [4] |
| β | 90 ° | [4] |
| γ | 90 ° | [4] |
Experimental Protocol: X-ray Crystallography of Flavonoids
The determination of the crystal structure of flavonoids like this compound typically involves the following steps. This protocol is a generalized procedure based on common practices for small organic molecules.[5][6][7]
-
Crystallization: Single crystals of high purity are grown from a suitable solvent or a mixture of solvents. This is often achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffraction pattern is recorded on a detector.
-
Structure Solution: The collected diffraction data is used to determine the electron density map of the unit cell. From this map, the positions of the individual atoms are determined using computational methods such as direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined by adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns. The quality of the final structure is assessed by parameters like the R-factor.
Workflow for determining the crystal structure of this compound.
Chemical Properties of this compound
The chemical properties of this compound are fundamental to its behavior in biological systems and its potential for therapeutic applications. These properties influence its solubility, stability, and ability to interact with molecular targets.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₂O₈ | [4] |
| Molecular Weight | 402.4 g/mol | [4] |
| Melting Point | 134 °C | [4] |
| pKa (estimated) | Weakly acidic | [8] |
| Water Solubility | < 1 mg/mL (practically insoluble) | [8] |
| Solubility in DMSO | 10 mg/mL, 73 mg/mL | [8][9] |
| Solubility in Ethanol | 0.3 mg/mL, 3 mg/mL | [8][9] |
| Solubility in DMF | 15 mg/ml | [9] |
| Stability (in powder form) | ≥ 4 years at -20°C | [9] |
Experimental Protocols
2.2.1 Determination of Solubility
The solubility of flavonoids can be determined using an automated synthesis workstation.[10][11]
-
Sample Preparation: An excess amount of the flavonoid is added to a known volume of the solvent in a microreactor.
-
Equilibration: The solution is stirred at a constant temperature until equilibrium is reached. The time to reach equilibrium is determined from kinetic studies.
-
Sampling and Analysis: An aliquot of the supernatant is carefully removed, filtered, and diluted. The concentration of the dissolved flavonoid is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
2.2.2 Determination of pKa
The acid dissociation constant (pKa) of flavonoids can be determined experimentally using UV-visible spectroscopy or computationally.[12][13][14]
-
Spectrophotometric Titration: A solution of the flavonoid is prepared in a suitable solvent system (e.g., ethanol-water or acetonitrile-water mixtures).
-
pH Adjustment: The pH of the solution is systematically varied by adding small amounts of a strong acid or base.
-
UV-Vis Spectra Acquisition: The UV-visible absorption spectrum is recorded at each pH value.
-
Data Analysis: The changes in the absorbance at specific wavelengths, corresponding to the protonated and deprotonated forms of the flavonoid, are plotted against pH. The pKa is then determined from the inflection point of the resulting titration curve.
-
Computational Methods: Density Functional Theory (DFT) calculations can also be employed to predict the pKa values by calculating the Gibbs free energy of deprotonation in a solvent continuum model.[14]
Modulation of Signaling Pathways
This compound exerts its diverse pharmacological effects by modulating a variety of intracellular signaling pathways.[3] Its ability to interact with key regulatory proteins makes it a promising candidate for drug development.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. This compound has been shown to inhibit the PI3K/Akt pathway, contributing to its anti-cancer effects.[15][16]
This compound inhibits the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation and immunity. Chronic activation of this pathway is associated with various inflammatory diseases and cancers. This compound has demonstrated anti-inflammatory properties by suppressing the NF-κB pathway.[1][17]
This compound suppresses the NF-κB signaling pathway.
Conclusion
This compound possesses a well-defined crystal structure and a range of chemical properties that contribute to its significant biological activities. Its poor aqueous solubility presents a challenge for bioavailability, which is an active area of research in drug delivery.[2] A thorough understanding of its crystal structure and chemical characteristics is paramount for the rational design of novel therapeutic agents based on the this compound scaffold and for the development of effective formulations to enhance its therapeutic potential. The continued investigation into its interactions with key signaling pathways will further elucidate its mechanisms of action and pave the way for its clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Multifunctional Effects of this compound and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C21H22O8 | CID 72344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. X-ray crystal structure of a xanthine oxidase complex with the flavonoid inhibitor quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Reactive Oxygen Species | MMP | ROR | TargetMol [targetmol.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound in Cancer Therapy: How This Plant Derived-Natural Compound Targets Various Oncogene and Onco-Suppressor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound - Wikipedia [en.wikipedia.org]
Methodological & Application
Dissolving Nobiletin for In Vitro Cell Culture Assays: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nobiletin, a polymethoxylated flavonoid found in citrus peels, has garnered significant interest in biomedical research due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] For in vitro studies investigating its biological functions, proper dissolution and preparation of this compound solutions are critical to ensure accurate and reproducible results. This document provides detailed application notes and protocols for dissolving this compound for use in cell culture assays, addressing common challenges such as poor aqueous solubility and potential precipitation.
Solubility and Stock Solution Preparation
This compound is a lipophilic compound with limited solubility in aqueous solutions like cell culture media.[2][4] Therefore, a concentrated stock solution is typically prepared in an organic solvent, which is then diluted to the final working concentration in the cell culture medium.
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO): This is the most commonly used and recommended solvent for preparing this compound stock solutions.[1][4]
-
Ethanol: this compound is also soluble in ethanol, though to a lesser extent than in DMSO.[2][5]
-
Dimethylformamide (DMF): DMF is another suitable organic solvent for dissolving this compound.[5]
Data Presentation: this compound Solubility and Stock Concentrations
| Solvent | Solubility | Recommended Stock Concentration | Final Solvent Conc. in Media | Reference |
| DMSO | ~10 mg/mL, 73 mg/mL (181.42 mM) | 10 mM - 100 mM | ≤ 0.1% - 0.5% | [2][4][5][6] |
| Ethanol | ~0.3 mg/mL, 3 mg/mL (7.46 mM) | Lower than DMSO | ≤ 0.1% | [2][5] |
| DMF | ~15 mg/mL | Similar to DMSO | ≤ 0.1% | [5] |
Note: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4] A vehicle control containing the same final concentration of the solvent should always be included in experiments.[6]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (Molecular Weight: 402.4 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Ultrasonic water bath (sonicator)
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 4.024 mg of this compound.
-
Dissolution:
-
Add the appropriate volume of DMSO to the this compound powder in a sterile tube. For the example above, add 1 mL of DMSO.
-
Vortex the mixture thoroughly for several minutes until the this compound is completely dissolved.
-
If necessary, sonication can be used to aid dissolution.[2]
-
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term stability (≥ 4 years) or at -80°C for up to one year in solvent.[2][5]
Protocol 2: Preparation of this compound Working Solution for Cell Culture
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, pre-warmed (37°C) cell culture medium appropriate for your cell line
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the pre-warmed cell culture medium to achieve the final desired concentration.
-
To minimize precipitation: Add the this compound stock solution dropwise to the medium while gently swirling or vortexing the tube to ensure rapid and even dispersion.[4]
-
Example: To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the stock solution to 999 µL of cell culture medium).
-
-
Application: Mix the final working solution gently by pipetting before adding it to the cells.
-
Important Consideration: It is not recommended to store the aqueous working solution for more than one day due to potential instability and precipitation.[5]
Mandatory Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Simplified this compound Signaling Pathway (p53)
Caption: this compound's regulation of the p53 pathway.
Troubleshooting and Best Practices
-
Precipitation: If precipitation occurs upon dilution in the culture medium, try preparing a more concentrated stock solution to reduce the volume of DMSO added.[4] Also, ensure the medium is pre-warmed to 37°C and the stock solution is added slowly with agitation.[4]
-
Cell Viability: Always perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.[4] Cell viability can be assessed using assays such as the CCK-8 or MTT assay.[7]
-
Solvent Control: The inclusion of a vehicle (e.g., DMSO) control is crucial to distinguish the effects of this compound from those of the solvent.[6][7]
-
Stability: Due to the potential for degradation in aqueous solutions, it is best to prepare fresh working solutions for each experiment.[5][8] The stability of this compound in your specific cell culture medium over the course of your experiment can be verified by analytical methods like HPLC if necessary.[8]
By following these guidelines and protocols, researchers can confidently prepare this compound solutions for in vitro cell culture assays, leading to more reliable and reproducible experimental outcomes.
References
- 1. This compound Alleviates Astrocyte Activation and Oxidative Stress Induced by Hypoxia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Reactive Oxygen Species | MMP | ROR | TargetMol [targetmol.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, a hexamethoxyflavonoid from citrus pomace, attenuates G1 cell cycle arrest and apoptosis in hypoxia-induced human trophoblast cells of JEG-3 and BeWo via regulating the p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Nobiletin in Alzheimer's Disease Mouse Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of Nobiletin, a naturally occurring citrus flavonoid, in various mouse models of Alzheimer's disease (AD). The following sections detail established experimental protocols, summarize key quantitative data, and visualize relevant biological pathways to guide researchers in designing and executing preclinical studies investigating the therapeutic potential of this compound.
Summary of this compound Dosage and Administration in AD Mouse Models
This compound has been investigated in a range of Alzheimer's disease mouse models, demonstrating beneficial effects on cognitive function and neuropathology. Dosages typically range from 10 to 50 mg/kg, administered via intraperitoneal (i.p.) or oral (p.o.) routes, with treatment durations spanning from days to several months. The choice of model, dose, and administration route is critical for observing specific therapeutic outcomes.
Quantitative Data Summary
| Mouse Model | This compound Dosage & Route | Treatment Duration | Key Findings & Outcomes |
| 3xTg-AD | 30 mg/kg, i.p. | 3 months | Improved short-term and recognition memory; Reduced soluble Aβ1-40 levels and ROS in the hippocampus.[1][2][3][4][5] |
| APP/PS1 | Not specified (in diet) | Not specified | Alleviated β-amyloid burden in the hippocampus and cortex; Trend towards improved cognitive function; Reduced astrogliosis and neuroinflammation.[6][7][8] |
| APP-SL 7-5 Tg | 10 mg/kg, i.p. | 4 months | Ameliorated context-dependent fear memory impairment; Reduced guanidine-soluble Aβ1-40 and Aβ1-42 levels; Decreased Aβ plaque burden in the hippocampus.[9][10][11][12][13] |
| SAMP8 | 10 or 50 mg/kg, p.o. | Not specified | Reversed impairments in recognition memory and context-dependent fear memory; Reduced oxidative stress and tau hyperphosphorylation in the hippocampus.[10][14] |
| Olfactory-Bulbectomized (OBX) Mice | 50 mg/kg, i.p. or 50-100 mg/kg, p.o. | 11 days | Improved short-term memory impairment and associative memory; Protective effect against cholinergic neurodegeneration.[1][3][10][12] |
| Streptozotocin (STZ)-induced AD Model | 50 mg/kg, i.p. | 21 days | Ameliorated motor performance and memory deficits; Decreased hippocampal acetylcholinesterase (AChE) activity and Aβ levels; Stimulated autophagy via the SIRT1/FoxO3a pathway.[15] |
| MK-801-induced Memory Impairment | 10-50 mg/kg, i.p. | 7 days | Dose-dependently reversed context-dependent fear memory impairment.[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols derived from the cited literature for key experiments involving this compound in AD mouse models.
This compound Preparation and Administration
-
Preparation : this compound can be dissolved in a vehicle such as 0.5% Dimethyl Sulfoxide (DMSO). For dietary administration, it can be mixed into the standard rodent chow.
-
Intraperitoneal (i.p.) Injection :
-
Restrain the mouse appropriately.
-
Lift the mouse by the scruff of the neck to expose the abdomen.
-
Insert a 25-27 gauge needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the prepared this compound solution at the desired dosage.
-
-
Oral Gavage (p.o.) :
-
Hold the mouse securely by the scruff of the neck.
-
Gently insert a ball-tipped gavage needle into the esophagus via the mouth.
-
Slowly administer the this compound suspension.
-
-
Dietary Administration :
-
Incorporate this compound into the rodent diet at a concentration calculated to achieve the target daily dosage based on average food consumption.
-
Provide the this compound-containing diet ad libitum.
-
Behavioral Testing
Y-Maze Test for Short-Term Spatial Memory
-
Place a mouse at the end of one arm of a Y-shaped maze and allow it to explore freely for a set period (e.g., 8 minutes).
-
Record the sequence and total number of arm entries.
-
An "alternation" is defined as consecutive entries into all three arms.
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.
Novel Object Recognition Test for Recognition Memory
-
Habituation : Allow the mouse to explore an empty open-field arena.
-
Training : Place the mouse in the arena with two identical objects and allow it to explore for a set time.
-
Testing : After a retention interval, replace one of the familiar objects with a novel object.
-
Record the time spent exploring each object.
-
A preference for the novel object indicates intact recognition memory.
Contextual Fear Conditioning for Associative Memory
-
Training : Place the mouse in a conditioning chamber and allow it to explore. After a baseline period, present an unconditioned stimulus (e.g., a mild foot shock) paired with a conditioned stimulus (the context of the chamber).
-
Testing : After a set time (e.g., 24 hours), return the mouse to the same chamber without the unconditioned stimulus.
-
Measure the freezing behavior (a state of immobility) as an indicator of fear memory.
Biochemical and Histological Analysis
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels
-
Homogenize brain tissue (e.g., hippocampus or cortex) in an appropriate buffer.
-
Centrifuge the homogenate to separate soluble and insoluble fractions.
-
Use commercially available ELISA kits to quantify the levels of Aβ1-40 and Aβ1-42 in the brain extracts according to the manufacturer's instructions.[9][12][13]
Immunohistochemistry for Aβ Plaque Burden
-
Perfuse the mouse and fix the brain in 4% paraformaldehyde.
-
Cryoprotect the brain in sucrose solutions and section using a cryostat or microtome.
-
Incubate the brain sections with a primary antibody against Aβ.
-
Apply a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.
-
Visualize the sections under a microscope and quantify the Aβ plaque area using image analysis software.[9][12][13]
Visualizing Mechanisms and Workflows
Signaling Pathways
This compound is reported to modulate several signaling pathways implicated in Alzheimer's disease. The diagrams below illustrate two key pathways.
Caption: this compound enhances the cAMP/PKA/ERK/CREB signaling pathway.
Caption: this compound stimulates autophagy via the SIRT1/FoxO3a pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an Alzheimer's disease mouse model.
Caption: General experimental workflow for this compound studies in AD mice.
These notes and protocols are intended to serve as a guide. Researchers should always refer to the primary literature for specific details and adapt protocols to their experimental design and institutional guidelines.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a citrus flavonoid, improves cognitive impairment and reduces soluble Aβ levels in a triple transgenic mouse model of Alzheimer's disease (3XTg-AD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. This compound: targeting the circadian network to promote bioenergetics and healthy aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The clock modulator this compound mitigates astrogliosis-associated neuroinflammation and disease hallmarks in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Potential of this compound against Alzheimer's disease through inhibiting neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-dementia Activity of this compound, a Citrus Flavonoid: A Review of Animal Studies [cpn.or.kr]
- 11. Potential Benefits of this compound, A Citrus Flavonoid, against Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-dementia Activity of this compound, a Citrus Flavonoid: A Review of Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a citrus flavonoid, improves memory impairment and Abeta pathology in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a citrus flavonoid, ameliorates cognitive impairment, oxidative burden, and hyperphosphorylation of tau in senescence-accelerated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The citrus flavonoid “this compound” impedes STZ-induced Alzheimer’s disease in a mouse model through regulating autophagy mastered by SIRT1/FoxO3a mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Nobiletin in Citrus Peel Extracts by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of nobiletin in citrus peel extracts. This compound, a polymethoxylated flavone found predominantly in the peels of citrus fruits, has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, anti-carcinogenic, and neuroprotective effects.[1][2][3][4] Accurate quantification of this compound is crucial for the quality control of raw materials, standardization of extracts, and for pharmacokinetic studies in drug development. This document provides comprehensive protocols for sample preparation and HPLC analysis, along with method validation data.
Introduction
This compound (5,6,7,8,3',4'-hexamethoxyflavone) is a key bioactive compound found in high concentrations in the peels of various citrus species such as sweet oranges (Citrus sinensis), mandarins (Citrus reticulata), and lemons (Citrus limon).[3][5] Its diverse biological activities make it a promising candidate for therapeutic applications.[4] Consequently, a reliable and accurate analytical method for the quantification of this compound in citrus peel extracts is essential for research and development. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility.[6][7] This application note presents a detailed protocol for the extraction and subsequent HPLC-based quantification of this compound from citrus peel samples.
Experimental Protocols
Sample Preparation: Extraction of this compound from Citrus Peels
This protocol describes the extraction of this compound from dried citrus peels.
Materials:
-
Dried and powdered citrus peel
-
Hexane
-
10% Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Methanol (HPLC grade)
-
70% Methanol (v/v)
-
Water (deionized or distilled)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 µm PTFE)
Procedure:
-
Weigh 10 g of pulverized, air-dried citrus peel.
-
Transfer the powder to a suitable flask and add 100 mL of hexane.
-
Macerate the sample by stirring or shaking for 24 hours at room temperature.
-
Filter the mixture and discard the hexane extract.
-
Treat the solid residue with 20 mL of 10% sodium hydroxide solution for 2 hours.[7]
-
Transfer the mixture to a separatory funnel and extract three times with 50 mL of diethyl ether.[7]
-
Combine the diethyl ether extracts and wash with water until the aqueous layer is neutral.
-
Dry the diethyl ether extract over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
For a simplified alternative, powdered sample extracts (10 mg) can be redissolved in 4 mL of 70% methanol (v/v) and sonicated for 10 minutes.[6]
-
Prior to HPLC analysis, dissolve a known amount of the dried extract in 70% methanol.[6]
-
Filter the solution through a 0.50 µm PTFE syringe filter into an HPLC vial.[6]
HPLC Method for this compound Quantification
This section details the instrumental conditions for the chromatographic separation and quantification of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 3 µm particle size).[6]
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.5% Acetic Acid[6] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient Elution | 0 min, 20% B; 4 min, 20% B; 16 min, 35% B; 28 min, 75% B; 32 min, 75% B; 34 min, 20% B; 39 min, 20% B[6] |
| Flow Rate | 0.8 mL/min[6] |
| Column Temperature | 40 °C[6] |
| Detection Wavelength | 278 nm[6] |
| Injection Volume | 10 µL[6] |
| Run Time | 39 minutes[6] |
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1000 µg/mL) in 70% methanol.[6]
-
Prepare a series of working standard solutions by diluting the stock solution with 70% methanol to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following table summarizes the validation parameters for the described HPLC method and reported this compound content in citrus peel extracts from various studies.
| Parameter | Result | Reference |
| Linearity (R²) | ≥ 0.9997 | [6] |
| Precision (Intra-day RSD) | < 0.055% | [6] |
| Precision (Inter-day RSD) | < 0.599% | [6] |
| Accuracy (Recovery) | 92.30–108.80% | [6] |
| Limit of Detection (LOD) | 0.046 µg/mL | [8] |
| Limit of Quantification (LOQ) | 0.14 µg/mL | [8] |
| This compound Content (Dried Orange Peels - California) | 0.43 mg/g | [3] |
| This compound Content (Dried Orange Peels - China) | 7.79 mg/g | [3] |
| This compound Content (Solvent Extraction) | 42.4 ± 2.2 % (of extract) | [7] |
| This compound Content (After Chromatographic Separation) | 91.1 ± 0.5 % (of extract) | [7] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. This compound from citrus peel: a promising therapeutic agent for liver disease-pharmacological characteristics, mechanisms, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. avensonline.org [avensonline.org]
- 8. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles | MDPI [mdpi.com]
Application Notes and Protocols: Nobiletin Treatment for Lifespan Studies in C. elegans
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nobiletin, a polymethoxyflavone found in citrus peels, has garnered significant interest for its wide range of biological activities, including anti-inflammatory, anti-oxidative, and neuroprotective properties.[1][2] Recent studies utilizing the model organism Caenorhabditis elegans have demonstrated its potential as an anti-aging compound. C. elegans is a powerful tool for aging research due to its short lifespan, genetic tractability, and the conservation of key longevity pathways with humans.[3][4] This document provides a detailed protocol for assessing the effects of this compound on the lifespan of C. elegans, summarizing key quantitative data and visualizing the implicated signaling pathways.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on the lifespan of wild-type (N2) C. elegans.
| This compound Concentration (µM) | Mean Lifespan (days) | Maximum Lifespan (days) | Mean Lifespan Extension (%) | Reference |
| 0 (Control - 0.1% DMSO) | 24.9 ± 0.4 | 31 | 0 | [5] |
| 3.13 | 27.06 ± 2.06 | 33 | 8.70 | [5] |
| 6.25 | 28.61 ± 0.07 | 34 | 14.9 | [5] |
| 12.5 | 30.14 ± 0.28 | 36 | 21.0 | [5] |
Experimental Protocols
This section details the methodology for conducting a C. elegans lifespan assay with this compound treatment.
Materials and Reagents
-
C. elegans strain: Bristol N2 (wild-type)
-
Bacterial strain: Escherichia coli OP50
-
Nematode Growth Medium (NGM) agar
-
This compound (≥98% purity)
-
Dimethyl sulfoxide (DMSO, sterile)
-
5-fluoro-2'-deoxyuridine (FUDR)
-
M9 buffer
-
Bleaching solution (Sodium hypochlorite and 1N NaOH)
-
Sterile conical tubes and petri dishes
-
Platinum wire worm pick
-
Dissecting microscope
-
20°C incubator
Protocol
-
C. elegans Culture and Synchronization:
-
Maintain C. elegans N2 on NGM plates seeded with E. coli OP50 at 20°C.[5]
-
To obtain an age-synchronized population, wash gravid adult worms from plates into a conical tube using M9 buffer.
-
Pellet the worms by centrifugation and aspirate the supernatant.
-
Add bleaching solution to dissolve the adult worms, leaving the eggs intact. Monitor closely under a microscope.
-
Wash the eggs several times with M9 buffer to remove all traces of bleach.
-
Allow the eggs to hatch overnight in M9 buffer at 20°C with gentle shaking. The hatched L1 larvae will be synchronized.[6]
-
-
Preparation of this compound Treatment Plates:
-
Prepare a stock solution of this compound in DMSO.
-
Cool autoclaved NGM to approximately 50-55°C.
-
Add the this compound stock solution to the molten NGM to achieve the final desired concentrations (e.g., 3.13, 6.25, 12.5 µM).[5] Ensure the final DMSO concentration in the control and all treatment plates is constant and does not exceed 0.5%.[6][7]
-
Add FUDR to the NGM to a final concentration of 150 µM to prevent progeny production.[6][8]
-
Pour the NGM into 35 mm petri dishes and allow them to solidify.
-
Seed the plates with a lawn of E. coli OP50 and allow it to grow overnight at 37°C.
-
-
Lifespan Assay:
-
Transfer the synchronized L1 larvae onto standard NGM plates and allow them to develop to the L4 larval stage at 20°C.
-
At the L4 stage, transfer the worms to the prepared this compound and control plates.[5][6] Use approximately 30 worms per plate, with at least three replicate plates per condition.
-
Incubate the plates at 20°C.
-
Starting from day 1 of adulthood, score the worms daily or every other day for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.
-
Transfer the worms to fresh plates every 2-3 days to avoid contamination and ensure a consistent food source.
-
Censor worms that crawl off the agar, have a "bag of worms" phenotype (internal hatching), or die from desiccation on the wall of the plate.
-
-
Data Analysis:
-
Record the number of live and dead worms at each time point.
-
Generate survival curves using the Kaplan-Meier method.
-
Perform statistical analysis (e.g., log-rank test) to determine if the differences in lifespan between the control and this compound-treated groups are statistically significant.
-
Visualizations
Experimental Workflow
Caption: Workflow for C. elegans lifespan assay with this compound.
Signaling Pathways for this compound-Induced Longevity
This compound extends the lifespan of C. elegans by modulating conserved stress resistance and longevity pathways. Gene expression studies have shown that this compound upregulates the expression of target genes for the transcription factors DAF-16 (a FOXO homolog), SKN-1 (an Nrf2 homolog), and HSF-1.[1][5]
-
DAF-16/FOXO: A key regulator of the insulin/IGF-1 signaling (IIS) pathway, which is a major controller of lifespan in organisms from worms to humans.[3][9] this compound treatment leads to the upregulation of DAF-16 target genes like sod-3, which is involved in antioxidant defense.[5]
-
SKN-1/Nrf2: This transcription factor is a master regulator of the oxidative stress response. This compound enhances the expression of SKN-1 targets such as gst-4, which encodes a glutathione S-transferase involved in detoxification.[5]
-
HSF-1: The heat shock transcription factor 1 is crucial for maintaining protein homeostasis (proteostasis). This compound treatment increases the expression of hsp-16.2, a small heat shock protein that helps protect against cellular stress.[5]
Caption: this compound-activated signaling pathways in C. elegans.
References
- 1. This compound Delays Aging and Enhances Stress Resistance of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: targeting the circadian network to promote bioenergetics and healthy aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Uncoupling lifespan and healthspan in Caenorhabditis elegans longevity mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Protocol for assessing the healthspan of Caenorhabditis elegans after potential anti-aging drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Lessons from C. elegans: Signaling pathways for longevity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Nobiletin for the Study of Clock Gene Expression in Peripheral Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nobiletin, a polymethoxylated flavone found in citrus peels, has emerged as a significant small molecule for chronobiological research. It has been identified as a clock-enhancing molecule with the ability to modulate the expression of core clock genes in peripheral tissues.[1][2] These properties make this compound a valuable tool for investigating the intricate mechanisms of the peripheral circadian clock and its impact on metabolic health and other physiological processes. This document provides detailed application notes and protocols for utilizing this compound to study clock gene expression in various experimental models.
Mechanism of Action
This compound primarily enhances circadian rhythms by directly targeting and activating Retinoic Acid Receptor-related Orphan Receptors (RORs), specifically RORα and RORγ.[1][3] RORs are nuclear receptors that play a crucial role in the stabilization of the core clock feedback loop by driving the transcription of the core clock gene Bmal1.[1][4] By activating RORs, this compound enhances the amplitude of Bmal1 expression, which in turn strengthens the entire molecular clock machinery.[1]
Recent studies have also suggested alternative mechanisms through which this compound may influence peripheral clocks. These include the inhibition of phosphodiesterase (PDE), particularly PDE4, and the stimulation of adrenal hormone secretion, such as corticosterone and adrenaline.[3] These hormones are known to be potent regulators of peripheral clock gene expression, particularly the Period genes (Per1 and Per2).[3]
Data Presentation: Effects of this compound on Clock Gene Expression
The following tables summarize the quantitative effects of this compound on the mRNA expression of key clock genes in peripheral tissues from various studies.
Table 1: Effect of this compound on Clock Gene mRNA Expression in Mouse Liver
| Gene | Treatment Group | Fold Change vs. Control | Reference |
| Bmal1 | Diet-Induced Obese (DIO) mice + this compound (200 mg/kg) | Increased | [1] |
| Per2 | DIO mice + this compound (200 mg/kg) | Moderately altered | [1] |
| Cry1 | Surgery model mice + this compound (10, 30, 50 mg/kg) | No significant influence | [5][6] |
| Rev-erbα | Surgery model mice + this compound (10, 30, 50 mg/kg) | Reversed surgery-induced decrease | [5][6] |
| Rorα | Surgery model mice + this compound (10, 30, 50 mg/kg) | Reversed surgery-induced decrease | [5][6] |
| Rorγ | Surgery model mice + this compound (10, 30, 50 mg/kg) | Reversed surgery-induced decrease | [5][6] |
| Per1 | Mice treated with this compound (100 mg/kg, i.p.) | Upregulated (acute effect) | [3] |
| Per2 | Mice treated with this compound (100 mg/kg, i.p.) | Downregulated (acute effect) | [3] |
Table 2: Effect of this compound on Clock Gene mRNA Expression in Mouse Prefrontal Cortex
| Gene | Treatment Group | Fold Change vs. Control | Reference |
| Bmal1 | Surgery model mice + this compound (10, 30, 50 mg/kg) | Dose-dependently reversed surgery-induced decrease | [5][6] |
| Rev-erbα | Surgery model mice + this compound (10, 30, 50 mg/kg) | Reversed surgery-induced decrease | [5][6] |
| Rorα | Surgery model mice + this compound (10, 30, 50 mg/kg) | Reversed surgery-induced decrease | [5][6] |
| Rorγ | Surgery model mice + this compound (10, 30, 50 mg/kg) | Reversed surgery-induced decrease | [5][6] |
| Per2 | Surgery model mice + this compound (10, 30, 50 mg/kg) | No significant influence | [5][6] |
| Cry1 | Surgery model mice + this compound (10, 30, 50 mg/kg) | No significant influence | [5][6] |
| Bmal1 | APP/PS1 mice + this compound | Altered diurnal expression | [7] |
| Npas2 | APP/PS1 mice + this compound | Altered diurnal expression | [7] |
| Rora | APP/PS1 mice + this compound | Altered diurnal expression | [7] |
Experimental Protocols
Protocol 1: In Vitro PER2::Luciferase Reporter Assay
This protocol is designed to assess the effect of this compound on the period and amplitude of the circadian clock in cultured cells using a luciferase reporter system fused to the Per2 gene.
Materials:
-
PER2::Luc reporter cells (e.g., U2OS, NIH3T3, or mouse embryonic fibroblasts)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
D-Luciferin
-
This compound (dissolved in DMSO)
-
Luminometer or real-time bioluminescence monitoring system
Procedure:
-
Cell Culture: Culture PER2::Luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Synchronization: Plate cells in 35-mm dishes. Once confluent, synchronize the cellular clocks by treating with a high concentration of serum (e.g., 50% FBS) for 2 hours or with dexamethasone (100 nM) for 30 minutes.
-
Treatment: After synchronization, replace the medium with a recording medium (e.g., DMEM with 1% FBS) containing 0.1 mM D-luciferin and the desired concentration of this compound (e.g., 1-50 µM). A vehicle control (DMSO) must be included.
-
Bioluminescence Recording: Immediately place the culture dishes into a luminometer or a real-time bioluminescence monitoring system and record the light output at regular intervals (e.g., every 10-30 minutes) for at least 3-5 days.
-
Data Analysis: Analyze the bioluminescence data to determine the period, amplitude, and phase of the circadian rhythm for each treatment group.
Protocol 2: In Vivo Study of this compound's Effect on Peripheral Clock Gene Expression in Mice
This protocol outlines the procedure for administering this compound to mice and subsequently analyzing clock gene expression in peripheral tissues.
Materials:
-
Male C57BL/6J mice (or other appropriate strain)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (CMC) or DMSO)
-
Oral gavage needles or intraperitoneal injection supplies
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for clock genes (Bmal1, Per2, Cry1, Rev-erbα, Dbp) and a housekeeping gene (e.g., Gapdh, Rplp0)
-
Real-time PCR system
Procedure:
-
Animal Acclimation: Acclimate mice to a 12:12 hour light-dark cycle for at least two weeks with ad libitum access to food and water.
-
This compound Administration: Prepare a suspension of this compound in the chosen vehicle. Administer this compound to the treatment group via oral gavage (e.g., 100-200 mg/kg body weight) or intraperitoneal injection.[2][3] The control group should receive the vehicle alone. The timing of administration (Zeitgeber Time, ZT) should be consistent throughout the experiment.
-
Tissue Collection: At designated time points (e.g., every 4-6 hours over a 24-hour period) after the final dose, euthanize the mice and collect peripheral tissues of interest (e.g., liver, kidney, muscle, white adipose tissue). Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the collected tissues using an RNA extraction kit according to the manufacturer's instructions. Subsequently, synthesize cDNA from the extracted RNA.
-
Quantitative Real-Time PCR (qPCR): Perform qPCR to quantify the mRNA expression levels of the target clock genes and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of each clock gene normalized to the housekeeping gene. Analyze the rhythmic expression patterns and compare the amplitude and phase between the this compound-treated and control groups.
Visualizations
Caption: this compound activates RORs to enhance Bmal1 transcription.
Caption: Workflow for studying this compound's effect in mice.
Caption: this compound's alternative signaling pathways.
References
- 1. The small molecule this compound targets the molecular oscillator to enhance circadian rhythms and protect against metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Citrus Flavone this compound and Circadian Rhythms | Encyclopedia MDPI [encyclopedia.pub]
- 5. Frontiers | this compound Attenuates Anesthesia/Surgery-Induced Neurocognitive Decline by Preserving the Expression of Clock Genes in Mice [frontiersin.org]
- 6. This compound Attenuates Anesthesia/Surgery-Induced Neurocognitive Decline by Preserving the Expression of Clock Genes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application of Nobiletin in Cancer Chemoprevention: A Detailed Guide for Researchers
Introduction
Nobiletin, a polymethoxyflavone predominantly found in the peel of citrus fruits, has emerged as a promising natural compound in the field of cancer chemoprevention.[1] Extensive in vitro and in vivo studies have demonstrated its multifaceted anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and the inhibition of inflammation, angiogenesis, and metastasis.[2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the chemopreventive potential of this compound. It aims to offer a comprehensive resource, summarizing key quantitative data and providing step-by-step methodologies for essential experiments.
Mechanisms of Action
This compound exerts its anti-cancer effects by modulating a variety of cellular signaling pathways. Its ability to target multiple pathways makes it a compelling candidate for cancer therapy.[2][3] Key mechanisms include:
-
Induction of Apoptosis: this compound promotes programmed cell death in cancer cells by modulating the expression of apoptosis-related proteins. It has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[4][5]
-
Cell Cycle Arrest: this compound can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G0/G1 or G2/M phases.[2][6] This is often achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[7]
-
Anti-Inflammatory Effects: Chronic inflammation is a known driver of cancer progression. This compound exhibits anti-inflammatory properties by inhibiting key inflammatory pathways such as NF-κB.[2]
-
Anti-Angiogenic Effects: this compound can inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow and metastasize.[6][8] It achieves this by downregulating the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[9][10]
-
Inhibition of Metastasis: this compound has been shown to suppress the invasion and migration of cancer cells by inhibiting processes like the epithelial-to-mesenchymal transition (EMT) and downregulating matrix metalloproteinases (MMPs).[2][9]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various cancer cell lines and in vivo models.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Viability (IC50 Values)
| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (hours) | Assay | Reference |
| Renal Carcinoma | 769-P | 20.22 | 48 | CCK-8 | [7] |
| Renal Carcinoma | 786-O | 90.48 | 48 | CCK-8 | [7] |
| Breast Cancer (ER+) | MCF-7 | 200 | Not Specified | MTT | [9] |
| Breast Cancer (ER+) | T47D | 200 | Not Specified | MTT | [9] |
| Breast Cancer | MDA-MB-468 | 51.3 | 72 | Not Specified | [11] |
| Breast Cancer | MCF-7 | 59.8 | 72 | Not Specified | [11] |
| Breast Cancer | SK-BR-3 | 86.9 | 72 | Not Specified | [11] |
| Ovarian Cancer | A2780 | 35.31 | 24 | Not Specified | [11] |
| Ovarian Cancer | OVCAR3 | 34.85 | 24 | Not Specified | [11] |
| Lung Cancer | A549 | 23.82 µg/ml | 48 | Not Specified | [11] |
| Pancreatic Cancer | Not Specified | 6.12 | Not Specified | Not Specified | [8] |
| Colon Cancer | Not Specified | 40 | 72 | Not Specified | [10] |
Table 2: In Vitro Effects of this compound on Apoptosis and Cell Cycle
| Cancer Type | Cell Line | This compound Conc. (µM) | Effect | % of Cells | Reference |
| Renal Carcinoma | ACHN | 80 | Apoptosis | 14.1 ± 1.22 | [4] |
| Renal Carcinoma | ACHN | 120 | Apoptosis | 21.06 ± 1.15 | [4] |
| Renal Carcinoma | Caki-2 | 40 | Apoptosis | 15.26 ± 0.80 | [4] |
| Renal Carcinoma | Caki-2 | 80 | Apoptosis | 17.53 ± 1.98 | [4] |
| Renal Carcinoma | ACHN | Not Specified | G0/G1 Arrest | 72.65 ± 1.30 | [4] |
| Glioma | Not Specified | 50 | G0/G1 Arrest | Increase of 8.7 | [8] |
| Glioma | Not Specified | 100 | G0/G1 Arrest | Increase of 17.2 | [8] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | This compound Dosage | Treatment Duration | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| Renal Carcinoma | ACHN | Nude Mice | Not Specified | 24 days | 85.1% (vs. control) | 94.6% (vs. control) | [4] |
| Renal Carcinoma | 786-O | Nude Mice | 40 mg/kg/day | 21 days | Significant (synergistic with palbociclib) | Not Specified | [7] |
| Non-Small Cell Lung Cancer | A549-Luc | Nude Mice | Not Specified | Not Specified | Significant inhibition | Not Specified | [12] |
Experimental Protocols
This section provides detailed protocols for key experiments used to evaluate the chemopreventive effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentration of DMSO should not exceed 0.1%.
-
After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use appropriate software to analyze the data and differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS
-
70% ice-cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add 500 µL of PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of specific proteins in signaling pathways.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound as required.
-
Lyse the cells with lysis buffer and collect the protein lysate.
-
Determine the protein concentration using a protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration (e.g., in corn oil)
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁶ cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.[7]
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomly divide the mice into control and treatment groups.
-
Administer this compound (e.g., 40 mg/kg/day) or the vehicle control to the respective groups via the desired route (e.g., oral gavage).[7]
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the experiment, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, western blotting).
Signaling Pathways and Visualizations
This compound's anti-cancer activity is mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway, reducing cell proliferation and promoting apoptosis.
Caption: this compound modulates the MAPK pathway, affecting proliferation, apoptosis, and invasion.
Caption: this compound inhibits NF-κB and STAT3 signaling, reducing inflammation, angiogenesis, and promoting survival.
Caption: A typical experimental workflow for evaluating the anti-cancer effects of this compound.
Conclusion and Future Directions
This compound presents a compelling case as a natural chemopreventive agent with a broad spectrum of anti-cancer activities. The data and protocols provided in this document offer a solid foundation for researchers to explore its therapeutic potential further. Future research should focus on elucidating more detailed molecular mechanisms, exploring synergistic combinations with existing chemotherapies, and advancing towards clinical trials to validate its efficacy and safety in human subjects. The low toxicity of this compound in normal cells further enhances its appeal as a candidate for long-term cancer prevention strategies.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in Cancer Therapy: How This Plant Derived-Natural Compound Targets Various Oncogene and Onco-Suppressor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound Inhibits Cell Viability via the SRC/AKT/STAT3/YY1AP1 Pathway in Human Renal Carcinoma Cells [frontiersin.org]
- 5. The Multifunctional Effects of this compound and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound downregulates the SKP2-p21/p27-CDK2 axis to inhibit tumor progression and shows synergistic effects with palbociclib on renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isnff-jfb.com [isnff-jfb.com]
- 9. This compound Inhibits Angiogenesis by Regulating Src/FAK/STAT3-Mediated Signaling through PXN in ER+ Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is capable of regulating certain anti-cancer pathways in a colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. benchchem.com [benchchem.com]
Nobiletin: A Pharmacological Tool for Investigating ROR Agonist Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoid acid receptor-related orphan receptors (RORs), including RORα, RORβ, and RORγ, are members of the nuclear receptor superfamily of transcription factors that play crucial roles in regulating a wide array of physiological processes.[1] These receptors are involved in the control of circadian rhythms, metabolism, inflammation, and immunity.[2][3] Nobiletin, a polymethoxylated flavone found in citrus peels, has been identified as a potent agonist of RORs, making it a valuable pharmacological tool for elucidating the biological functions of these receptors.[1][2][4][5][6]
This compound directly binds to the ligand-binding domain of RORα and RORγ, activating their transcriptional activity.[2][7][8] This activation leads to the modulation of ROR target gene expression, thereby influencing downstream signaling pathways. One of the key pathways regulated by the this compound-ROR axis is the IκBα/NF-κB signaling pathway, where this compound-activated RORs upregulate the expression of IκBα, an inhibitor of NF-κB, leading to anti-inflammatory effects.[9][10]
These application notes provide a comprehensive overview of this compound's use as a ROR agonist, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experiments to investigate its effects.
Quantitative Data
The following tables summarize the quantitative data regarding the activity of this compound and other relevant ROR modulators.
Table 1: In Vitro Activity of ROR Modulators
| Compound | Target | Assay Type | EC50/IC50 | Cell Line | Reference |
| This compound | RORα/γ | Bmal1 Promoter-Luciferase Reporter | Dose-dependent increase | Hepa1-6 | [2] |
| SR1078 | RORα/γ | RORα/γ Cotransfection Assay | Agonist activity | HEK293 | [8] |
| T0901317 | RORα/γ | Inverse Agonist Activity | Ki = 132 nM (RORα), 51 nM (RORγ) | Not Specified | [1] |
| SR3335 (ML 176) | RORα | Inverse Agonist Activity | Ki = 220 nM | Not Specified | [1] |
| Compound 1 | RORγt | FRET Assay | EC50 = 3.7 μM | Not Specified | [11] |
| Compound 2 | RORγt | FRET Assay | IC50 value reported | Not Specified | [11] |
| GNE-6468 | RORγ | Inverse Agonist Activity | EC50 = 13 nM | HEK-293 | [1] |
| XY018 | RORγ | Antagonist Activity | EC50 = 190 nM | 293T | [1] |
Table 2: Effect of this compound on ROR Target Gene Expression
| Gene | Treatment | Cell/Tissue Type | Fold Change/Effect | Reference |
| Bmal1 | This compound (10 µM, 20 µM) | 3T3-L1 adipocytes | Markedly enhanced expression | [9] |
| Cry1 | This compound (10 µM, 20 µM) | 3T3-L1 adipocytes | Markedly enhanced expression | [9] |
| Dec1 | This compound (10 µM, 20 µM) | 3T3-L1 adipocytes | Enhanced expression | [9] |
| Dec2 | This compound (10 µM, 20 µM) | 3T3-L1 adipocytes | Enhanced expression | [9] |
| IκBα | This compound | 3T3-L1 adipocytes | Upregulated expression | [9] |
| Cyp7b1 | This compound | DIO mouse liver | Induced expression | [2] |
| Gck | This compound | DIO mouse liver | Induced expression | [2] |
| FGF21 | SR1078 (10 µM) | HepG2 cells | Stimulated expression | [8] |
| G6Pase | SR1078 (10 µM) | HepG2 cells | Stimulated expression | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving this compound and RORs, as well as a typical experimental workflow for investigating ROR agonist activity.
Caption: this compound activates RORs, leading to the regulation of target genes and inhibition of the NF-κB pathway.
Caption: A typical workflow for investigating the ROR agonist activity of this compound.
Experimental Protocols
Luciferase Reporter Assay for ROR Activity
This protocol is designed to quantify the transcriptional activity of RORs in response to this compound treatment using a luciferase reporter system.
Materials:
-
HEK293T or other suitable host cells
-
ROR expression vector (e.g., pCMV-RORα or pCMV-RORγ)
-
Luciferase reporter vector with ROR response elements (ROREs) (e.g., pGL4-RORE-luc)
-
Control vector for transfection normalization (e.g., Renilla luciferase vector)
-
Transfection reagent (e.g., FuGene6 or Lipofectamine)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
-
384-well white, clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 384-well plate at a density of 10,000 cells per well in 50 µL of DMEM with 10% FBS.[12] Incubate overnight at 37°C with 5% CO2.
-
Transfection:
-
Prepare a DNA mixture containing the ROR expression vector, the RORE-luciferase reporter vector, and the Renilla control vector. A ratio of 10:10:1 for ROR:RORE-luc:Renilla is a good starting point.
-
Prepare the transfection complex according to the manufacturer's protocol.
-
Add the transfection complex to the cells and incubate for 24 hours.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM. A final concentration range of 0.1 µM to 100 µM is recommended. Include a DMSO vehicle control.
-
Remove the transfection medium and add 40 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 20-24 hours at 37°C with 5% CO2.[12]
-
-
Luciferase Measurement:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the firefly and Renilla luciferase activities using a luminometer.[13]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the fold induction of luciferase activity for this compound-treated wells relative to the vehicle control.
-
Plot the fold induction against the this compound concentration to determine the EC50 value.
-
Real-Time Quantitative PCR (RT-qPCR) for ROR Target Gene Expression
This protocol details the measurement of changes in the mRNA levels of ROR target genes in response to this compound treatment.
Materials:
-
Cells or tissues treated with this compound or vehicle control
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (containing SYBR Green or a probe-based system)
-
Gene-specific primers for target genes (e.g., BMAL1, IκBα) and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
-
Nuclease-free water
Procedure:
-
RNA Extraction: Extract total RNA from the this compound-treated and control samples using a commercial RNA extraction kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[14] A typical reaction includes RNA template, reverse transcriptase, dNTPs, and primers (oligo(dT) or random hexamers).
-
Incubate the reaction according to the manufacturer's instructions (e.g., 65-70°C for 5-10 minutes for denaturation, followed by annealing and extension steps).[14]
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, forward and reverse primers for the target or reference gene, and nuclease-free water.
-
Aliquot the reaction mixture into a qPCR plate.
-
-
Thermal Cycling:
-
Perform the qPCR reaction in a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).[14]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in each sample.
-
Calculate the relative gene expression using the ΔΔCt method.[14]
-
Normalize the expression of the target gene to the reference gene.
-
Calculate the fold change in gene expression in this compound-treated samples relative to the vehicle control.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a ligand (this compound) to its target protein (ROR) in a cellular context by measuring changes in the protein's thermal stability.[15][16][17]
Materials:
-
Cells expressing the target ROR protein
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler, heating block)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody specific to the ROR protein
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Chemiluminescence or fluorescence imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into separate tubes for each temperature point.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a PCR cycler or heating block.[16] Include a non-heated control (room temperature).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[18]
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble ROR protein in each sample by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition, plot the percentage of soluble ROR protein remaining as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that it binds to and stabilizes the ROR protein, confirming target engagement.[17]
-
By following these detailed protocols, researchers can effectively utilize this compound as a pharmacological tool to investigate the diverse biological roles of RORs and explore their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The small molecule this compound targets the molecular oscillator to enhance circadian rhythms and protect against metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Stimulates Adrenal Hormones and Modulates the Circadian Clock in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Stimulates Adrenal Hormones and Modulates the Circadian Clock in Mice | MDPI [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound: targeting the circadian network to promote bioenergetics and healthy aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, SR1078 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Alpha (RORα) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. pelagobio.com [pelagobio.com]
- 18. biorxiv.org [biorxiv.org]
In Vitro Models for Studying Nobiletin's Anti-Inflammatory Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nobiletin, a polymethoxylated flavone found in citrus peels, has garnered significant attention for its potent anti-inflammatory properties.[1] In vitro models are indispensable tools for elucidating the mechanisms underlying these effects and for the preclinical evaluation of this compound as a potential therapeutic agent. This document provides detailed application notes and standardized protocols for investigating the anti-inflammatory activities of this compound in various in vitro systems. The focus is on commonly used cell lines, inflammatory stimuli, and the key signaling pathways modulated by this compound.
Commonly Used In Vitro Models
Several cell culture models are routinely employed to investigate this compound's anti-inflammatory effects. The choice of model often depends on the specific aspect of inflammation being studied.
-
Macrophage Cell Lines (e.g., RAW 264.7, BV-2): These are the most widely used models to study the innate immune response. Stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, robustly induces an inflammatory phenotype characterized by the production of nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and prostaglandins.[1][2] this compound has been shown to effectively suppress these inflammatory mediators in LPS-stimulated macrophages.[1]
-
Human Periodontal Ligament Cells (HPDLCs): These cells are relevant for studying inflammation in the context of periodontal disease. Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) are used to induce an inflammatory response in HPDLCs, leading to the production of chemokines (e.g., CXCL10, CCL2, IL-8) and matrix metalloproteinases (MMPs).[3][4]
-
Chondrocytes: Primary chondrocytes or chondrocyte cell lines are used to model the inflammation associated with osteoarthritis. IL-1β is a key inflammatory mediator in this context, and it stimulates the production of NO, Prostaglandin E2 (PGE2), and cartilage-degrading enzymes like MMPs and ADAMTS5.
-
Human Microglia Cells: These cells are used to study neuroinflammation. LPS is a common stimulus to induce the release of pro-inflammatory cytokines such as IL-1β, IL-6, and CXCL8.[5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various inflammatory markers in different in vitro models.
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators
| Cell Line | Inflammatory Stimulus | Mediator | This compound Concentration (µM) | % Inhibition / Effect | Reference |
| RAW 264.7 | LPS | NO | IC50 = 27 µM | 50% | [1] |
| Hepatocytes | - | NO | IC50 = 50 µM | 50% | [1] |
| Mouse Chondrocytes | IL-1β (10 ng/mL) | NO | 10, 20, 40 µM | Dose-dependent decrease | |
| Mouse Chondrocytes | IL-1β (10 ng/mL) | PGE2 | 10, 20, 40 µM | Dose-dependent decrease | |
| Mouse Chondrocytes | IL-1β (10 ng/mL) | TNF-α | 10, 20, 40 µM | Dose-dependent decrease | |
| Mouse Chondrocytes | IL-1β (10 ng/mL) | IL-6 | 10, 20, 40 µM | Dose-dependent decrease | |
| HPDLCs | TNF-α (10 ng/mL) | CXCL10 | 12.5, 25, 50, 100 µM | Dose-dependent decrease | [3] |
| HPDLCs | TNF-α (10 ng/mL) | IL-8 | 12.5, 25, 50, 100 µM | Dose-dependent decrease | [3] |
| HPDLCs | TNF-α (10 ng/mL) | CCL2 | 100 µM | Significant decrease | [3] |
| HPDLCs | TNF-α (10 ng/mL) | MMP-1 | 12.5, 25, 50, 100 µM | Dose-dependent decrease | [3] |
| HPDLCs | TNF-α (10 ng/mL) | MMP-3 | 12.5, 25, 50, 100 µM | Dose-dependent decrease | [3] |
| HPDLCs | IL-1β (1 ng/mL) | IL-6, IL-8, CXCL10, CCL20, CCL2 | 12.5, 25, 50, 100 µM | Dose-dependent decrease | [6] |
| HPDLCs | IL-1β (1 ng/mL) | MMP-1, MMP-3 | 12.5, 25, 50, 100 µM | Dose-dependent decrease | [6] |
| BV-2 Microglia | LPS | NO | 1 - 50 µM | Dose-dependent suppression | [6] |
| BV-2 Microglia | LPS | TNF-α, IL-1β | Not specified | Significant inhibition | [6] |
| Human Microglia | LPS, SARS-CoV-2 Spike Protein, Ochratoxin A | IL-1β, CXCL8, IL-6, MMP-9 | 10, 50, 100 µM | Significant inhibition | [5] |
Table 2: Effects of this compound on Protein Expression and Cell Viability
| Cell Line | Target Protein | This compound Concentration (µM) | Effect | Reference |
| Mouse Chondrocytes | iNOS, COX-2, MMP-3, MMP-13, ADAMTS5 | 10, 20, 40 µM | Dose-dependent suppression | |
| MCF-7 | Cell Viability | IC50 = 27.38 µM | 50% inhibition | [7] |
| ACHN | Cell Viability | 80, 120 µM | Dose-dependent decrease | [2] |
| Caki-2 | Cell Viability | 40, 80 µM | Dose-dependent decrease | [2] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[4] this compound has been shown to inhibit NF-κB activation by suppressing the phosphorylation of IKK, IκBα, and the p65 subunit, thereby preventing NF-κB nuclear translocation.[3][4]
Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Inflammatory stimuli activate these kinases through a phosphorylation cascade. Activated MAPKs, in turn, phosphorylate and activate transcription factors that regulate the expression of inflammatory mediators.[6] this compound has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38 in various cell types.[6]
Figure 2: this compound's inhibition of the MAPK signaling pathway.
Akt Signaling Pathway
The Akt (Protein Kinase B) signaling pathway is involved in regulating cell survival, proliferation, and inflammation. This compound has been shown to suppress the phosphorylation of Akt in response to inflammatory stimuli, contributing to its anti-inflammatory effects.[3]
Nrf2/HO-1 Antioxidant Pathway
The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress, which is closely linked to inflammation. Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1). This compound has been found to enhance the expression of Nrf2 and HO-1, which can in turn suppress inflammatory responses.[3]
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling. Cytokine binding to its receptor activates JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression. Dysregulation of this pathway is implicated in inflammatory diseases. This compound has been shown to inhibit the phosphorylation of STAT3, suggesting its potential to modulate this pathway.
NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18. Its activation is a two-step process involving a priming signal (e.g., LPS) and an activation signal (e.g., nigericin). This compound has been suggested to inhibit NLRP3 inflammasome activation.
Experimental Protocols
Protocol 1: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol describes a general procedure to assess the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.
2. This compound Pre-treatment:
-
Prepare various concentrations of this compound in culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Incubate the cells for 1-2 hours.
3. LPS Stimulation:
-
Add LPS to the wells to a final concentration of 1 µg/mL.
-
Incubate the cells for the desired time period (e.g., 24 hours for NO and cytokine measurement, shorter time points for signaling pathway analysis).
4. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: Collect the culture supernatant and measure the nitrite concentration using the Griess reagent.
-
ELISA: Collect the culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.
Figure 3: Workflow for LPS-induced inflammation in RAW 264.7 cells.
Protocol 2: Western Blot Analysis of NF-κB and MAPK Pathways
This protocol outlines the steps for analyzing the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
1. Cell Treatment and Lysis:
-
Follow steps 1-3 from Protocol 1, using appropriate time points for pathway activation (e.g., 15-60 minutes for MAPK and NF-κB phosphorylation).
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: NLRP3 Inflammasome Activation Assay
This protocol describes how to assess this compound's effect on NLRP3 inflammasome activation in macrophages.
1. Priming:
-
Seed bone marrow-derived macrophages (BMDMs) or THP-1 cells.
-
Prime the cells with LPS (e.g., 200 ng/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
2. This compound Treatment:
-
Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound.
-
Incubate for 1 hour.
3. Activation:
-
Add the NLRP3 activator, nigericin (e.g., 10 µM), to the wells and incubate for 45-60 minutes.
4. Measurement of IL-1β and IL-18:
-
Collect the cell culture supernatants.
-
Measure the levels of mature IL-1β and IL-18 using specific ELISA kits.
References
- 1. The Multifunctional Effects of this compound and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Decreases Inflammatory Mediator Expression in Tumor Necrosis Factor-Stimulated Human Periodontal Ligament Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Inflammatory Reaction in Interleukin-1β-Stimulated Human Periodontal Ligament Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. childrenshospital.org [childrenshospital.org]
- 6. researchgate.net [researchgate.net]
- 7. Co-administration of this compound and tetrahydrocurcumin enhanced the cytotoxicity to breast cancer through inhibiting CYP1A1 enzyme: from the perspective of pharmacokinetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the Oral Bioavailability of Nobiletin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nobiletin, a polymethoxylated flavone found in citrus peels, has garnered significant attention for its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory effects. Despite its therapeutic potential, the clinical application of this compound is hampered by its poor aqueous solubility and low oral bioavailability.[1][2] This document provides detailed application notes and protocols on various techniques to improve the oral bioavailability of this compound, enabling researchers to advance its development as a therapeutic agent.
The primary challenges to this compound's oral bioavailability are its crystalline structure and poor water solubility, which limit its dissolution and subsequent absorption in the gastrointestinal tract.[3][4] Various formulation strategies have been developed to overcome these limitations, primarily focusing on reducing particle size, creating amorphous forms, and improving its solubility and permeability. This document will detail three prominent and effective techniques:
-
Solid Dispersions: This technique involves dispersing this compound in an inert carrier matrix at the solid-state, often leading to an amorphous form with increased dissolution rates.
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can enhance the solubility and absorption of lipophilic drugs like this compound.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug absorption.
Data Presentation: Comparison of Bioavailability Enhancement Techniques
The following tables summarize the quantitative data from various studies, providing a clear comparison of the effectiveness of different formulation strategies in enhancing the oral bioavailability of this compound.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Fold Increase in Bioavailability | Reference |
| Crystalline this compound (in oil suspension) | 50 | 0.54 ± 0.09 | 1 | - | ~20 | - | [4] |
| Crystalline this compound | 50 | 0.087 ± 0.029 | 3.0 ± 0.58 | 0.23 ± 0.086 | 0.20 ± 0.072 | - | [5] |
| Lecithin-based Emulsion | - | 1.31 ± 0.38 | 6 | - | ~49 | ~2.2 | [4] |
| Amorphous Solid Dispersion (ASD) | 50 | - | - | - | - | 18 | [3] |
| Nanosized Amorphous Solid Dispersion | 2 | - | - | - | - | 7 | [6] |
| Nanosized Amorphous Solid Dispersion | 20 | - | - | - | 13 | [7] | |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | - | - | - | - | - | - | [8] |
Note: "-" indicates data not available in the cited source. AUC values can be presented in different units across studies, making direct comparison challenging without normalization.
Table 2: Physical Characteristics of this compound Formulations
| Formulation Type | Carrier/Excipients | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Nanoemulsion | - | 168.6 ± 3.8 | -68.45 ± 0.64 | [9] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | - | 28.6 ± 0.3 | -22.6 ± 3.5 | [8] |
| Nanosized Amorphous Solid Dispersion | - | ~270 | - | [7] |
| This compound Nanoparticles (NNP) | Dimethyl sulfoxide (DMSO), deionized water | 199.89 ± 0.02 | - | [10] |
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of this compound formulations.
Protocol 1: Preparation of this compound-Loaded Amorphous Solid Dispersion (ASD) by Freeze-Drying
This protocol is adapted from a study that demonstrated an 18-fold enhancement in the oral bioavailability of this compound.[3]
Materials and Reagents:
-
This compound
-
Hydroxypropyl cellulose-SSL (HPC-SSL)
-
1,4-Dioxane
-
Freeze dryer
-
Mortar and pestle
-
Sieve (e.g., 80-mesh)
Procedure:
-
Dissolve 100 mg of this compound and 100 mg of HPC-SSL in 20 mL of 1,4-dioxane solution.
-
Mix the solution thoroughly until both components are fully dissolved.
-
Freeze the solution at -80°C until completely solid.
-
Lyophilize the frozen sample using a freeze dryer until all the solvent is removed.
-
The resulting solid dispersion should be collected and gently ground using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Store the final product in a desiccator at room temperature until further use.
Protocol 2: Preparation of this compound-Loaded Nanoemulsion by High-Pressure Homogenization
This protocol is based on a method for preparing stable nanoemulsions of hydrophobic compounds.[9]
Materials and Reagents:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Deionized water
-
High-speed homogenizer
-
High-pressure homogenizer
Procedure:
-
Dissolve this compound in the oil phase to prepare the oil phase.
-
In a separate container, dissolve the surfactant and co-surfactant in deionized water to prepare the aqueous phase.
-
Slowly add the oil phase to the aqueous phase while stirring continuously with a magnetic stirrer to form a coarse emulsion.
-
Homogenize the coarse emulsion using a high-speed homogenizer at approximately 10,000 rpm for 10 minutes.
-
Further reduce the droplet size by passing the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a designated pressure (e.g., 15,000 psi).
-
Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.
-
Store the nanoemulsion at 4°C for stability studies.
Protocol 3: Preparation of this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
This protocol is derived from a study investigating the intestinal permeability of this compound in a SEDDS formulation.[11]
Materials and Reagents:
-
This compound
-
Oil (e.g., Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol P)
-
Magnetic stirrer with heating
-
Vortex mixer
Procedure:
-
Prepare a mixture of the oil, surfactant, and co-surfactant at a fixed ratio (e.g., 7:2:1 w/w/w).
-
Add this compound to the mixture and stir magnetically at 40°C in a water bath until the this compound is completely dissolved.
-
The resulting mixture is the this compound-loaded SEDDS pre-concentrate.
-
To evaluate the self-emulsification properties, add a small amount of the pre-concentrate to a specified volume of water (e.g., 1 mL in 250 mL water) with gentle agitation and observe the formation of a clear or slightly opalescent microemulsion.
-
Characterize the resulting microemulsion for droplet size and zeta potential.
Protocol 4: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for evaluating the oral bioavailability of this compound formulations in a rat model.[12][13]
Animals:
-
Male Sprague-Dawley rats (or other appropriate strain), weighing 200-250 g.
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the rats overnight (12-18 hours) before oral administration, with free access to water.
Procedure:
-
Divide the rats into groups (e.g., control group receiving crystalline this compound, and test groups receiving different this compound formulations).
-
Administer the this compound formulations orally via gavage at a predetermined dose (e.g., 50 mg/kg).
-
Collect blood samples (approximately 0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
For intravenous administration (to determine absolute bioavailability), dissolve this compound in a suitable vehicle and administer via the tail vein at a lower dose (e.g., 5 mg/kg). Collect blood samples at appropriate time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours).
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Mandatory Visualizations
Experimental Workflow for Developing Bioavailability-Enhanced this compound Formulations
Caption: Workflow for developing and evaluating bioavailability-enhanced this compound formulations.
Logical Relationship of Bioavailability Enhancement Strategies
Caption: Logical relationship between the challenges and solutions for this compound bioavailability.
Signaling Pathways Modulated by this compound
References
- 1. This compound in Cancer Therapy: How This Plant Derived-Natural Compound Targets Various Oncogene and Onco-Suppressor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Molecule for Formulation Development: An Overview of Advanced Formulation and Nanotechnology-Based Strategies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assessment of oral bioavailability and biotransformation of this compound emulsion using <i>in vitro</i> and <i>in vivo</i> model [morressier.com]
- 5. Biopharmaceutical Study on this compound-Loaded Amorphous Solid Dispersion with Improved Hypouricemic Effect - ProQuest [proquest.com]
- 6. Physicochemical and biopharmaceutical characterization of amorphous solid dispersion of this compound, a citrus polymethoxylated flavone, with improved hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of this compound in self-microemulsifying systems and its intestinal permeability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Anti-solvent precipitation for the preparation of this compound nano-particles under ultrasonication-cis/reverse homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The pharmacokinetic study on the interaction between this compound and anemarsaponin BII in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Pharmacokinetic Study of 7 Compounds Following Oral Administration of Fructus Aurantii to Depressive Rats [frontiersin.org]
Nobiletin: A Promising Natural Compound for Platelet Aggregation and Thrombosis Research
Application Notes and Protocols for Researchers
Introduction
Nobiletin, a polymethoxyflavone found in citrus peels, has garnered significant interest in cardiovascular research due to its potential antithrombotic properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the utility of this compound in the study of platelet aggregation and thrombosis. This compound has been shown to suppress a range of platelet activation mechanisms, including aggregation, granule secretion, and integrin modulation, making it a valuable tool for dissecting the complex signaling pathways that govern thrombus formation.[1][2]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in various in vitro and in vivo assays, providing a clear comparison of its inhibitory potential.
Table 1: In Vitro Effects of this compound on Platelet Aggregation
| Agonist | This compound Concentration (µM) | Inhibition of Platelet Aggregation (%) | Reference |
| Collagen (1 µg/mL) | 6.25 | ~20% | [1] |
| 12.5 | ~40% | [1] | |
| 25 | ~70% | [1] | |
| 50 | ~90% | [1] | |
| 100 | ~95% | [1] | |
| Collagen (5 µg/mL) | 100 | Modestly reduced inhibition | [1] |
| CRP-XL (0.5 µg/mL) | 6.25 | ~15% | [1] |
| 12.5 | ~25% | [1] | |
| 25 | ~60% | [1] | |
| 50 | ~85% | [1] | |
| 100 | ~90% | [1] | |
| Thrombin (0.1 U/mL) | 50 | Significant inhibition | [1] |
| 100 | Significant inhibition | [1] | |
| 150 | Significant inhibition | [1] | |
| 200 | Significant inhibition | [1] |
Table 2: In Vitro and In Vivo Effects of this compound on Thrombosis and Hemostasis
| Assay | This compound Concentration | Effect | Reference |
| In Vitro Thrombus Formation | 12.5 µM | Reduction in thrombus volume | [3] |
| 25 µM | Reduction in thrombus volume | [3] | |
| 50 µM | Reduction in thrombus volume | [3] | |
| 100 µM | Reduction in thrombus volume | [3] | |
| Mouse Tail Bleeding Time | Estimated 50 µM (in vivo) | Extended bleeding time | [3] |
Table 3: Effect of this compound on Platelet Signaling Pathways
| Signaling Molecule | This compound Concentration (µM) | Effect on Phosphorylation | Reference |
| PLCγ2 | 12.5 | ~20-30% inhibition | [1] |
| 25 | Significant inhibition | [1] | |
| 50 | Significant inhibition | [1] | |
| Akt (PKB) | 12.5 | ~20-30% inhibition | [1] |
| 25 | Significant inhibition | [1] | |
| 50 | Significant inhibition | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on platelet function.
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Objective: To measure the effect of this compound on platelet aggregation in response to various agonists.
Materials:
-
This compound (dissolved in DMSO)
-
Human washed platelets or platelet-rich plasma (PRP)
-
Agonists: Collagen, Collagen-related peptide (CRP-XL), Thrombin
-
Vehicle control (0.01% DMSO)
-
Optical aggregometer
-
Aggregation cuvettes with stir bars
Procedure:
-
Prepare human washed platelets or PRP from fresh human blood.
-
Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).
-
Pre-warm the platelet suspension to 37°C.
-
In an aggregation cuvette, add the platelet suspension and a stir bar.
-
Incubate the platelets with various concentrations of this compound (e.g., 6.25, 12.5, 25, 50, 100 µM) or vehicle control for 5 minutes at 37°C with stirring.[1]
-
Add a platelet agonist to induce aggregation. Final concentrations of agonists can be:
-
Monitor the change in light transmission for at least 5 minutes using the optical aggregometer.[1]
-
Calculate the percentage of aggregation, with the vehicle-treated, agonist-stimulated sample set as 100%.
Protocol 2: In Vitro Thrombus Formation Assay
Objective: To assess the effect of this compound on thrombus formation under arterial flow conditions.
Materials:
-
This compound (dissolved in DMSO)
-
Fresh human whole blood labeled with DiOC6
-
Collagen-coated Vena8 BioChips or similar microfluidic chambers
-
Syringe pump
-
Fluorescence microscope
Procedure:
-
Label fresh human whole blood with the fluorescent dye DiOC6.
-
Pre-incubate the labeled blood with various concentrations of this compound (e.g., 12.5, 25, 50, 100 µM) or vehicle control.[3]
-
Perfuse the blood over collagen-coated microfluidic chambers at a shear rate of 20 dynes/cm² for 10 minutes.[3]
-
Acquire images of thrombus formation every 30 seconds using a fluorescence microscope.[3]
-
Analyze the fluorescence intensity of the thrombi to quantify thrombus volume. The fluorescence intensity of the vehicle-treated control is considered 100%.
Protocol 3: Mouse Tail Bleeding Time Assay
Objective: To evaluate the in vivo effect of this compound on hemostasis.
Materials:
-
This compound
-
C57BL/6 mice
-
Anesthetic
-
Scalpel or sharp blade
-
Filter paper
-
Timer
Procedure:
-
Administer this compound or vehicle control to C57BL/6 mice. The administration route and dosage should be optimized for the specific study design (an estimated in vivo concentration of 50 µM has been studied).[3]
-
Anesthetize the mice.
-
Carefully transect the tail 1 mm from the tip using a sharp blade.[3]
-
Immediately immerse the tail in pre-warmed saline at 37°C and start a timer.
-
Monitor for the cessation of bleeding, which is defined as the time when no blood flow is observed for a continuous period (e.g., 30 seconds).
-
Alternatively, gently blot the tail on filter paper at regular intervals until bleeding stops.
-
Record the bleeding time in seconds.
Protocol 4: Western Blot Analysis of Platelet Signaling Proteins
Objective: To determine the effect of this compound on the phosphorylation of key signaling proteins in the platelet activation pathway.
Materials:
-
This compound (dissolved in DMSO)
-
Washed human platelets
-
CRP-XL (1 µg/mL)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-PLCγ2, anti-phospho-Akt, anti-Syk, anti-LAT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Loading control antibody (e.g., anti-14-3-3ζ)
Procedure:
-
Prepare washed human platelets.
-
Pre-incubate platelets with various concentrations of this compound (e.g., 12.5, 25, 50 µM) or vehicle control.
-
Stimulate the platelets with CRP-XL (1 µg/mL).[1]
-
Lyse the platelets and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated forms of PLCγ2, Akt, Syk, and LAT.
-
Probe with a loading control antibody to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflows.
Caption: this compound's inhibitory signaling pathway in platelets.
Caption: Experimental workflow for platelet aggregation assay.
Caption: Logical relationship of this compound's antithrombotic effect.
References
Troubleshooting & Optimization
How to prevent nobiletin degradation in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of nobiletin stock solutions to minimize degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for this lipophilic compound.[1][2] Ethanol can also be used, but the solubility of this compound is significantly lower in ethanol compared to DMSO.[3] For in vitro experiments, it is crucial to use high-purity, anhydrous DMSO to minimize water-related degradation.[1]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure the long-term stability of this compound stock solutions, it is recommended to:
-
Store at low temperatures: For short-term storage (days to weeks), -20°C is suitable. For long-term storage (months to years), -80°C is recommended to significantly slow down potential degradation reactions.[1][4]
-
Protect from light: this compound, like many flavonoids, can be susceptible to photodegradation. Store stock solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light exposure.
-
Aliquot for single use: To avoid repeated freeze-thaw cycles that can introduce moisture and accelerate degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][4]
Q3: How long can I store a this compound stock solution in DMSO?
A3: While specific long-term stability data for this compound in DMSO is not extensively published, general guidelines for flavonoids suggest that when stored properly at -80°C in anhydrous DMSO and protected from light, stock solutions can be stable for several months.[1][4] However, for critical experiments, it is always best to prepare fresh stock solutions or to periodically check the purity of stored solutions using analytical methods like HPLC.
Q4: I observed a color change in my this compound stock solution. What does this indicate?
A4: A color change, such as yellowing or browning, in a this compound stock solution can be an indicator of degradation, likely due to oxidation. This compound possesses antioxidant properties, which means it is susceptible to oxidation when exposed to air (oxygen), light, or elevated temperatures. If a color change is observed, it is recommended to discard the solution and prepare a fresh one.
Q5: My this compound precipitated out of the DMSO stock solution after freezing. What should I do?
A5: Precipitation upon freezing can sometimes occur, especially if the solution is close to its saturation point or if there is water contamination in the DMSO. You can try to redissolve the this compound by gently warming the vial to room temperature or in a 37°C water bath and vortexing thoroughly.[1] To prevent this, ensure you are using anhydrous DMSO and that the concentration of this compound is within its solubility limit at room temperature before freezing.
Troubleshooting Guide: this compound Degradation in Stock Solutions
This guide provides a structured approach to identifying and mitigating common issues related to this compound degradation in stock solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced biological activity in assays | Degradation of this compound | Prepare a fresh stock solution from solid material. Verify the purity of the new stock solution using HPLC if possible. |
| Inconsistent experimental results | Inconsistent concentration of active this compound due to degradation | Aliquot stock solutions into single-use vials to avoid variability from multiple freeze-thaw cycles. Always use a fresh aliquot for each experiment. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products | If new peaks are observed, it is a clear sign of degradation. Prepare a fresh stock solution and re-evaluate your storage and handling procedures. Consider performing a forced degradation study to identify potential degradation products. |
| Visible color change or precipitation | Oxidation or other chemical degradation | Discard the solution immediately and prepare a fresh stock solution using high-purity, anhydrous DMSO. Ensure proper storage conditions (low temperature, protection from light). |
Quantitative Data Summary
| Parameter | Solvent | Value | Reference |
| Solubility | DMSO | ~73-81 mg/mL | |
| Ethanol | ~3 mg/mL | ||
| Storage of Solid Compound | - | ≥ 4 years at -20°C | |
| Storage of Aqueous Solution | Aqueous Buffer | Not recommended for more than one day | |
| Recommended Stock Solution Storage | Anhydrous DMSO | -20°C (short-term), -80°C (long-term) | [1][4] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
High-purity, anhydrous DMSO
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound solid to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber-colored vials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol: Stability Assessment of this compound Stock Solution by HPLC (General Method)
This protocol provides a general framework for assessing the stability of this compound in a DMSO stock solution. Method parameters may need to be optimized for your specific HPLC system.
-
Instrumentation and Conditions:
-
HPLC System: With UV-Vis or DAD detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen ortho-phosphate, pH 4.5) and acetonitrile (e.g., 50:50, v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: this compound has absorbance maxima around 271 nm and 333 nm.[3]
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Time-Zero Analysis: Immediately after preparing the this compound stock solution in DMSO, dilute a small aliquot to a working concentration (e.g., 10 µg/mL) with the mobile phase. Inject this sample into the HPLC system and record the chromatogram. The area of the this compound peak at time-zero serves as the baseline.
-
Storage: Store the remaining stock solution aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature, with or without light exposure).
-
Time-Point Analysis: At specified time intervals (e.g., 1 week, 1 month, 3 months), retrieve a stored aliquot. Allow it to come to room temperature.
-
Dilute the aliquot to the same working concentration as the time-zero sample using the mobile phase.
-
Inject the sample into the HPLC system and record the chromatogram under the same conditions as the time-zero analysis.
-
Data Analysis: Compare the peak area of this compound at each time point to the time-zero peak area. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products. Calculate the percentage of this compound remaining at each time point.
-
Visualizations
Caption: A troubleshooting workflow for addressing potential this compound stock solution degradation.
Caption: A diagram illustrating potential degradation pathways for this compound in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Identification of metabolites of this compound in rats using ultra-performance liquid chromatography coupled with triple-quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Permeability determination and pharmacokinetic study of this compound in rat plasma and brain by validated high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing nobiletin concentration for maximal anti-cancer activity
Welcome to the Technical Support Center for Nobiletin Anti-Cancer Research. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during the experimental use of this compound for anti-cancer studies.
Q1: What is the optimal concentration range for this compound in in-vitro experiments?
A1: The optimal concentration of this compound is highly dependent on the specific cancer cell line and the duration of the experiment.[1][2] Effects can be observed at concentrations as low as 5 µM in ovarian cancer cells, while other cell lines may require concentrations up to 150 µM or higher to see significant effects.[3][4] It is crucial to perform a dose-response curve (e.g., from 1 µM to 200 µM) for your specific cell line to determine the half-maximal inhibitory concentration (IC50).[2][5]
Q2: I am observing low efficacy of this compound in my cell culture. What could be the issue?
A2: Several factors could contribute to this:
-
Poor Solubility: this compound has very low water solubility (1-5 µg/mL).[6][7] Ensure it is properly dissolved in a suitable solvent, such as DMSO, before adding it to the cell culture medium. The final DMSO concentration in the medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
-
Cell Line Resistance: Different cell lines exhibit varying sensitivity to this compound.[2] For example, the IC50 for 769-P renal cancer cells is around 20 µM, whereas for 786-O cells, it is closer to 90 µM.[2]
-
Experiment Duration: The anti-cancer effects of this compound are often time-dependent.[1][2] An incubation time of 48 to 72 hours is frequently required to observe significant apoptosis or cell cycle arrest.[1][5]
-
Metabolism: In in vivo studies, this compound is rapidly metabolized to derivatives which also possess anti-cancer activity.[6] This rapid metabolism and low bioavailability (<1%) are critical considerations for animal studies.[6][7]
Q3: How should I prepare a this compound stock solution?
A3: Due to its poor water solubility, a stock solution of this compound should be prepared in an organic solvent like Dimethyl Sulfoxide (DMSO).
-
Weigh the desired amount of this compound powder.
-
Dissolve it in high-purity DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
When treating cells, dilute the stock solution directly into the culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to the cells.
Q4: this compound is inducing cell cycle arrest but not significant apoptosis in my experiments. Is this normal?
A4: Yes, this is a plausible outcome. This compound's mechanism of action includes both the induction of apoptosis and cell cycle arrest, primarily at the G0/G1 or G2 phase.[1][2][3][6] The predominant effect can vary between cell lines and depend on the concentration used. At lower effective concentrations, you might primarily observe cell cycle arrest, while higher concentrations or longer exposure times may be required to trigger significant apoptosis.[1][8]
Q5: Can this compound be used in combination with other chemotherapy drugs?
A5: Yes, studies have shown that this compound can act synergistically with conventional chemotherapeutic agents like paclitaxel, oxaliplatin, and carboplatin.[9][10][11] It has been shown to enhance the sensitivity of cancer cells to these drugs and may help overcome multidrug resistance by inhibiting the function of transporters like ABCB1.[6][11]
Data Presentation: this compound Efficacy
The following tables summarize quantitative data on this compound's anti-cancer activity across various cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Citation |
| 769-P | Renal Cell Carcinoma | Not Specified | 20.22 | [2] |
| 786-O | Renal Cell Carcinoma | Not Specified | 90.48 | [2] |
| Caco-2 | Colon Cancer | 24 h | 403.6 | [5] |
| Caco-2 | Colon Cancer | 48 h | 264 | [5] |
| Caco-2 | Colon Cancer | 72 h | 40 | [5] |
| MDA-MB-231 | Breast Cancer | Not Specified | 24 (for MMP-9) | [12] |
| MDA-MB-231 | Breast Cancer | Not Specified | 32 (for CXCR4) | [12] |
| SMMC-7721 | Hepatic Cancer | Not Specified | 50 (for NO suppression) | [12] |
Table 2: Effective Concentrations of this compound for Specific Biological Effects
| Cell Line(s) | Cancer Type | Effect | Effective Concentration (µM) | Citation |
| ACHN | Renal Carcinoma | Proliferation Inhibition | ≥ 80 | [1] |
| ACHN | Renal Carcinoma | Apoptosis Induction | 80 - 120 | [1] |
| Caki-2 | Renal Carcinoma | Apoptosis Induction | 40 - 80 | [1] |
| 786-O / 769-P | Renal Carcinoma | G1 Phase Arrest & Apoptosis | 50 - 100 (786-O) | [2] |
| TCA-8113 / CAL-27 | Oral Squamous Carcinoma | Proliferation Inhibition | 50 - 150 | [3] |
| OVCAR-3 / CP-70 | Ovarian Cancer | Viability Decrease | ≥ 5 | [4] |
| OVCAR-3 / CP-70 | Ovarian Cancer | VEGF Secretion Inhibition | > 20 | [4] |
| MCF-7 | Breast Cancer | In-vitro Angiogenesis Inhibition | 200 | [13] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess this compound's anti-cancer activity.
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol determines the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the this compound-containing medium (or control medium with the same final concentration of DMSO) to each well.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[3]
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies this compound-induced apoptosis.[1]
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours).[1][2]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS. Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence.
Protocol 3: Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of key proteins in signaling pathways.[1]
-
Protein Extraction: After treating cells with this compound in a 6-well plate, wash them with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Bcl-2, Caspase-3) overnight at 4°C.[1][5]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control like β-actin or GAPDH.
Mandatory Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key molecular pathways targeted by this compound and a general experimental workflow.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.[6][9]
Caption: this compound suppresses the SRC/STAT3 pathway to inhibit angiogenesis.[1][13]
Caption: A standard workflow for in-vitro testing of this compound.
References
- 1. Frontiers | this compound Inhibits Cell Viability via the SRC/AKT/STAT3/YY1AP1 Pathway in Human Renal Carcinoma Cells [frontiersin.org]
- 2. This compound downregulates the SKP2-p21/p27-CDK2 axis to inhibit tumor progression and shows synergistic effects with palbociclib on renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits cell growth through restraining aerobic glycolysis via PKA‐CREB pathway in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The flavonoid this compound inhibits tumor growth and angiogenesis of ovarian cancers via the Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is capable of regulating certain anti-cancer pathways in a colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in Cancer Therapy: How This Plant Derived-Natural Compound Targets Various Oncogene and Onco-Suppressor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Tangeretin and this compound induce G1 cell cycle arrest but not apoptosis in human breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound from citrus peel: a promising therapeutic agent for liver disease-pharmacological characteristics, mechanisms, and potential applications [frontiersin.org]
- 10. Synergistic antitumor effect of a combination of paclitaxel and carboplatin with this compound from Citrus depressa on non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound enhances the efficacy of chemotherapeutic agents in ABCB1 overexpression cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Multifunctional Effects of this compound and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Inhibits Angiogenesis by Regulating Src/FAK/STAT3-Mediated Signaling through PXN in ER+ Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Nobiletin's Effects on Cell Viability Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nobiletin. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound are inconsistent. What could be the cause?
Inconsistent results when working with this compound can stem from several factors. This compound, like many flavonoids, has poor aqueous solubility and can be unstable in cell culture medium.[1] This can lead to variations in the effective concentration of the compound over the course of your experiment. Factors such as the pH of the medium, incubation temperature, and exposure to light can influence its stability.[1] It is also crucial to ensure that your this compound stock solution is properly prepared and that the final concentration of the solvent (e.g., DMSO) in the culture medium is kept low and consistent across all experiments, ideally below 0.5%, to avoid solvent-induced toxicity.[1]
Q2: I observe a precipitate in my cell culture medium after adding this compound. What should I do?
Precipitation is a common issue when working with hydrophobic compounds like this compound.[2] This can occur if the final concentration of this compound exceeds its solubility limit in the cell culture medium. To address this, ensure your this compound stock solution in DMSO is fully dissolved before diluting it into the pre-warmed culture medium. Add the stock solution dropwise while gently swirling the medium to facilitate proper mixing and prevent localized high concentrations that can lead to precipitation. If precipitation persists, consider lowering the final concentration of this compound or performing a solubility test to determine its maximum soluble concentration in your specific cell culture medium.
Q3: My untreated control cells show a decrease in viability in the presence of the vehicle (DMSO). How can I address this?
While DMSO is a common solvent for dissolving this compound, it can be toxic to cells at higher concentrations. The sensitivity to DMSO varies between cell lines. It is essential to determine the maximum non-toxic concentration of DMSO for your specific cell line by running a vehicle control experiment with a range of DMSO concentrations. Typically, the final DMSO concentration in the cell culture medium should be kept at or below 0.5%.[1] If you are observing toxicity with your current DMSO concentration, you will need to prepare a more concentrated stock solution of this compound to reduce the final volume of DMSO added to your cell cultures.
Q4: this compound appears to be more cytotoxic in my experiments than what is reported in the literature. Why might this be?
Several factors could contribute to observing higher-than-expected cytotoxicity. One possibility is the degradation of this compound in the cell culture medium, as some degradation products may be more toxic than the parent compound.[1] Additionally, as discussed in the troubleshooting guides, this compound can interfere with certain types of cell viability assays, leading to inaccurate results. It is also important to consider the specific cell line and its metabolic activity, as this can influence its sensitivity to this compound.
Q5: Are there specific cell viability assays that are recommended for use with this compound?
Given that this compound, as a flavonoid, can interfere with tetrazolium-based colorimetric assays like MTT, it is advisable to use alternative methods or to perform appropriate controls.[3][4][5] Luminescence-based assays, such as those measuring ATP levels (e.g., CellTiter-Glo®), are generally considered more reliable as they are less prone to interference from colored compounds.[6] Assays that directly count viable and non-viable cells, such as the trypan blue exclusion assay, are also good alternatives.[4] If using a colorimetric assay is unavoidable, it is crucial to include a cell-free control with this compound to assess its direct effect on the assay reagent.
Troubleshooting Guides
Issue 1: Inaccurate Results with Tetrazolium-Based Viability Assays (e.g., MTT, XTT, WST-1)
Symptoms:
-
Overestimation of cell viability.
-
High background absorbance in cell-free wells containing this compound.
-
Inconsistent and non-reproducible data.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Direct Reduction of Tetrazolium Salt | Flavonoids like this compound can directly reduce tetrazolium salts to formazan in a cell-free environment, leading to a false positive signal.[3][4][5] Solution: Run a parallel cell-free experiment with this compound at the same concentrations used in your cell-based assay to quantify its direct reductive activity. Subtract this background absorbance from your cell-based readings. |
| Colorimetric Interference | This compound itself or its degradation products may have an absorbance spectrum that overlaps with that of the formazan product (typically measured around 570 nm for MTT). Solution: Measure the absorbance of this compound in the cell culture medium at the detection wavelength of your assay and subtract this from your experimental values. |
| Altered Cellular Metabolism | This compound can affect mitochondrial respiration and glycolysis, which can influence the reduction of tetrazolium salts independent of cell viability.[7][8][9] Solution: Use an alternative viability assay that is not based on mitochondrial dehydrogenase activity, such as an ATP-based assay (e.g., CellTiter-Glo®)[6] or a dye exclusion method (e.g., Trypan Blue). |
Issue 2: Poor Solubility and Stability of this compound in Cell Culture
Symptoms:
-
Visible precipitate in the culture medium.
-
Inconsistent dose-response curves.
-
Loss of this compound's effect over longer incubation times.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Exceeding Solubility Limit | This compound has low aqueous solubility.[1] Solution: Prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM).[10] When preparing working solutions, add the stock dropwise to pre-warmed (37°C) media while gently vortexing to ensure rapid dispersion.[11] Perform a kinetic solubility assay to determine the maximum soluble concentration in your specific medium. |
| Degradation in Culture Medium | Flavonoids can be unstable in the neutral to slightly alkaline pH of typical cell culture media (pH 7.2-7.4) and at 37°C.[1] Solution: Prepare fresh working solutions of this compound for each experiment. For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. The stability of this compound in your specific culture medium can be assessed over time using HPLC.[1] |
| Light Sensitivity | Some flavonoids are sensitive to light, which can lead to degradation.[1] Solution: Protect this compound stock solutions and culture plates containing this compound from direct light by storing them in the dark or wrapping them in foil. |
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the assay used. The following table summarizes some reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A549 | Lung Cancer | 22 | - | [10] |
| B16/4A5 | Melanoma | 18 | - | [10] |
| CCRF-HSB-2 | Leukemia | 13 | - | [10] |
| TGBC11TKB | Gastric Cancer | 8.3 | - | [10] |
| 769-P | Renal Cell Carcinoma | 20.22 | CCK-8 | [12] |
| 786-O | Renal Cell Carcinoma | 90.48 | CCK-8 | [12] |
| PC-3 | Prostate Cancer | ~60 (at 160µM, viability is 40%) | MTS | [13] |
| DU-145 | Prostate Cancer | >160 | MTS | [13] |
| Caco-2 | Colon Cancer | 403.6 (24h), 264 (48h), 40 (72h) | - | [14] |
| MCF-7 | Breast Cancer | 124.5 | MTT | [14] |
| RAW 264.7 | Macrophage | 27 (for NO production) | - | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 20 mM). This compound is soluble in DMSO at approximately 10 mg/mL.[10]
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use and -80°C for long-term storage, protected from light.
Protocol 2: Cell Treatment with this compound
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere and stabilize overnight.
-
Preparation of Working Solution: Pre-warm your cell culture medium to 37°C. Thaw an aliquot of the this compound stock solution.
-
Dilution: Prepare the final working concentrations of this compound by diluting the stock solution into the pre-warmed medium. It is crucial to add the DMSO stock solution to the medium and not the other way around. Add the stock solution dropwise while gently swirling the medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of this compound.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration under standard cell culture conditions (37°C, 5% CO2), protected from light.
Visualizations
This compound Experimental Workflow
Caption: A generalized workflow for assessing the effect of this compound on cell viability.
Key Signaling Pathways Modulated by this compound
Caption: this compound modulates multiple signaling pathways to regulate cell fate.
Troubleshooting Logic for Assay Interference
Caption: A decision tree for troubleshooting this compound interference in cell viability assays.
References
- 1. Characteristics of this compound-mediated alteration of gene expression in cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound Inhibits Non-Small-Cell Lung Cancer by Inactivating WNT/β-Catenin Signaling through Downregulating miR-15-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound, a polymethoxylated flavonoid from citrus, shows anti-angiogenic activity in a zebrafish in vivo model and HUVEC in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Interference of imferon in colorimetric assays for iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces inhibitions of Ras activity and mitogen-activated protein kinase kinase/extracellular signal-regulated kinase signaling to suppress cell proliferation in C6 rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flavonoid this compound Exhibits Differential Effects on Cell Viability in Keratinocytes Exposed to UVA versus UVB Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Multifunctional Effects of this compound and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Nobiletin Delivery to the Central Nervous System
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the delivery of nobiletin to the central nervous system (CNS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound to the CNS?
A1: Despite its neuroprotective properties and ability to cross the blood-brain barrier (BBB), the therapeutic application of this compound is often limited by its poor water solubility and low bioavailability.[1][2] These characteristics can lead to inefficient absorption and distribution to the CNS.[1] Overcoming these hurdles is crucial for maximizing its therapeutic potential.
Q2: What are the most promising strategies to enhance this compound delivery to the brain?
A2: Several formulation strategies are being explored to improve the CNS delivery of this compound. These include the development of nanoformulations such as solid dispersions, micelles, and nanoemulsions.[1] Nanoparticle-based delivery systems, in particular, have shown promise in significantly enhancing the bioavailability of this compound.[2] Intranasal administration is another effective route that can facilitate direct nose-to-brain delivery.
Q3: What are the known signaling pathways activated by this compound in neuronal cells?
A3: this compound exerts its neuroprotective effects through the modulation of various signaling cascades. Notably, it has been shown to activate the cAMP/PKA/ERK/CREB signaling pathway, which is crucial for learning and memory.[3][4] Additionally, this compound influences the PI3K/Akt and BDNF/TrkB signaling pathways, which are involved in neuronal survival and protection.[3] It has also been found to inhibit the Rho/ROCK signaling pathway, which can reduce neuron apoptosis.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound delivery experiments.
Low Bioavailability and CNS Concentration
Problem: After oral or intraperitoneal administration, the concentration of this compound in the brain is lower than expected.
| Possible Cause | Troubleshooting Steps |
| Poor Solubility and Absorption | This compound is poorly soluble in water, which limits its absorption from the gastrointestinal tract.[1][6] |
| - Formulation Strategy: Develop an amorphous solid dispersion of this compound to improve its dissolution and pharmacokinetic properties.[7] Nanoemulsion formulations have also been shown to increase bioavailability.[8] | |
| - Administration Route: Consider intravenous or intranasal administration. Intravenous injection can lead to higher brain concentrations compared to oral administration.[4] Intranasal delivery provides a direct route to the brain, bypassing the BBB to some extent.[9][10] | |
| First-Pass Metabolism | This compound may undergo significant metabolism in the liver before reaching systemic circulation, reducing the amount available to enter the brain. |
| - Route of Administration: Intranasal or intravenous routes can bypass first-pass metabolism. | |
| - Metabolic Inhibitors: Co-administration with inhibitors of relevant metabolic enzymes could be explored, though this may have off-target effects. | |
| Inefficient BBB Transport | While this compound can cross the BBB, its transport may not be optimal.[11] |
| - Nanoformulations: Encapsulating this compound in nanoparticles can enhance its transport across the BBB.[2] | |
| - Permeability Enhancers: Investigate the co-administration of safe and effective BBB permeability enhancers. |
Nanoparticle Formulation and Stability Issues
Problem: Difficulty in preparing stable this compound-loaded nanoparticles with desired characteristics.
| Possible Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency | Poor affinity of this compound for the nanoparticle matrix or suboptimal formulation parameters. |
| - Optimize Formulation: Systematically vary the ratio of this compound to polymer/lipid, the type and concentration of surfactant, and the solvent used. | |
| - Method Selection: Explore different nanoparticle preparation techniques such as solvent evaporation, nanoprecipitation, or high-pressure homogenization to find the most suitable method for this compound.[12] | |
| Particle Aggregation and Instability | Nanoparticles may aggregate over time, leading to increased particle size and loss of efficacy.[13] |
| - Surface Modification: Coat nanoparticles with stabilizers like polyethylene glycol (PEG) to improve colloidal stability. | |
| - Storage Conditions: Optimize storage conditions (e.g., temperature, pH, lyophilization) to prevent aggregation and degradation.[13] | |
| Batch-to-Batch Variability | Inconsistent results between different batches of nanoparticles.[14] |
| - Standardize Protocol: Strictly control all process parameters, including mixing speed, temperature, and addition rates.[12] | |
| - Quality Control: Implement rigorous characterization for each batch, including particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency. |
Experimental Protocols and Data
Quantification of this compound in Brain Tissue by HPLC
A validated high-performance liquid chromatography (HPLC) method is essential for accurately determining this compound concentrations in brain tissue.
Sample Preparation:
-
Homogenize a known weight of brain tissue in a suitable buffer.
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate this compound from the brain homogenate.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with a small percentage of formic acid for better peak shape) is commonly used.
-
Detection: Photodiode array (PDA) detector at a wavelength where this compound has maximum absorbance.
-
Quantification: Use a calibration curve prepared with known concentrations of a this compound standard.
A detailed method can be found in the literature for determining this compound content in the brain and serum of mice.[15]
Pharmacokinetic Data of this compound
The following table summarizes key pharmacokinetic parameters of this compound from a study in rats.
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration | Reference |
| Peak Plasma Concentration (Cmax) | 1.78 µg/mL | - | [4] |
| Peak Brain Concentration (Cmax) | 4.20 µg/mL | Higher than oral administration | [4] |
| Time to Peak Concentration (Tmax) in Plasma | - | - | |
| Time to Peak Concentration (Tmax) in Brain | - | 5 minutes | [4] |
| Half-life (t1/2) in Plasma | 1.80 h | - | [4] |
| Half-life (t1/2) in Brain | 11.42 h | - | [4] |
Visualizations
Experimental Workflow: this compound Nanoparticle Preparation and In Vivo Evaluation
References
- 1. jddtonline.info [jddtonline.info]
- 2. This compound (NOB) nanoparticles ameliorate chronic paradoxical sleep deprivation (PSD)-induced cognitive deficits in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Multifunctional Effects of this compound and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on recent advances on this compound in central and peripheral nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of this compound on cerebral ischemia/reperfusion injury rats by inhibiting Rho/ROCK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound from citrus peel: a promising therapeutic agent for liver disease-pharmacological characteristics, mechanisms, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Characterization, stability, digestion and absorption of a this compound nanoemulsion using DHA-enriched phosphatidylcholine as an emulsifier in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of an Olfactory Region-specific Intranasal Delivery Technique in Mice to Target the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using the Intranasal Route to Administer Drugs to Treat Neurological and Psychiatric Illnesses: Rationale, Successes, and Future Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Understanding mRNA Stability: Key Challenges and Solutions | Drug Discovery News [drugdiscoverynews.com]
- 14. ijsat.org [ijsat.org]
- 15. High-performance liquid chromatography with photodiode array detection for determination of this compound content in the brain and serum of mice administrated the natural compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Nobiletin in Signaling Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential off-target effects of nobiletin in signaling studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways reportedly modulated by this compound?
A1: this compound has been shown to modulate several key signaling pathways, often leading to anti-inflammatory and anti-cancer effects. The most commonly reported pathways include:
-
PI3K/Akt Pathway: this compound generally inhibits the phosphorylation of Akt, a key protein in this pathway, which is involved in cell survival, proliferation, and growth.[1][2][3][4]
-
MAPK/ERK Pathway: Studies have shown that this compound can suppress the phosphorylation of MEK and ERK, which are central to regulating cell proliferation, differentiation, and survival.[5][6][7]
-
NF-κB Pathway: this compound has been demonstrated to inhibit the activation of NF-κB, a critical regulator of inflammatory responses, by preventing the degradation of its inhibitor, IκBα, and blocking the nuclear translocation of NF-κB subunits.[8][9]
Q2: Are there any known direct molecular targets of this compound that could be considered "off-targets" in kinase signaling studies?
A2: Yes, a significant finding has identified the Retinoid Acid Receptor-Related Orphan Receptors (RORs), specifically RORα and RORγ, as direct protein targets of this compound.[1] this compound acts as an agonist for RORs, enhancing the amplitude of circadian rhythms.[1] In studies focused on this compound's kinase inhibitory effects, its activity on RORs should be considered a potential off-target effect that could influence experimental outcomes, particularly in studies related to metabolism and circadian biology.
Q3: At what concentrations does this compound typically exhibit its effects, and how might this relate to off-target activity?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific endpoint being measured. Generally, inhibitory effects on cancer cell proliferation and signaling pathways are observed in the micromolar range. For instance, IC50 values for cell viability can range from approximately 20 µM to over 90 µM in different renal cell carcinoma lines.[9] It's crucial to consider that different molecular targets may be engaged at different concentrations. For example, effects on circadian rhythms via ROR activation have been observed at low micromolar concentrations.[1] Observing an effect at a much higher concentration than what is required for the intended target may suggest an off-target mechanism.
Q4: How can I be sure that the observed effect in my experiment is due to this compound's interaction with my target of interest and not an off-target effect?
A4: Differentiating on-target from off-target effects is a critical aspect of small molecule research. A multi-pronged approach is recommended:
-
Rescue Experiments: If this compound inhibits a pathway, try to "rescue" the effect by activating a downstream component of that pathway. For example, if this compound's anti-proliferative effect is thought to be mediated through Akt inhibition, activating Akt with a growth factor like IGF-1 might reverse this effect, supporting an on-target mechanism.[1]
-
Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the intended target of this compound. If this compound no longer has an effect in these cells, it strongly suggests the effect is on-target.
-
Chemical Probes/Analogs: If available, use a structurally similar but inactive analog of this compound as a negative control. An active analog with a different chemical scaffold that targets the same protein can also help confirm the on-target effect.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that this compound directly binds to the intended target protein within the cell.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Western Blot Results for Phosphorylated Proteins (e.g., p-Akt, p-ERK)
-
Symptom: No change or an increase in phosphorylation when a decrease is expected after this compound treatment.
-
Possible Cause (Off-Target Related): this compound might be indirectly affecting the pathway through an off-target mechanism. For instance, activation of RORs could have downstream effects on other signaling pathways that might counteract the expected inhibition.
-
Troubleshooting Steps:
-
Confirm with a Positive Control: Ensure your antibody and detection system are working correctly by using a known activator of the pathway (e.g., serum, growth factors) as a positive control.
-
Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment. Off-target effects may only appear at higher concentrations or at different time points than on-target effects.
-
Use a More Specific Inhibitor: Compare the effects of this compound to a well-characterized, highly specific inhibitor of your target kinase. If the results differ significantly, it may point to off-target effects of this compound.
-
Investigate Upstream Regulators: Examine the phosphorylation status of kinases upstream of your protein of interest to pinpoint where in the pathway the unexpected effect is originating.
-
Issue 2: this compound Shows Efficacy Only at High Concentrations
-
Symptom: The desired cellular effect (e.g., decreased cell viability) is only observed at concentrations significantly higher than the reported IC50 for the target kinase.
-
Possible Cause (Off-Target Related): The observed effect at high concentrations may be due to engagement of one or more off-targets, or it could be a result of non-specific cytotoxicity.
-
Troubleshooting Steps:
-
Consult Quantitative Data: Refer to the tables below to compare your effective concentration with those reported for various on- and off-target effects of this compound.
-
Perform a Cytotoxicity Assay: Use a simple cytotoxicity assay (e.g., LDH release) to determine if the high concentration of this compound is causing general cell death rather than a specific signaling effect.
-
Target Knockdown/Knockout: Use genetic methods (siRNA, CRISPR) to eliminate the intended target. If the high concentration of this compound still produces the same effect in these cells, it is likely an off-target mechanism.
-
Consider Compound Aggregation: At high concentrations, some small molecules can form aggregates that non-specifically inhibit proteins. Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help to disrupt these aggregates.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound for Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| 769-P | Renal Cell Carcinoma | 20.22 | 48 |
| 786-O | Renal Cell Carcinoma | 90.48 | 48 |
| ACHN | Renal Carcinoma | ~80-120 (significant decrease in viability) | 24 |
| Caki-2 | Renal Carcinoma | ~40-80 (significant decrease in viability) | 24 |
| K562 | Chronic Myeloid Leukemia | ~100 (for ~50% viability) | 48 |
| Caco-2 | Colon Cancer | 403.6 | 24 |
| Caco-2 | Colon Cancer | 264 | 48 |
| Caco-2 | Colon Cancer | 40 | 72 |
Data compiled from multiple sources.[2][9][10] Note that experimental conditions can influence IC50 values.
Table 2: Effective Concentrations of this compound for Various Molecular and Cellular Effects
| Effect | System/Cell Line | Effective Concentration (µM) |
| ROR Activation (EC50) | PER2::Luc Reporter Cells | < 5.0 |
| Inhibition of Akt Phosphorylation | Renal Carcinoma Cells | 40 - 120 |
| Inhibition of ERK Phosphorylation | C6 Glioma Cells | Concentration-dependent |
| Inhibition of NF-κB Activation | BV-2 Microglia | 1 - 50 |
| Inhibition of SRC Phosphorylation | Renal Carcinoma Cells | 40 - 120 |
| Upregulation of Nrf-2 and HO-1 | HT-22 Cells | 30 |
| Inhibition of Platelet Aggregation | Human Platelets | 6.25 - 100 |
Data compiled from multiple sources.[1][2][4][5][9][11] These values represent concentrations at which significant effects were observed and are not necessarily IC50 or EC50 values.
Experimental Protocols
Protocol 1: Western Blot Analysis of Phosphorylated Akt and ERK
Objective: To determine the effect of this compound on the phosphorylation status of Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies (p-Akt, Total Akt, p-ERK, Total ERK, loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
PVDF membrane
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO vehicle for the desired time. Include a positive control (e.g., 10% FBS or a specific growth factor for 15-30 minutes).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer containing phosphatase and protease inhibitors to each well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect total proteins and the loading control, the membrane can be stripped and re-probed with the respective antibodies.
Protocol 2: NF-κB Luciferase Reporter Assay
Objective: To quantify the effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
96-well white, clear-bottom cell culture plates
-
This compound (dissolved in DMSO)
-
TNF-α (or other NF-κB activator)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed HEK293 cells in a 96-well plate. Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Pre-treatment with this compound: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO vehicle. Incubate for 1-2 hours.
-
Stimulation of NF-κB Activity: To the appropriate wells, add an NF-κB activator, such as TNF-α (final concentration ~10 ng/mL), and incubate for 6-8 hours. Include non-stimulated controls.
-
Cell Lysis: Remove the medium and wash the cells with PBS. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Luciferase Assay:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the stimulated control.
Visualizations
Signaling Pathways
Caption: PI3K/Akt signaling pathway and a potential inhibitory point for this compound.
Caption: MAPK/ERK signaling pathway with potential inhibition by this compound.
Caption: NF-κB signaling pathway showing this compound's inhibitory effect on IKK.
Experimental Workflows
Caption: Experimental workflow to differentiate on-target vs. off-target effects.
References
- 1. The small molecule this compound targets the molecular oscillator to enhance circadian rhythms and protect against metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Cell Viability via the SRC/AKT/STAT3/YY1AP1 Pathway in Human Renal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses cell viability through AKT Pathways in PC-3 and DU-145 prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological actions of this compound in the modulation of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces inhibitions of Ras activity and mitogen-activated protein kinase kinase/extracellular signal-regulated kinase signaling to suppress cell proliferation in C6 rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Multifunctional Effects of this compound and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound downregulates the SKP2-p21/p27-CDK2 axis to inhibit tumor progression and shows synergistic effects with palbociclib on renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound Exhibits Neuroprotective Effects against Mitochondrial Complex I Inhibition via Regulating Apoptotic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in translating in vitro nobiletin findings to in vivo models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers encountering challenges in translating in vitro findings with nobiletin to in vivo models.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are the effective concentrations of this compound in my cell culture not producing the same results in my animal model?
A: This is a common challenge that can be attributed to several factors related to this compound's pharmacokinetics. A primary issue is this compound's low bioavailability.[1] Although it shows a variety of biological activities in vitro, its effectiveness in vivo can be limited by how it is absorbed, distributed, metabolized, and excreted. Studies in rats have shown that while this compound can be highly bioavailable in certain formulations like an oil suspension (approximately 20%), its limited solubility in aqueous solutions can hinder its absorption.[2]
Furthermore, this compound is extensively metabolized, primarily in the liver by cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP1B1, CYP3A4, and CYP3A5 in humans).[2] This process generates various demethylated derivatives that are then detected in plasma and urine. These metabolites may have different, sometimes even stronger, biological effects than this compound itself.[3][4] Therefore, the effects observed in vivo might be a result of the combined action of this compound and its metabolites, which is a complexity not captured in most in vitro models.
Q2: I'm seeing conflicting reports on this compound's effect on the AMPK signaling pathway between cell lines and animal studies. Why is that?
A: This is a well-documented discrepancy. While this compound has been shown to activate AMP-activated protein kinase (AMPK) in cultured HepG2 cells, similar to other polyphenols like resveratrol and metformin, this effect is not consistently replicated in vivo.[1] For instance, acute administration of this compound to mice did not result in the activation of hepatic AMPK or its downstream target ACC.[1]
Despite the lack of direct AMPK activation in these in vivo experiments, this compound still produced beneficial metabolic effects, such as preventing metabolic dysregulation in mice fed a high-fat diet.[1] This suggests that the metabolic benefits of this compound in vivo are conferred independently of hepatic or adipocyte AMPK activation.[1] The discrepancy may arise from the complexity of in vivo systems, where other signaling pathways can compensate or be predominantly affected by this compound. It also highlights that in vitro models, while useful for studying specific molecular interactions, may not fully represent the intricate network of metabolic regulation in a whole organism.[5]
Q3: What are the main metabolites of this compound I should be aware of, and could they be responsible for the in vivo effects I'm observing?
A: Yes, the metabolites of this compound are crucial to consider as they may exhibit stronger beneficial effects than the parent compound.[3][4] The primary metabolic process is demethylation carried out by hepatic microsomes and cytochrome P450 enzymes.[2] In vivo studies in rats have identified various demethylated products in the plasma after oral administration.[2] The main enzymes responsible for this in humans are CYP1A1, CYP1A2, and CYP1B1 for 4'-demethylation, and CYP3A4 and CYP3A5 for 6- and 7-position demethylation.[2] Urinary analysis in rats also confirms that demethylated derivatives are the major metabolites. Therefore, it is highly probable that the in vivo effects you are observing are due to these metabolites. When possible, it is advisable to test the effects of these known metabolites in your in vitro assays to see if they better recapitulate the in vivo phenotype.
Section 2: Troubleshooting Guides
Problem 1: No observable in vivo effect of this compound on a target pathway identified in vitro.
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability/Solubility | 1. Review your vehicle for this compound administration. This compound has poor water solubility. Consider using an oil-based suspension or a self-emulsifying drug delivery system to enhance absorption.[2] 2. Measure plasma concentrations of this compound and its metabolites in your animal model to confirm absorption. If concentrations are too low, adjust the dose or formulation. |
| Rapid Metabolism | 1. The active compound in vivo might be a metabolite. Synthesize or purchase known this compound metabolites (e.g., demethylated forms) and test their activity in your in vitro model. 2. Consider co-administering a known inhibitor of relevant CYP enzymes to increase the half-life of the parent this compound, though this can have confounding effects. A study showed that co-administration of anemarsaponin BII, a CYP3A4 inhibitor, increased the Cmax and AUC of this compound in rats.[6] |
| Different Signaling in vivo | 1. The in vitro model may not accurately reflect the complexity of the in vivo system.[5] this compound affects multiple signaling pathways, including PKA/ERK/MEK/CREB, NF-κB, MAPK, and PI3K/Akt.[3][4] 2. Perform a broader analysis of related signaling pathways in your in vivo samples to identify the actual targets being modulated. |
Problem 2: High variability in in vivo experimental results between individual animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | 1. Ensure precise and consistent administration of this compound for all animals. For oral gavage, confirm the compound remains in suspension throughout the dosing period. 2. Check for regurgitation or other signs of distress after dosing. |
| Differences in Gut Microbiota | 1. The gut microbiome can influence the metabolism and absorption of flavonoids. 2. House animals in the same environment and use litter from a common source to normalize gut flora as much as possible. |
| Underlying Health Differences | 1. Ensure all animals are healthy and of a similar age and weight at the start of the experiment. 2. Increase the number of animals per group to improve statistical power and account for biological variability. |
Section 3: Data Summaries
Table 1: In Vitro vs. In Vivo Effects on AMPK Activation
| Model System | Experiment | This compound Concentration/Dose | Outcome | Reference |
| HepG2 Cells | Western Blot for pAMPK | 10-25 µM | 1.8 to 2-fold increase in AMPK phosphorylation. | [1] |
| Primary Mouse Hepatocytes | Western Blot for pAMPK | ≥10 µM | 2-fold increase in AMPK phosphorylation. | [1] |
| C57BL/6 WT Mice | Acute IP Injection | Not specified | No effect on phosphorylation of AMPK or ACC in the liver. | [1] |
| Ldlr-/- Mice on HFHC diet | Acute IP Injection | Not specified | No effect on phosphorylation of AMPK or ACC in the liver. | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | This compound Alone (50 mg/kg) | This compound + Anemarsaponin BII | Reference |
| Cmax (µg/L) | 1767.67 ± 68.86 | 2309.67 ± 68.06 | [6] |
| AUC (mg/L*h) | 19.57 ± 2.76 | 28.84 ± 1.34 | [6] |
| t1/2 (h) | 6.24 ± 1.53 | 9.80 ± 2.33 | [6] |
| Clearance (L/h/kg) | 2.42 ± 0.40 | 1.46 ± 0.26 | [6] |
Table 3: IC50 Values of this compound in In Vitro Inflammation Models
| Cell Line | Stimulus | Assay | IC50 Value | Reference |
| Hepatocytes | Not specified | NO Production | 50 µM | [7] |
| RAW 264.7 Macrophages | LPS | NO Production | 27 µM | [7] |
Section 4: Key Experimental Protocols
Protocol 1: Assessment of this compound's Effect on AMPK Activation in Primary Mouse Hepatocytes
This protocol is adapted from descriptions of experiments conducted on primary mouse hepatocytes.[1]
-
Hepatocyte Isolation: Isolate primary hepatocytes from C57BL/6J mice using a two-step collagenase perfusion method.
-
Cell Culture: Plate the isolated hepatocytes on collagen-coated plates and culture in standard hepatocyte culture medium.
-
Dose-Response Experiment:
-
Treat hepatocytes with varying concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) for a fixed time (e.g., 15-60 minutes).
-
Include positive controls such as metformin or A-769662.
-
-
Time-Course Experiment:
-
Treat hepatocytes with a fixed concentration of this compound (e.g., 25 µM) for different durations (e.g., 0, 15, 30, 60 minutes).
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated AMPK (pAMPK), total AMPK, phosphorylated ACC (pACC), and total ACC.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: In Vivo Evaluation of this compound Bioavailability in Rats
This protocol is based on pharmacokinetic studies performed in Sprague-Dawley rats.[6]
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the experiment.
-
Grouping: Divide the rats into two groups: a control group receiving only this compound and a test group pre-treated with a compound that may affect this compound's metabolism (e.g., anemarsaponin BII).[6]
-
Administration:
-
For the control group, administer a single oral dose of this compound (e.g., 50 mg/kg) in a suitable vehicle.
-
For the test group, pre-treat with the interacting compound for a specified period (e.g., 7 days) before administering the same dose of this compound.[6]
-
-
Blood Sampling: Collect blood samples from the tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Sample Analysis (LC-MS/MS):
-
Prepare plasma samples for analysis by protein precipitation.
-
Use a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of this compound in the plasma samples.
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2 from the plasma concentration-time data.
Section 5: Visualized Workflows and Pathways
Caption: Troubleshooting workflow for a lack of in vivo this compound efficacy.
Caption: In vivo metabolism and activity pathway of this compound.
References
- 1. The citrus flavonoid this compound confers protection from metabolic dysregulation in high-fat-fed mice independent of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from citrus peel: a promising therapeutic agent for liver disease-pharmacological characteristics, mechanisms, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Multifunctional Effects of this compound and Its Metabolites In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The Multifunctional Effects of this compound and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nobiletin Administration for Circadian Rhythm Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the timing of nobiletin administration in circadian rhythm studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound influences the circadian clock?
A1: this compound, a natural polymethoxylated flavone, modulates the circadian clock through at least two primary mechanisms. It acts as an agonist for the Retinoic Acid Receptor-Related Orphan Receptors (RORs), specifically RORα and RORγ.[1][2] RORs are nuclear receptors that play a crucial role in the positive limb of the core circadian clock by driving the transcription of Bmal1. By activating RORs, this compound enhances the amplitude of the molecular oscillator.[1][2] Additionally, recent studies have revealed that this compound can inhibit phosphodiesterases (PDEs), particularly PDE4 and PDE10.[2] This inhibition leads to an increase in intracellular cAMP levels, which can also influence clock gene expression, such as Per1.[2]
Q2: How does the timing of this compound administration affect the circadian rhythm of peripheral tissues?
A2: The timing of this compound administration is critical and elicits distinct, time-of-day-dependent responses in the phase and amplitude of peripheral clocks.[2] For instance, in mouse studies using in vivo PER2::LUC imaging, intraperitoneal (i.p.) injection of this compound at different Zeitgeber times (ZT) produced varied outcomes. Administration during the middle of the light period (ZT4) has been shown to cause a phase advance in the peripheral clocks of the kidney and submandibular gland.[2] Conversely, administration during the middle of the dark period (ZT16) resulted in an increased amplitude of the PER2::LUC rhythm in the kidney, liver, and submandibular gland.[2]
Q3: What is the optimal time to administer this compound to enhance circadian clock amplitude?
A3: Based on current in vivo evidence, administering this compound during the middle of the active (dark) period, specifically around ZT16, appears to be most effective for increasing the amplitude of peripheral circadian rhythms.[2] This timing corresponds to when RORs are highly expressed, suggesting that this compound's agonistic activity on these receptors is maximized.[2]
Q4: Does this compound affect the central clock in the suprachiasmatic nucleus (SCN)?
A4: this compound appears to have a minimal direct effect on the central clock in the SCN.[1] The SCN is known for its robust intercellular coupling, which makes it resistant to many external perturbations.[1] Studies have shown that while this compound enhances PER2::LUC reporter rhythms in peripheral tissue explants, it does not have the same effect on the SCN.[1] Furthermore, wheel-running activity and periodicity, which are behavioral outputs of the SCN, remain normal in mice treated with this compound.[1]
Troubleshooting Guides
Problem 1: Inconsistent or no significant phase shift observed after this compound administration.
-
Possible Cause 1: Suboptimal Administration Timing.
-
Solution: The effect of this compound on the circadian phase is highly dependent on the time of administration. To induce a phase advance, administer this compound in the middle of the light period (e.g., ZT4).[2] Review your experimental design to ensure the administration time is consistent and appropriate for the desired outcome.
-
-
Possible Cause 2: Insufficient Dosage.
-
Solution: The dosage of this compound can influence its efficacy. While high doses (e.g., 100 mg/kg, i.p.) have shown significant effects, lower doses may not be as effective.[2] Consider performing a dose-response study to determine the optimal concentration for your specific experimental model and conditions.
-
-
Possible Cause 3: Route of Administration.
-
Solution: The bioavailability of this compound can vary with the route of administration. Intraperitoneal (i.p.) injection and oral gavage have been used successfully in published studies.[2][3] If you are using a different route, you may need to adjust the dosage or formulation to ensure adequate absorption.
-
Problem 2: Unexpected changes in animal behavior or physiology.
-
Possible Cause 1: Stress-related Hormonal Response.
-
Solution: High doses of this compound (e.g., 100 mg/kg, i.p.) have been shown to stimulate the secretion of corticosterone and adrenaline.[2] This can independently influence peripheral clocks and may be a confounding factor. Consider measuring stress hormone levels in your experimental animals. If this is a concern, a lower dose of this compound may be warranted, or the timing of administration could be adjusted.
-
-
Possible Cause 2: Off-target Effects.
-
Solution: this compound is known to interact with multiple targets, including RORs and PDEs.[1][2] These interactions can have broader physiological effects. For example, the increase in corticosterone and adrenaline can lead to transient hyperglycemia.[2] It is important to be aware of these potential off-target effects and to include appropriate controls in your experiments.
-
Data Presentation
Table 1: Effect of this compound Administration Timing on Peripheral PER2::LUC Rhythm in Mice
| Administration Time (ZT) | Tissue | Observed Effect on Phase | Observed Effect on Amplitude | Reference |
| ZT0 | Kidney | No significant change | Decrease | [2] |
| ZT4 | Kidney | Phase Advance | Decrease | [2] |
| ZT4 | Submandibular Gland | Phase Advance | No significant change | [2] |
| ZT12 | Liver | Phase Advance | Decrease | [2] |
| ZT16 | Kidney | No significant change | Increase | [2] |
| ZT16 | Liver | No significant change | Increase | [2] |
| ZT16 | Submandibular Gland | No significant change | Increase | [2] |
Table 2: In Vitro Inhibitory Activity of this compound on Phosphodiesterases (PDEs)
| Target PDE | IC50 Dose (µM) |
| PDE2A | 9.91 |
| PDE3A | 16.0 |
| PDE4A1A | 5.23 |
| PDE4B1 | 6.03 |
| PDE5A | 14.8 |
| PDE6 | 74.5 |
| PDE7A | 11.9 |
| PDE7B | 20.4 |
| PDE10A2 | 1.51 |
| PDE11A4 | 31.0 |
| Data from a kinase assay screen.[2] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound's Effect on Peripheral Circadian Rhythms using PER2::LUC Reporter Mice
-
Animal Model: Utilize PER2::LUC knock-in mice, which allow for real-time monitoring of PER2 promoter activity through bioluminescence.
-
Housing: House mice under a strict 12:12 light-dark cycle (lights on at ZT0, lights off at ZT12) with ad libitum access to food and water. Allow for an acclimatization period of at least two weeks.
-
This compound Preparation: Dissolve this compound in a vehicle such as 0.5% carboxymethyl cellulose (CMC) for intraperitoneal (i.p.) injection or polysorbate-80 for oral gavage.[2][3]
-
Administration:
-
In Vivo Bioluminescence Imaging:
-
At regular intervals (e.g., every 4 hours) following administration, anesthetize the mice (e.g., with isoflurane).
-
Inject D-luciferin potassium salt (e.g., 15 mg/kg, subcutaneously).
-
After a short delay (e.g., 8-10 minutes), capture bioluminescence images using an in vivo imaging system (IVIS).[2]
-
-
Data Analysis:
-
Quantify the bioluminescence signal from regions of interest corresponding to peripheral tissues (e.g., liver, kidney).
-
Normalize the data and analyze the rhythmicity, phase, and amplitude using software such as a single cosinor procedure program.[2]
-
Protocol 2: In Vitro Analysis of this compound's Effect on Circadian Rhythms in Fibroblasts
-
Cell Culture: Culture fibroblasts expressing a circadian reporter, such as PER2::Luc, in appropriate media.
-
Synchronization: Synchronize the cellular clocks by treating with a high concentration of dexamethasone (e.g., 100 nM) for a short period (e.g., 2 hours), followed by a media change.
-
This compound Treatment: After synchronization, add this compound at various concentrations (e.g., 1-50 µM) to the culture medium. Include a vehicle-only control.
-
Bioluminescence Recording: Place the culture plates in a luminometer and record bioluminescence continuously for several days.
-
Data Analysis: Analyze the bioluminescence data to determine the period, phase, and amplitude of the circadian rhythm in response to this compound treatment.
Mandatory Visualizations
Caption: this compound's dual signaling pathways in circadian rhythm regulation.
Caption: Workflow for in vivo analysis of this compound's circadian effects.
References
- 1. The small molecule this compound targets the molecular oscillator to enhance circadian rhythms and protect against metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The biological clock enhancer this compound ameliorates steatosis in genetically obese mice by restoring aberrant hepatic circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Nobiletin Autofluorescence in Imaging Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with nobiletin's intrinsic fluorescence in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound autofluorescence?
This compound is an inherently fluorescent molecule, a property known as autofluorescence. When excited by light, it emits its own fluorescent signal, which can interfere with the detection of other fluorescent probes used in an experiment. This compound typically exhibits a strong blue fluorescence.[1][2]
Q2: What are the spectral properties of this compound's autofluorescence?
This compound is most efficiently excited by light in the ultraviolet to violet range and emits fluorescence in the blue-green region of the spectrum. Its fluorescence intensity can be influenced by its environment, such as the solvent composition.[1]
Q3: How can I confirm that the signal I'm seeing is from this compound autofluorescence?
The most effective method is to use a control sample. Prepare a sample of your cells or tissue that includes this compound but excludes your specific fluorescent labels (e.g., fluorescently tagged antibodies or dyes). Image this control sample using the same settings as your experimental samples. Any fluorescence detected in this control can be attributed to this compound's autofluorescence.
Q4: What are the main strategies to control for this compound's autofluorescence?
There are three primary approaches to manage this compound's autofluorescence:
-
Experimental Design Optimization: This involves carefully selecting fluorophores that are spectrally distinct from this compound and using appropriate controls.
-
Post-Acquisition Image Processing: This includes computational methods like spectral unmixing and background subtraction to isolate or remove the autofluorescent signal.
-
Chemical and Physical Treatments: These methods aim to reduce or quench the autofluorescence signal directly.
Quantitative Data Summary
The following table summarizes the key spectral properties of this compound, which are crucial for designing imaging experiments and selecting appropriate controls.
| Property | Value | Source |
| Excitation Maximum | ~335-359 nm | [1] |
| Emission Maximum | ~430-471 nm | [1] |
| Observed Fluorescence Color | Blue to Blue-Green | [1][2] |
| Quantum Yield | Low in pure methanol, increases with water content (AIEE) | [3] |
| Photostability | Reported to be high | [2] |
Troubleshooting Guide
This guide provides solutions to common issues encountered when dealing with this compound's autofluorescence.
| Problem | Possible Cause | Recommended Solution(s) |
| High background fluorescence obscuring the signal from my fluorescent probe. | This compound's autofluorescence is spectrally overlapping with your probe's emission. | 1. Switch to a Far-Red Fluorophore: this compound's fluorescence is primarily in the blue-green range. Using a fluorophore that emits in the red or far-red spectrum (e.g., Alexa Fluor 647, Cy5) will minimize spectral overlap. 2. Perform Spectral Unmixing: If your microscope is equipped for spectral imaging, you can computationally separate the emission spectra of this compound and your probe. 3. Use Background Subtraction: For simpler cases, you can acquire an image of a control sample (with only this compound) and subtract this from your experimental image. |
| My signal-to-noise ratio is very low. | The autofluorescence from this compound is much brighter than your specific signal. | 1. Optimize Probe Concentration: Ensure you are using the optimal concentration of your fluorescent probe to maximize its signal. 2. Consider a Brighter Fluorophore: If possible, switch to a brighter dye in a spectral region with less interference from this compound. 3. Implement Chemical Quenching: As a last resort, chemical agents like Sudan Black B can be used to quench autofluorescence, but this may also reduce your specific signal and requires careful optimization. |
| I am unsure how to properly subtract the background fluorescence. | Incorrect background subtraction can lead to artifacts or inaccurate quantification. | Follow a Standardized Protocol: Use a consistent method for background subtraction across all your images. For ImageJ/Fiji, the "Subtract Background" or a manual region of interest (ROI)-based subtraction are common methods. Ensure the background region selected does not contain specific signal. |
| My attempts at chemical quenching are reducing my specific signal. | Quenching agents are often not perfectly specific and can affect the fluorescence of your probe. | 1. Titrate the Quenching Agent: Perform a dose-response experiment to find the lowest effective concentration of the quenching agent that reduces autofluorescence without significantly impacting your signal. 2. Apply Quenching Before Staining: Some protocols recommend applying the quenching agent before antibody incubation to minimize its effect on the fluorophore. |
Experimental Protocols
Protocol 1: Spectral Imaging and Linear Unmixing
This method is highly effective for separating this compound's autofluorescence from that of other fluorophores, provided you have a confocal microscope with a spectral detector.
Methodology:
-
Acquire Reference Spectra:
-
Autofluorescence Reference: Prepare a control sample containing your cells/tissue treated with this compound but without any other fluorescent labels. Acquire a lambda stack (a series of images at different emission wavelengths) of this sample to obtain the reference spectrum for this compound's autofluorescence.
-
Fluorophore Reference(s): For each fluorophore in your experiment, prepare a sample with only that single fluorophore and acquire its reference spectrum.
-
-
Image Experimental Sample:
-
Acquire a lambda stack of your fully stained experimental sample containing this compound and your fluorescent probes under the same imaging conditions as the reference spectra.
-
-
Perform Linear Unmixing:
-
Using your microscope's software, apply the linear unmixing algorithm.
-
Input the acquired reference spectra for this compound's autofluorescence and each of your fluorophores.
-
The software will then generate separate images for each component, effectively isolating the this compound autofluorescence from your specific signals.
-
Protocol 2: Background Subtraction using ImageJ/Fiji
This is a simpler computational method suitable for images where the autofluorescence is relatively uniform.
Methodology:
-
Acquire Images:
-
Experimental Image: Capture an image of your sample with both this compound and your fluorescent probe.
-
Background Image: Capture an image of a control sample with only this compound, using the exact same imaging parameters (laser power, gain, exposure time, etc.).
-
-
Perform Subtraction in ImageJ/Fiji:
-
Open both the experimental and background images in ImageJ/Fiji.
-
Navigate to Process > Image Calculator....
-
In the Image Calculator window:
-
Select your experimental image as Image1.
-
Select Subtract as the operation.
-
Select your background image as Image2.
-
Ensure the "Create new window" option is checked.
-
-
Click OK. The resulting image will have the background fluorescence from this compound subtracted.
-
Visualizations
Caption: Workflow for background subtraction to control for this compound autofluorescence.
Caption: Workflow for spectral imaging and linear unmixing.
Caption: Decision tree for selecting a control strategy for this compound autofluorescence.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound with AIEE Characteristics for Targeting Mitochondria and Real-Time Dynamic Tracking in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a hexamethoxyflavonoid from citrus pomace, attenuates G1 cell cycle arrest and apoptosis in hypoxia-induced human trophoblast cells of JEG-3 and BeWo via regulating the p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the stability of nobiletin in formulation
Welcome to the technical support center for nobiletin formulation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address stability challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary biopharmaceutical challenges associated with this compound?
A1: this compound, a promising polymethoxylated flavonoid, faces significant biopharmaceutical hurdles that limit its therapeutic application. The primary challenges are its very low aqueous solubility (reported as low as 16.2 µg/mL) and poor permeability across biological barriers, which collectively lead to low oral bioavailability. These issues can result in insufficient clinical outcomes and high variability in experimental results.
Q2: What are the main factors that cause the degradation of this compound in a formulation?
A2: Like many flavonoids, this compound is susceptible to chemical degradation. Key factors include:
-
pH: The stability of flavonoids can be highly pH-dependent. Extreme pH conditions can catalyze hydrolysis of its methoxy groups or other structural components.
-
Oxidation: The flavonoid structure can be prone to oxidation, especially in aqueous solutions exposed to air, metal ions, or light. The use of antioxidants and chelating agents can mitigate this.
-
Light Exposure (Photodegradation): Exposure to UV or visible light can induce photochemical reactions, leading to degradation. Light-protective packaging is often recommended.
-
Temperature: Elevated temperatures can accelerate the rates of all chemical degradation reactions, such as hydrolysis and oxidation.
Q3: What are the most effective strategies to enhance the stability and solubility of this compound?
A3: Several advanced formulation strategies have proven effective. The most common and successful approaches involve physically protecting the this compound molecule or altering its physical state to prevent degradation and improve dissolution. These include:
-
Amorphous Solid Dispersions (ASDs): Converting crystalline this compound into a high-energy amorphous state within a polymer matrix.
-
Nanoemulsions and Microencapsulation: Encapsulating this compound within lipid droplets or polymer-based microcapsules.
-
Cyclodextrin Inclusion Complexes: Trapping individual this compound molecules within the hydrophobic cavity of cyclodextrin rings.
Troubleshooting Guide
Problem 1: My this compound formulation is showing crystal growth during storage.
-
Cause: This issue, known as recrystallization, is common for poorly soluble compounds like this compound, especially in amorphous formulations or when supersaturation is achieved. Amorphous forms are thermodynamically unstable and tend to revert to the more stable crystalline state over time.
-
Solution:
-
Optimize Polymer Selection for ASDs: Ensure the chosen polymer (e.g., HPC-SSL, Soluplus®, PVP/VA 64) has good miscibility with this compound and a high glass transition temperature (Tg) to reduce molecular mobility.
-
Increase Drug-Polymer Interactions: Select polymers that can form hydrogen bonds or other interactions with this compound to stabilize the amorphous form.
-
Encapsulation: Employ encapsulation techniques like nanoemulsions or microcapsules to physically isolate this compound molecules, preventing nucleation and crystal growth. Studies show that cinnamaldehyde-modified whey protein microcapsules effectively inhibit this compound crystal formation.
-
Problem 2: The aqueous solubility of my this compound formulation is insufficient for my in vitro assay.
-
Cause: this compound's inherent hydrophobicity makes it difficult to dissolve in aqueous buffers.
-
Solution:
-
Formulate an Amorphous Solid Dispersion (ASD): ASDs can significantly enhance dissolution by presenting this compound in a high-energy, non-crystalline form. An ASD of this compound with hydroxypropyl cellulose (HPC-SSL) showed a 4.4-fold higher dissolved concentration compared to crystalline this compound.
-
Create a Cyclodextrin (CD) Inclusion Complex: CDs act as molecular hosts, encapsulating the hydrophobic this compound molecule and presenting a hydrophilic exterior, thereby increasing its apparent water solubility.
-
Prepare a Nanoemulsion: Nanoemulsions are thermodynamically stable, transparent dispersions of oil and water that can carry lipophilic drugs like this compound in the oil phase, allowing for effective dispersion in aqueous media.
-
Problem 3: I am observing poor bioavailability and inconsistent results in my animal studies.
-
Cause: Poor absorption due to low solubility and/or degradation in the gastrointestinal tract leads to low and variable plasma concentrations.
-
Solution:
-
Utilize an ASD Formulation: An oral ASD formulation of this compound demonstrated an 18-fold enhancement in oral bioavailability in rats compared to the crystalline form. Another study showed a 7-fold increase.
-
Administer as a Nanoemulsion: Nanoemulsions can protect this compound from degradation and facilitate its absorption, leading to higher bioavailability.
-
Use Self-Microemulsifying Drug Delivery Systems (SMEDDS): These systems form fine oil-in-water emulsions upon gentle agitation in gastrointestinal fluids, enhancing the solubilization and absorption of this compound.
-
Data Summary: Performance of this compound Formulations
The following table summarizes the quantitative improvements observed with different formulation strategies compared to crystalline this compound.
| Formulation Strategy | Key Polymer/Excipient(s) | Improvement Metric | Result | Reference |
| Amorphous Solid Dispersion (ASD) | Hydroxypropyl Cellulose (HPC-SSL) | Dissolved Concentration (at 2h) | 4.4-fold higher than crystalline form | |
| Amorphous Solid Dispersion (ASD) | Hydroxypropyl Cellulose (HPC-SSL) | Oral Bioavailability (in rats) | 18-fold increase vs. crystalline form | |
| Amorphous Solid Dispersion (ASD) | (Not specified) | Dissolution Rate | 10-fold higher than crystalline form | |
| Amorphous Solid Dispersion (ASD) | (Not specified) | Oral Bioavailability (in rats) | ~7-fold increase vs. crystalline form | |
| Microencapsulation | Cinnamaldehyde-modified Whey Protein | Bioaccessibility (in vitro) | 82-94% (vs. 68-83% for emulsions) | |
| Nanoemulsion | DHA-enriched Phosphatidylcholine | Physical Stability | Stable with particle size ~200 nm |
Key Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (Solvent Evaporation Method)
This protocol is a generalized procedure based on methods described in the literature for creating self-assembling nanomicelles from solid dispersions.
-
Dissolution: Dissolve this compound and selected polymers (e.g., Soluplus® and PVP/VA 64) in a suitable volatile solvent like ethanol. A common ratio might be 1:4:4 (this compound:Polymer1:Polymer2). Ensure complete dissolution by mixing under ultrasonication for 10-15 minutes at room temperature.
-
Solvent Evaporation: Dry the mixture in a rotary evaporator or a laboratory oven at a controlled temperature (e.g., 80°C) for 24 hours to remove the solvent completely.
-
Cooling: Rapidly cool the resulting solid film by placing it in a freezer at -20°C for at least 12 hours to quench the molecules in their amorphous state.
-
Milling and Sieving: Retrieve the dried product. Pulverize it using a mortar and pestle or a mechanical mill. Sieve the resulting powder through a standard mesh (e.g., 80-mesh) to obtain a uniform particle size.
-
Storage: Store the final ASD powder in a desiccator at room temperature away from light and moisture to prevent recrystallization.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)
This protocol is based on standard methods for forming cyclodextrin inclusion complexes.
-
Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in deionized water or a suitable buffer with magnetic stirring. Gently heat the solution (e.g., to 50°C) to ensure complete dissolution.
-
This compound Solution: In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent, such as ethanol or acetone.
-
Complexation: Add the this compound solution dropwise to the aqueous cyclodextrin solution under continuous, vigorous stirring. A molar ratio of 1:1 (this compound:CD) is a common starting point.
-
Equilibration: Allow the mixture to stir for an extended period (e.g., 24-48 hours) at a constant temperature to allow for the formation and equilibration of the inclusion complex.
-
Solvent Removal/Precipitation: Remove the organic solvent using a rotary evaporator. Subsequently, cool the aqueous solution (e.g., in an ice bath) to precipitate the inclusion complex.
-
Isolation and Drying: Isolate the precipitate by vacuum filtration. Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed cyclodextrin. Dry the final product in a vacuum oven at a mild temperature (e.g., 40°C) until a constant weight is achieved.
-
Storage: Store the dried inclusion complex powder in a tightly sealed container, protected from light and humidity.
Visual Guides: Workflows and Mechanisms
Caption: Decision workflow for selecting a this compound stabilization strategy.
Caption: Mechanisms of this compound stabilization via formulation strategies.
Validation & Comparative
Nobiletin vs. Tangeretin: A Comparative Guide to Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Nobiletin and tangeretin, two polymethoxyflavones (PMFs) abundant in citrus peels, have garnered significant attention for their wide-ranging pharmacological activities, particularly their potent anti-inflammatory effects.[1] While structurally similar, subtle differences in their methoxy group arrangement lead to distinct biological activities and potencies. This guide provides an objective comparison of their anti-inflammatory properties, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their investigations.
Comparative Analysis of Anti-inflammatory Activity
Experimental evidence, primarily from in vitro studies using lipopolysaccharide (LPS)-stimulated macrophages, indicates that both this compound and tangeretin effectively suppress key inflammatory mediators. However, tangeretin often demonstrates superior potency in specific assays.
Data Presentation: Inhibition of Inflammatory Mediators
The following tables summarize the quantitative effects of this compound and tangeretin on the production of nitric oxide (NO), prostaglandin E2 (PGE2), and the expression of their synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Table 1: Comparative Inhibition of NO and iNOS Expression
| Compound | Cell Line | Stimulant | Target | Potency / Effect | Reference |
|---|---|---|---|---|---|
| This compound | BV-2 Microglia | LPS | NO Production | Significant inhibition | [2] |
| BV-2 Microglia | LPS | iNOS mRNA | Significant inhibition | [2] | |
| Tangeretin | RAW 264.7 | LPS | NO Production | Strong inhibition | [3] |
| | RAW 264.7 | LPS | iNOS mRNA | Most effective among 5 tested PMFs |[3] |
Table 2: Comparative Inhibition of PGE2 and COX-2 Expression
| Compound | Cell Line | Stimulant | Target | Potency / Effect | Reference |
|---|---|---|---|---|---|
| This compound | A549 Lung Cells | IL-1β | COX-2 Protein | Inhibitory activity | [4] |
| Chondrocytes | IL-1β | COX-2 Protein | Decreased protein levels | [5] | |
| Tangeretin | A549 Lung Cells | IL-1β | COX-2 Protein | Much better inhibitory activity than this compound | [4] |
| | RAW 264.7 | LPS | COX-2 mRNA | Most effective among 5 tested PMFs |[3] |
Table 3: Modulation of Pro-inflammatory Cytokines
| Compound | Cell Line / Model | Stimulant | Target Cytokines | Effect | Reference |
|---|---|---|---|---|---|
| This compound | BV-2 Microglia | LPS | TNF-α, IL-6 | Inhibited mRNA expression | [2] |
| Mouse Skin | Histamine | TNF-α, IL-4 | Inhibited expression | [1] | |
| Tangeretin | RAW 264.7 | LPS | TNF-α, IL-6, IL-1β | Significant inhibition | [3][6] |
| | Mouse Skin | Histamine | TNF-α, IL-4 | Inhibited expression |[1] |
Mechanisms of Action: Signaling Pathway Inhibition
The anti-inflammatory effects of this compound and tangeretin are primarily attributed to their ability to modulate key intracellular signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
NF-κB Signaling Pathway
NF-κB is a master regulator of inflammation, controlling the transcription of iNOS, COX-2, and various pro-inflammatory cytokines. Both flavonoids have been shown to inhibit this pathway.[1][7] this compound can attenuate the transcriptional activity of the NF-κB p65 subunit.[2] Similarly, tangeretin suppresses NF-κB activation downstream of Akt, p38 MAPK, and JNK signaling.[4]
MAPK Signaling Pathway
The MAPK family (including p38, JNK, and ERK) plays a crucial role in transducing extracellular signals into cellular inflammatory responses.
-
This compound has been found to inhibit the LPS-induced activation of JNK, but not ERK or p38, in BV-2 microglial cells.[2] In other models, it has been shown to reduce overall MAPK activity.[8][9]
-
Tangeretin demonstrates broader inhibition across the MAPK pathway. Studies show it effectively suppresses the phosphorylation of p38 MAPK and JNK in response to inflammatory stimuli.[4][10] This inhibition is directly linked to its suppression of COX-2 expression.[4]
The diagram below illustrates the primary inflammatory signaling cascade initiated by LPS and highlights the key intervention points for this compound and tangeretin.
Caption: LPS-induced inflammatory signaling cascade and points of inhibition by this compound and Tangeretin.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the anti-inflammatory properties of this compound and tangeretin. Researchers should optimize concentrations and incubation times based on their specific experimental setup.
Protocol 1: Macrophage Culture and Stimulation
-
Cell Line: Murine macrophage cell line RAW 264.7 or microglial cell line BV-2.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Plate cells in 96-well (for viability/NO assays) or 6-well (for protein/RNA extraction) plates and allow them to adhere for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Pre-treat the cells with various concentrations of this compound or tangeretin (typically 5-50 µM, dissolved in DMSO) for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) (typically 1 µg/mL) to the wells (except for the untreated control group) and co-incubate for the desired period (e.g., 24 hours for cytokine/NO analysis, shorter for signaling protein phosphorylation).
Protocol 2: Nitric Oxide (NO) Quantification (Griess Assay)
-
Sample Collection: After the 24-hour incubation period (from Protocol 1), collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Griess Reagent: Prepare or use a commercial Griess reagent kit, which typically consists of two solutions: (A) Sulfanilamide in phosphoric acid and (B) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.
-
Reaction: Add 50 µL of Griess Reagent A to each supernatant sample, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Protocol 3: Protein Expression Analysis (Western Blot)
-
Cell Lysis: After treatment and stimulation, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p38, anti-p-NF-κB p65, anti-β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
The workflow for a typical in vitro anti-inflammatory experiment is visualized below.
Caption: Standard experimental workflow for assessing anti-inflammatory agents in vitro.
Conclusion
Both this compound and tangeretin are potent inhibitors of inflammatory pathways. The available data suggests that while both compounds are effective, tangeretin may exhibit stronger inhibitory activity against the expression of key inflammatory enzymes like iNOS and COX-2.[3][4] This enhanced potency could be attributed to its broader and more robust inhibition of the MAPK (p38, JNK) and PI3K/Akt signaling pathways.[4]
For researchers, the choice between this compound and tangeretin may depend on the specific inflammatory pathway or target of interest. This compound's more selective action on certain pathways (e.g., JNK in microglia) could be advantageous for targeted studies, whereas tangeretin's broad-spectrum activity makes it a powerful candidate for general anti-inflammatory applications. Further head-to-head comparative studies, particularly in in vivo models, are necessary to fully elucidate their therapeutic potential and differential effects.
References
- 1. This compound and tangeretin ameliorate scratching behavior in mice by inhibiting the action of histamine and the activation of NF-κB, AP-1 and p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The citrus flavonoid, this compound inhibits neuronal inflammation by preventing the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tangeretin suppresses IL-1beta-induced cyclooxygenase (COX)-2 expression through inhibition of p38 MAPK, JNK, and AKT activation in human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound, a NF‐κB signaling antagonist, promotes BMP‐induced bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulatory activity of this compound on MAPK/NF-κB signaling pathway in indomethacin-induced gastric damage: Gastric damage & this compound | Indian Journal of Experimental Biology (IJEB) [or.niscpr.res.in]
- 9. This compound can play a role in improving inflammation by inhibiting the NF-kB and MAPK pathways in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Nobiletin's Efficacy with Other Prominent Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of nobiletin, a polymethoxylated flavone found in citrus peels, against other well-researched flavonoids, including hesperetin, quercetin, resveratrol, and epigallocatechin gallate (EGCG). The analysis is supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of key signaling pathways.
Anti-inflammatory Effects
This compound demonstrates potent anti-inflammatory activity by inhibiting the production of key inflammatory mediators and modulating critical signaling pathways. Its efficacy is comparable to, and in some contexts, exceeds that of other flavonoids like quercetin.
Quantitative Efficacy Data: Anti-inflammatory Activity
| Flavonoid | Biological Effect | Cell Line / Model | IC50 / Effective Concentration | Reference |
| This compound | Inhibition of Nitric Oxide (NO) Production | Murine Macrophages (RAW 264.7) | 27 µM | [1] |
| This compound | Inhibition of Nitric Oxide (NO) Production | Hepatocytes | 50 µM | [1] |
| Quercetin | Inhibition of Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Lung Epithelial Cells (LPS-induced) | Not specified, effective at reducing levels | [2] |
| Quercetin | Reduction of Mechanical Hypernociception | Rat Model (Carrageenin-induced) | Effective at 30 & 100 mg/kg (i.p.) | [3] |
| Tamarixetin | Inhibition of COX-1 & 12-LOX pathway | Human Platelets | Superior to Quercetin, comparable to Aspirin | [4] |
Key Signaling Pathways in Inflammation
This compound exerts its anti-inflammatory effects primarily through the downregulation of the NF-κB and MAPK signaling pathways.[5][6] These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. Quercetin also targets the NF-κB pathway to reduce inflammation.[2][7]
Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages
This protocol is synthesized from methodologies used to assess the anti-inflammatory effects of flavonoids.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound or other flavonoids. After 1 hour of pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement (Griess Assay): The production of nitric oxide (NO) is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant.
-
50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
The mixture is incubated for 10 minutes at room temperature, protected from light.
-
50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.
-
After another 10-minute incubation, the absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is calculated from the standard curve. The IC50 value, the concentration of the flavonoid that inhibits NO production by 50%, is then determined.
Neuroprotective Effects
This compound shows significant promise as a neuroprotective agent, with demonstrated efficacy in models of Alzheimer's disease and other neurological insults. Its performance is often compared to resveratrol, another widely studied neuroprotective flavonoid.
Quantitative Efficacy Data: Neuroprotection
| Flavonoid | Biological Effect | Cell Line / Model | Effective Concentration | Reference |
| This compound | Protection against sodium arsenate toxicity | Human Neural Progenitor Cells (hNPCs) | 50 µM | [8] |
| This compound | Improvement in cognitive impairment | Senescence-Accelerated Mouse Prone 8 (SAMP8) | 10-50 mg/kg (i.p.) | [9] |
| Resveratrol | Attenuation of Aβ-induced neurotoxicity | Rat Hippocampal Neurons | 25 µM (maximally effective) | [10] |
| Resveratrol | Improvement of spatial memory | Rat Model of Alzheimer's Disease | 40 mg/kg | [11] |
Key Mechanisms in Neuroprotection
This compound's neuroprotective mechanisms include reducing oxidative stress, inhibiting apoptosis, and modulating signaling pathways crucial for neuronal survival and plasticity, such as the PKA/ERK/CREB and CaMKII pathways.[9] Resveratrol is known to act through different but complementary pathways, such as activating SIRT1 and modulating PKC signaling, to protect against amyloid-beta (Aβ) toxicity.[10][12]
Experimental Protocol: Assessing Neuroprotection Against Amyloid-Beta Toxicity
This protocol is based on methodologies used to evaluate flavonoid effects on Aβ-induced neurotoxicity.[10]
-
Cell Culture: Primary hippocampal neurons are isolated from rat embryos and cultured in Neurobasal medium supplemented with B27.
-
Treatment Protocol:
-
On day 6 in vitro, neurons are pre-treated for 2 hours with various concentrations of this compound or resveratrol (e.g., 1-50 µM).
-
After pre-treatment, amyloid-beta peptide (Aβ₂₅₋₃₅ or Aβ₁₋₄₂; e.g., 20 µM) is added to the culture medium for 24 hours to induce neurotoxicity.
-
Control groups include vehicle-treated cells and cells treated with the flavonoid alone.
-
-
Cell Viability Assay (MTT Assay):
-
MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the vehicle-treated control.
-
-
LDH Release Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell death, is measured using a commercially available cytotoxicity detection kit.
-
Data Analysis: The protective effect of the flavonoid is determined by its ability to significantly increase cell viability (MTT) and decrease LDH release compared to cells treated with Aβ alone.
Anti-Cancer Effects
This compound and EGCG are two of the most studied flavonoids for their anti-cancer properties. They act on multiple hallmarks of cancer, including inhibiting proliferation, inducing apoptosis (programmed cell death), and preventing metastasis.
Quantitative Efficacy Data: Anti-Cancer Activity
| Flavonoid | Biological Effect | Cell Line | IC50 Value | Reference |
| This compound | Inhibition of Cell Viability (72h) | Colon Cancer (HCT116) | 40 µM | |
| This compound + EGCG | Additive decrease in cell viability | Oral Cancer Cells | 25 µM (this compound) + 125 µM (EGCG) | [13] |
| EGCG | Inhibition of Cell Viability | Lung Cancer (H1299) | 27.63 µM | [14] |
| EGCG | Inhibition of Cell Viability | Lung Cancer (A549) | 28.34 µM | [14] |
| EGCG | Inhibition of NF-κB activity | Colon Cancer Cells | ~20 µg/mL (~44 µM) | [15] |
Key Signaling Pathways in Cancer Apoptosis
Both this compound and EGCG can induce apoptosis in cancer cells by modulating key survival pathways like PI3K/Akt. Inhibition of this pathway leads to the downregulation of anti-apoptotic proteins (like Bcl-2) and the activation of pro-apoptotic proteins (like Bax) and caspases, ultimately leading to cell death.[14][15]
Experimental Protocol: Cell Viability and Apoptosis Assay
This protocol is a synthesis of methods used to assess the anti-cancer effects of flavonoids.[14]
-
Cell Culture: Human cancer cell lines (e.g., A549 lung cancer, HCT116 colon cancer) are maintained in an appropriate medium (e.g., RPMI-1640) with 10% FBS and 1% antibiotics.
-
Cell Viability (MTT Assay): Cells are seeded in 96-well plates and treated with a range of concentrations of EGCG or this compound for 24, 48, and 72 hours. Cell viability is assessed using the MTT assay as described previously. IC50 values are calculated.
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Cells are treated with the respective flavonoid at its IC50 concentration for 48 hours.
-
Both floating and adherent cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added.
-
After a 15-minute incubation in the dark, the cells are analyzed by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Western Blot Analysis: To confirm the mechanism, cells are treated with the flavonoid and cell lysates are collected. Western blotting is performed to measure the expression levels of key proteins in the PI3K/Akt pathway (e.g., total Akt, phosphorylated Akt, Bcl-2, Bax, cleaved Caspase-3).
Cholesterol-Lowering Effects
Citrus flavonoids, particularly this compound and hesperetin, have been shown to influence cholesterol metabolism by regulating the expression of the low-density lipoprotein (LDL) receptor.
Quantitative Efficacy Data: LDL Receptor Regulation
| Flavonoid | Biological Effect | Cell Line | Effective Concentration | Reference |
| This compound | Maximal stimulation of LDLR mRNA | HepG2 | 5 µM (1.5 to 1.6-fold increase) | |
| Hesperetin | Maximal stimulation of LDLR mRNA | HepG2 | 150-200 µM (3.6 to 4.7-fold increase) |
Note: While hesperetin shows higher maximal stimulation (efficacy), this compound is significantly more potent, achieving its maximal effect at a much lower concentration.
Key Signaling Pathways in LDLR Regulation
Hesperetin stimulates LDLR gene expression by activating the PI3K/ERK1/2 pathways, which in turn increases the expression and maturation of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors for the LDLR gene.[16]
Experimental Protocol: LDL Receptor Gene Expression in HepG2 Cells
This protocol is based on methodologies for studying flavonoid effects on LDLR expression.[16][17]
-
Cell Culture: Human hepatoma cells (HepG2) are grown in Eagle's Minimum Essential Medium (EMEM) containing 10% FBS.
-
Flavonoid Treatment: Cells are seeded and grown to near confluence. The medium is then replaced with serum-free medium containing hesperetin (e.g., 200 µM), this compound (e.g., 5 µM), or vehicle (DMSO) for 24 hours.
-
RNA Isolation and qRT-PCR:
-
Total RNA is extracted from the cells using a commercial kit (e.g., TRIzol).
-
RNA is reverse-transcribed into cDNA.
-
Quantitative real-time PCR (qRT-PCR) is performed using primers specific for the LDLR gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Western Blot Analysis:
-
Cells are lysed, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against the LDL receptor and relevant signaling proteins (e.g., phospho-ERK, phospho-Akt).
-
After incubation with a secondary antibody, the protein bands are visualized using chemiluminescence.
-
-
Data Analysis: The relative expression of LDLR mRNA is calculated using the ΔΔCt method. Protein band intensity is quantified using densitometry software. Results are expressed as fold change relative to the vehicle-treated control.
Conclusion
This comparative guide highlights the diverse and potent biological activities of this compound. In anti-inflammatory assays, this compound demonstrates low micromolar IC50 values for inhibiting key inflammatory mediators. In neuroprotection , it is effective at concentrations comparable to resveratrol in cellular models. For anti-cancer activity, this compound shows efficacy in the mid-micromolar range and exhibits synergy with other compounds like EGCG. Interestingly, in cholesterol regulation , while hesperetin induces a greater maximal response, this compound is substantially more potent, acting at a concentration approximately 30-fold lower.
The choice of flavonoid for further research and development will depend on the specific therapeutic application, target pathway, and desired potency. The data and protocols presented herein provide a foundational resource for scientists to design and interpret future studies in this promising area of natural product pharmacology.
References
- 1. The Multifunctional Effects of this compound and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. onions-usa.org [onions-usa.org]
- 5. Effect of this compound on the MAPK/NF-κB signaling pathway in the synovial membrane of rats with arthritis induced by collagen - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. Regulatory activity of this compound on MAPK/NF-κB signaling pathway in indomethacin-induced gastric damage: Gastric damage & this compound | Indian Journal of Experimental Biology (IJEB) [or.niscpr.res.in]
- 7. The Role of Quercetin, a Flavonoid in the Management of Pathogenesis Through Regulation of Oxidative Stress, Inflammation, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Ameliorates Cellular Damage and Stress Response and Restores Neuronal Identity Altered by Sodium Arsenate Exposure in Human iPSCs-Derived hNPCs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. Neuroprotective effects of resveratrol against β-amyloid-induced neurotoxicity in rat hippocampal neurons: involvement of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Epigallocatechin gallate with this compound as a novel combination therapy to induce autophagy and apoptosis in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Therapeutic Potential of Nobiletin: An Analysis of Clinical and Preclinical Evidence
Introduction
Nobiletin is a polymethoxylated flavonoid (5,6,7,8,3′,4′-hexamethoxyflavone) predominantly found in the peels of citrus fruits like tangerines and oranges.[1][2] Emerging as a compound of significant interest in the scientific community, this compound has been investigated for a wide range of pharmacological activities, including neuroprotective, anti-cancer, anti-inflammatory, and anti-diabetic properties.[1][3][4] This guide provides a comprehensive comparison of the clinical and preclinical evidence supporting the therapeutic potential of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.
Neurodegenerative Disorders: Focus on Alzheimer's Disease
While preclinical evidence for this compound's efficacy in models of neurodegenerative disease is abundant, clinical validation is in its early stages. The primary focus of research has been on Alzheimer's disease (AD), targeting key pathological features such as amyloid-beta (Aβ) plaque formation and cognitive decline.[5][6]
Clinical Evidence
A notable clinical study investigated the effects of a this compound-rich supplement on cognitive function in elderly Japanese subjects.
Table 1: Summary of Clinical Trial on this compound for Cognitive Function
| Study | Participants | Intervention | Duration | Key Outcomes |
| Multicenter, randomized, double‐blind, placebo‐controlled study (Hashimoto et al., 2021)[7] | Healthy elderly Japanese subjects (N=not specified) | This compound-containing test food vs. Placebo food | 1 year | - General and Visual Memory: Scores in the Wechsler Memory Scale-Revised (WMS-R) were significantly higher in the this compound group. - Total WMS-R Score Difference: The improvement was significantly greater in the test-food group (9.0 ± 7.20) compared to the placebo group (5.9 ± 7.70).[7] |
Additionally, a pilot study explored the combination of a this compound-rich extract with the standard AD drug, donepezil, suggesting potential synergistic benefits.[7][8]
Preclinical Evidence & Mechanism of Action
Animal studies provide strong support for this compound's anti-dementia properties.[5][9] In various transgenic mouse models of AD, this compound administration has been shown to reverse memory impairments, reduce the brain burden of Aβ plaques, and decrease tau hyperphosphorylation.[5][6][10]
Table 2: Selected Preclinical Studies of this compound in Alzheimer's Disease Models
| Animal Model | Dosage & Administration | Duration | Key Findings | Reference |
| APP-SL 7-5 Tg Mice (AD model) | 10 mg/kg, intraperitoneal (i.p.), daily | 4 months | - Significantly ameliorated context-dependent fear memory impairment. - Markedly reduced guanidine-soluble Aβ1-40 and Aβ1-42 in the brain. - Decreased Aβ deposition in the hippocampus.[10] | Nakajima et al., 2013[6] |
| Olfactory-bulbectomized (OBX) Mice (AD model) | 50 mg/kg, i.p. or 50-100 mg/kg, oral (p.o.), daily | 11 days | - Significantly improved short-term memory impairment in the Y-maze test.[6] | Nakajima & Ohizumi, 2019[6] |
| Senescence-Accelerated Mouse Prone 8 (SAMP8) | Not specified | Not specified | - Improved cognitive impairment by reducing oxidative stress (protein carbonyl levels) and tau hyperphosphorylation in the brain.[9] | Ann & Kim, 2014[9] |
| Female APP/PS1 Mice (AD model) | 0.1% this compound in diet | Long-term | - Attenuated Aβ pathology in the cortex. - Reduced expression of AD-related genes including App, Bace1, and ApoE. - Activated clock-controlled metabolic genes involved in insulin signaling and mitochondrial function.[11] | He et al., 2021[11] |
The neuroprotective effects of this compound are attributed to its ability to modulate key signaling pathways involved in memory and learning. It has been shown to enhance the cAMP/PKA/MEK/ERK/CREB signaling cascade, which is critical for synaptic plasticity and memory formation.[1][10][12]
Caption: this compound's activation of the PKA/MEK/ERK/CREB signaling pathway.
Metabolic Disorders: Obesity and Insulin Resistance
This compound shows significant promise in combating metabolic syndrome. Preclinical studies have consistently demonstrated its ability to prevent obesity, hepatic steatosis (fatty liver), and insulin resistance in animal models fed high-fat diets.[13][14][15]
Clinical Evidence
To date, there are no published clinical trials evaluating this compound for the treatment of metabolic disorders in humans. However, the robust preclinical data suggest this is a critical area for future investigation.[13][16]
Preclinical Evidence & Mechanism of Action
In mice fed a high-fat, high-cholesterol diet, this compound supplementation leads to a noticeably leaner phenotype, with reduced insulin resistance and lower blood fat levels compared to controls.[13][17] It has been shown to reverse existing obesity and even regress arterial plaque buildup (atherosclerosis).[13][17]
Table 3: Selected Preclinical Studies of this compound in Metabolic Disease Models
| Animal Model | Dosage & Administration | Duration | Key Findings | Reference |
| High-Fat/High-Cholesterol Diet-fed Mice | Not specified | Not specified | - Drastically reduced obesity and reversed negative side-effects. - Mice were leaner with reduced insulin resistance and blood fats.[13][17] | Huff et al. (as cited by Western University)[13][17] |
| High-Fat Diet-induced Obese Mice (C57BL/6J) | 200 mg/kg, oral gavage, every other day | 10 weeks | - Significantly diminished body weight gain. - Increased oxygen consumption (energy expenditure).[18] | He et al., 2016[18] |
| Gestational Diabetes Mellitus (GDM) Mice | 50 mg/kg, i.p., daily | 7-17 days | - Suppressed mRNA expression of pro-inflammatory cytokines in placenta and adipose tissue.[19] | Lappas et al., 2021[19] |
A key finding is that this compound's metabolic benefits appear to be conferred independently of AMP-activated protein kinase (AMPK), a major regulator of fat metabolism.[13][14][17] This is significant because it means this compound would not interfere with drugs like metformin, which act on the AMPK system.[13][17] this compound is thought to modulate circadian clock machinery, which in turn controls metabolic processes.[18][20]
Caption: this compound's AMPK-independent mechanism in metabolic regulation.
Oncology
This compound demonstrates significant anti-cancer potential across a wide range of cancer types, including lung, prostate, colon, and renal cancer.[2][21][22] Its action is multifaceted, involving the induction of programmed cell death (apoptosis), halting the cell cycle, and inhibiting cancer cell migration and invasion.[2][3]
Clinical Evidence
There are currently no clinical trials on the use of this compound as a cancer therapeutic.[16] Research remains at the preclinical stage.
Preclinical Evidence & Mechanism of Action
In vitro and in vivo studies have established this compound's efficacy in suppressing tumor growth. For example, in a mouse xenograft model of renal carcinoma, this compound treatment significantly reduced tumor volume and weight compared to the control group.[21]
Table 4: Selected Preclinical Studies of this compound in Cancer Models
| Cancer Type / Cell Line | Model | Dosage / Concentration | Key Findings | Reference |
| Renal Carcinoma (ACHN) | Mouse Xenograft | Not specified | - Tumor volume at day 24: 23.69 mm³ (this compound) vs. 159.10 mm³ (control). - Tumor weight at day 24: 6.98 g (this compound) vs. 128.40 g (control).[21] | Wei et al., 2019[21] |
| Prostate Cancer (PC-3) | In Vitro | 10 µM - 160 µM | - Dose-dependently decreased cell viability from 95% to 40%. - Down-regulated HIF-1α, a key protein in tumor survival.[23] | Chen et al., 2014[23] |
| Non-Small Cell Lung Cancer (A549) | In Vitro | 50 µM this compound + 0.5 µM Adriamycin | - Synergistic effect with chemotherapy. - Combined treatment reduced tumor volume by 84%. - Suppressed the Akt/GSK3/β-catenin/MYCN signaling pathway.[2] | Saban Güler & Yıldıran, 2024[2] |
This compound exerts its anti-cancer effects by modulating multiple oncogenic signaling pathways. A prominent mechanism is the inhibition of the PI3K/Akt and STAT3 pathways, which are crucial for cancer cell survival, proliferation, and metastasis.
Caption: this compound's inhibition of the SRC/AKT/STAT3 pro-survival pathway.
Detailed Experimental Protocols
Protocol 1: In Vivo Tumor Xenograft Study (Renal Carcinoma)
-
Animal Model: Nude mice.
-
Cell Implantation: ACHN renal carcinoma cells are subcutaneously transplanted into the mice.
-
Treatment Group: Mice receive this compound (dosage and administration route to be specified based on the primary study, e.g., daily intraperitoneal injection).
-
Control Group: Mice receive a vehicle control (e.g., DMSO).
-
Monitoring: Tumor volume is measured regularly (e.g., every 3 days) using calipers. The formula (Length × Width²)/2 is typically used.
-
Endpoint: After a set period (e.g., 24 days), mice are euthanized, and tumors are excised and weighed.
-
Reference: Adapted from Wei et al., 2019.[21]
Protocol 2: In Vitro Cell Viability Assay (Prostate Cancer)
-
Cell Lines: PC-3 and DU-145 human prostate cancer cells.
-
Seeding: Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) for a specified time (e.g., 24 or 48 hours).
-
Assay: A cell viability reagent (e.g., CCK-8) is added to each well. After incubation, the absorbance is measured using a microplate reader.
-
Analysis: The viability of treated cells is calculated as a percentage relative to the untreated control cells.
-
Reference: Adapted from Chen et al., 2014.[23]
Conclusion
The available evidence strongly suggests that this compound possesses significant therapeutic potential across a spectrum of diseases, including neurodegenerative disorders, metabolic syndrome, and cancer. While the preclinical data are compelling and provide clear mechanistic insights, the primary limitation is the scarcity of human clinical trials.[1][16] The successful translation of these promising preclinical findings into clinical applications will require rigorous, well-controlled studies to establish the efficacy, safety, and optimal dosing of this compound in human populations. The existing animal safety data and the positive results from the initial human cognitive study provide a strong rationale for advancing this compound into further clinical investigation.[2][7]
References
- 1. The Multifunctional Effects of this compound and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. This compound in Cancer Therapy: How This Plant Derived-Natural Compound Targets Various Oncogene and Onco-Suppressor Pathways [mdpi.com]
- 4. Potential and Mechanism of this compound in Diabetes Mellitus and Associated Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-dementia Activity of this compound, a Citrus Flavonoid: A Review of Animal Studies [cpn.or.kr]
- 6. mdpi.com [mdpi.com]
- 7. Beneficial effects of a this compound‐rich formulated supplement of Sikwasa (C. depressa) peel on cognitive function in elderly Japanese subjects; A multicenter, randomized, double‐blind, placebo‐controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Benefits of this compound, A Citrus Flavonoid, against Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a citrus flavonoid, improves memory impairment and Abeta pathology in a transgenic mouse model of Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mechanism of neurotrophic action of this compound in PC12D cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecule found in citrus prevents obesity - Robarts Research Institute - Western University [robarts.ca]
- 14. The citrus flavonoid this compound confers protection from metabolic dysregulation in high-fat-fed mice independent of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Uses, Benefits & Dosage [drugs.com]
- 17. Citrus Flavonoid this compound Could Reduce Obesity, Reverse Its Negative Side-Effects | Sci.News [sci.news]
- 18. mdpi.com [mdpi.com]
- 19. portlandpress.com [portlandpress.com]
- 20. This compound: targeting the circadian network to promote bioenergetics and healthy aging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | this compound Inhibits Cell Viability via the SRC/AKT/STAT3/YY1AP1 Pathway in Human Renal Carcinoma Cells [frontiersin.org]
- 22. isnff-jfb.com [isnff-jfb.com]
- 23. This compound suppresses cell viability through AKT Pathways in PC-3 and DU-145 prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Nobiletin's Metabolic Effects: A Comparative Guide to Preclinical Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of preclinical studies investigating the effects of nobiletin, a citrus flavonoid, on key metabolic parameters. The data presented here is collated from various in vivo and in vitro studies to aid researchers in assessing the reproducibility of this compound's therapeutic potential for metabolic disorders.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various metabolic parameters as reported in different preclinical models.
In Vivo Studies: Effects of this compound in Mouse Models of Metabolic Syndrome
| Animal Model & Diet | This compound Dosage & Duration | Body Weight Change | Plasma Triglycerides (TG) | Plasma Cholesterol (TC) | Fasting Glucose & Insulin | Reference |
| Ldlr-/- mice on Western Diet (WD) | 0.3% w/w in diet for 26 weeks | Resisted WD-induced weight gain | ↓ 74% vs. WD | ↓ 67% vs. WD | Normalized fasting glucose and insulin | [1] |
| Ldlr-/- mice on Western Diet (WD) | 0.1% and 0.3% w/w in diet | Dose-dependently decreased hepatic TG and CE | ↓ 35% (0.3% diet) vs. WD | ↓ 35% (0.3% diet) vs. WD | Not specified | [1][2] |
| C57BL/6J mice on High-Fat Diet (HFD) | 10 or 100 mg/kg/day (oral gavage) for 8 weeks | ↓ Body weight gain | ↓ Plasma TG | Not specified | ↓ Plasma glucose, improved glucose tolerance | [3][4] |
| C57BL/6J mice on High-Cholesterol Diet (HCD) | 0.02% w/w in diet for 20 weeks | Suppressed HCD-induced weight loss | No significant change | ↓ Plasma TC | Not specified | [5][6] |
| Ldlr-/- mice on High-Fat High-Cholesterol (HFHC) Diet | 0.3% w/w in diet for 12 or 18 weeks | Prevented weight gain | Not specified | Not specified | ↓ Fasting glucose, improved glucose and insulin tolerance | [7] |
| C57BL/6J mice on High-Fat Diet (HFD) | 20 or 100 mg/kg/day (oral gavage) for 19 weeks | High dose prevented weight gain | ↓ Serum TG (high dose) | ↓ Serum T-CHO (high dose) | ↓ Fasting glucose (high dose) | [8] |
In Vitro Studies: Effects of this compound on Hepatic Lipid Accumulation
| Cell Line | Treatment Condition | This compound Concentration | Lipid Accumulation | Key Protein Changes | Reference |
| HepG2 | High Glucose (25 mM) | 5, 25, 50 µM | Markedly inhibited | ↓ SREBP-1c, ↓ FAS, ↑ p-AMPK, ↑ p-ACC | [9] |
| HepG2 | Oleic Acid (OA) induced | Not specified | ↓ Total lipid accumulation, ↓ TG content | ↑ SIRT1, ↑ p-AMPK | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate experimental replication.
Animal Studies: High-Fat Diet-Induced Obesity Mouse Model
-
Animals: Male C57BL/6J or Ldlr-/- mice, typically 8-10 weeks old at the start of the experiment.
-
Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[7]
-
Diet: A high-fat diet (HFD) or Western diet is used to induce obesity and metabolic syndrome. A common composition is 42-60% of calories from fat and may be supplemented with cholesterol.[1][7] A control group is fed a standard chow diet.
-
This compound Administration: this compound is typically administered in one of two ways:
-
Dietary Admixture: this compound is mixed into the HFD at a specified percentage by weight (e.g., 0.1-0.3% w/w).[1][7]
-
Oral Gavage: this compound is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered daily or on a specified schedule via oral gavage at a specific dose (e.g., 10-100 mg/kg body weight).[3][4][12][13][14][15][16]
-
-
Duration: The treatment duration varies between studies, typically ranging from 8 to 26 weeks.[1][3][4]
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitored weekly and daily, respectively.[8]
-
Glucose and Insulin Tolerance Tests: Intraperitoneal glucose tolerance tests (IPGTT) and insulin tolerance tests (ITT) are performed after a fasting period (typically 6-16 hours) to assess glucose metabolism and insulin sensitivity. Blood glucose is measured at baseline and at various time points after an intraperitoneal injection of glucose or insulin.[17][18][19][20][21]
-
Plasma Analysis: At the end of the study, blood is collected for the measurement of plasma triglycerides, total cholesterol, HDL, LDL/VLDL, glucose, and insulin levels.[1][5][6]
-
Tissue Analysis: Liver and adipose tissues are collected for histological analysis (e.g., H&E staining) and to measure tissue lipid content.
-
In Vitro Studies: Hepatic Lipid Accumulation in HepG2 Cells
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Induction of Lipid Accumulation: To mimic hepatic steatosis, cells are typically treated with:
-
This compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations (e.g., 5-100 µM) concurrently with the lipid accumulation inducer.[9]
-
Quantification of Lipid Accumulation:
-
Oil Red O Staining: This is a common method to visualize and quantify intracellular lipid droplets. After fixation, cells are stained with Oil Red O solution. The stained lipid droplets can be visualized by microscopy, and the dye can be extracted and quantified spectrophotometrically.[22][23][24][25][26]
-
-
Western Blot Analysis: To investigate the underlying molecular mechanisms, protein expression and phosphorylation of key signaling molecules (e.g., AMPK, ACC, SREBP-1c, FAS, PPARγ) are assessed by Western blotting.[7][9][27][28]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in this compound's metabolic effects and a typical experimental workflow.
Caption: this compound's proposed signaling pathways in metabolic regulation.
Caption: A generalized experimental workflow for studying this compound's metabolic effects.
Discussion on Reproducibility and Future Directions
The preclinical data consistently demonstrate that this compound improves key metabolic parameters in various models of metabolic syndrome. The amelioration of dyslipidemia, hepatic steatosis, and insulin resistance are recurring findings across multiple studies.[1][3][4][7] However, the exact molecular mechanisms remain an area of active investigation, with evidence supporting both AMP-activated protein kinase (AMPK)-dependent and -independent pathways. Some studies show that this compound activates AMPK, leading to the inhibition of lipogenesis.[9] Conversely, other research suggests that the beneficial metabolic effects of this compound in vivo can occur independently of hepatic or adipocyte AMPK activation, pointing towards other mechanisms such as the modulation of Peroxisome Proliferator-Activated Receptors (PPARs) or the gut microbiota.[7][29]
The variability in experimental design, including the specific animal model, diet composition, and this compound dosage and administration route, may contribute to the diverse mechanistic findings. For instance, the effects of this compound on body weight are more pronounced at higher doses.[3][4][8]
Future research should focus on well-controlled, standardized studies to further elucidate the precise molecular targets of this compound. Head-to-head comparison studies with other metabolic regulators would be beneficial. Ultimately, human clinical trials are necessary to confirm the therapeutic efficacy and safety of this compound for the treatment of metabolic diseases in humans.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound improves obesity and insulin resistance in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound in improving hypercholesterolemia and nonalcoholic fatty liver disease in high-cholesterol diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound in improving hypercholesterolemia and nonalcoholic fatty liver disease in high-cholesterol diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The citrus flavonoid this compound confers protection from metabolic dysregulation in high-fat-fed mice independent of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Enhances Skeletal Muscle Mass and Modulates Bile Acid Composition in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Hepatic Lipogenesis via Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound potentially reduce lipid accumulation by up-regulating the SIRT1-AMPK signaling pathway in HepG2 hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.fsu.edu [research.fsu.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. ouv.vt.edu [ouv.vt.edu]
- 17. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 18. IP Glucose Tolerance Test in Mouse [protocols.io]
- 19. mmpc.org [mmpc.org]
- 20. diacomp.org [diacomp.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 26. content.abcam.com [content.abcam.com]
- 27. This compound, a citrus flavonoid with neurotrophic action, augments protein kinase A-mediated phosphorylation of the AMPA receptor subunit, GluR1, and the postsynaptic receptor response to glutamate in murine hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Citrus Flavonoid this compound Could Reduce Obesity, Reverse Its Negative Side-Effects | Sci.News [sci.news]
Nobiletin and Its Metabolites: A Comparative Analysis of Anticancer Mechanisms
A comprehensive guide for researchers on the differential anticancer activities of the citrus flavonoid nobiletin and its primary metabolic derivatives.
This compound, a polymethoxyflavone abundant in citrus peels, has garnered significant attention for its potential as a cancer chemopreventive and therapeutic agent.[1][2] Its anticancer effects are attributed to its ability to modulate various signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation and angiogenesis.[1][3] However, upon ingestion, this compound is extensively metabolized, giving rise to several derivatives that may possess distinct or more potent anticancer properties. This guide provides a detailed comparison of the anticancer mechanisms of this compound and its major metabolites, supported by experimental data and methodologies, to aid researchers in the field of oncology drug discovery.
The primary in vivo metabolites of this compound include 3'-demethylthis compound (3'-DMN), 4'-demethylthis compound (4'-DMN), and 3',4'-didemethylthis compound (3',4'-DDMN).[1][4][5] Additionally, 5-demethylthis compound (5-DMN) can be formed through microbial autohydrolysis.[1] Emerging evidence suggests that these metabolites, particularly 4'-DMN and 3',4'-DDMN, may exhibit superior anticancer activity compared to the parent compound.[4][6]
Comparative Anticancer Activity: A Tabular Overview
The following tables summarize the quantitative data on the anticancer effects of this compound and its metabolites across various cancer cell lines.
Table 1: Comparative IC50 Values for Cell Viability
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Pancreatic Cancer | 6.12 | [1][2] | |
| This compound | Glioma | 50-100 (effective dose for cell cycle arrest) | [1][2] | |
| This compound | Ovarian Cancer | SKOV3/TAX | 40 | [1] |
| This compound | Colon Cancer | 40 (72h) | [7] | |
| 5-DMN | Lung Cancer | 12.5 | [2] |
Table 2: Comparative Effects on Cell Cycle Distribution
| Compound | Cancer Type | Cell Line | Effect | Key Protein Modulations | Reference |
| This compound | Pancreatic Cancer | G0/G1 arrest | - | [1][2] | |
| This compound | Glioma | G0/G1 arrest | - | [1][2] | |
| This compound | Ovarian Cancer | G0/G1 arrest, reduced G2/M | - | [1] | |
| 4'-DMN | Colon Cancer | G0/G1 arrest | - | [2] | |
| 5-DMN | Lung Cancer | G2/M arrest | - | [2] | |
| 3',4'-DDMN | Colon Cancer | HCT116 | G2/M arrest (in combination with curcumin) | - | [1] |
| 4'-DMN & 3',4'-DDMN | Lung Cancer | H460, H1299 | Significant cell cycle arrest | ↑p21, ↓cyclin B1, ↓CDK1, ↓cyclin D1, ↓CDK6, ↓CDK4 | [6] |
Table 3: Comparative Effects on Apoptosis
| Compound | Cancer Type | Cell Line | Effect | Key Protein Modulations | Reference |
| This compound | Ovarian Cancer | Induction of apoptosis | - | [1] | |
| 4'-DMN & 3',4'-DDMN | Lung Cancer | H460, H1299 | Significant induction of apoptosis | ↑Bax, ↑cleaved caspase-1, ↑cleaved PARP | [6] |
| This compound | Renal Carcinoma | ACHN, Caki-2 | Induction of apoptosis | ↓BCL2, ↑BAX, ↑cleaved caspase 3 & 9 | [8] |
Signaling Pathways and Mechanisms of Action
This compound and its metabolites exert their anticancer effects by modulating a complex network of signaling pathways. While there are overlapping mechanisms, some metabolites exhibit preferential targeting of specific pathways.
This compound:
-
Cell Cycle Arrest: Primarily induces G0/G1 phase arrest in several cancer cell types.[1][2]
-
Apoptosis: Triggers apoptosis through both intrinsic and extrinsic pathways.[8]
-
Anti-Angiogenesis: Inhibits tumor angiogenesis by regulating Src, FAK, and STAT3 signaling.[1] It also suppresses the expression of CD36.[1]
-
PI3K/Akt Pathway: Can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[4] In some contexts, it can upregulate Akt to inhibit autophagy and promote apoptosis.[4]
-
NF-κB Pathway: Inhibits the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[4]
Metabolites (4'-DMN and 3',4'-DDMN):
-
Enhanced Cell Cycle Arrest and Apoptosis: Studies on lung cancer cells have shown that 4'-DMN and 3',4'-DDMN are more potent inducers of cell cycle arrest and apoptosis than this compound.[6] This is associated with a more profound modulation of cell cycle- and apoptosis-related proteins.[6]
-
Potent Antiproliferative Effects: These metabolites demonstrate stronger growth inhibition in non-small cell lung cancer cells compared to the parent compound.[6]
The following diagram illustrates the key signaling pathways targeted by this compound.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing the anticancer effects of this compound and its metabolites.
1. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or its metabolites for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
2. Cell Cycle Analysis (Flow Cytometry)
-
Principle: Quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Protocol:
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
3. Apoptosis Assay (Annexin V/PI Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with the test compounds.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
4. Western Blot Analysis
-
Principle: Detects and quantifies the expression of specific proteins in a cell lysate.
-
Protocol:
-
Treat cells and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
The following diagram illustrates a general experimental workflow for comparing the anticancer effects of this compound and its metabolites.
Logical Relationships in Anticancer Mechanisms
The anticancer activities of this compound and its metabolites are interconnected through a series of molecular events. The inhibition of key survival pathways often precedes the induction of cell cycle arrest and apoptosis.
References
- 1. isnff-jfb.com [isnff-jfb.com]
- 2. researchgate.net [researchgate.net]
- 3. The Multifunctional Effects of this compound and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in Cancer Therapy: How This Plant Derived-Natural Compound Targets Various Oncogene and Onco-Suppressor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in Cancer Therapy: How This Plant Derived-Natural Compound Targets Various Oncogene and Onco-Suppressor Pathways | MDPI [mdpi.com]
- 6. Inhibitory effects of this compound and its major metabolites on lung tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is capable of regulating certain anti-cancer pathways in a colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Inhibits Cell Viability via the SRC/AKT/STAT3/YY1AP1 Pathway in Human Renal Carcinoma Cells [frontiersin.org]
Nobiletin's Lifespan-Extending Effects: A Cross-Species Comparison
A detailed examination of the effects of the citrus flavonoid nobiletin on longevity in prominent model organisms, providing researchers, scientists, and drug development professionals with a comparative guide to its therapeutic potential in aging.
This compound, a polymethoxylated flavone found in citrus peels, has emerged as a compound of interest in aging research. Studies across different species suggest that this compound may extend lifespan and improve healthspan through various mechanisms. This guide provides a comparative analysis of this compound's effects on the lifespan of Caenorhabditis elegans and mice, summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways. It is important to note that while Drosophila melanogaster is a common model organism in aging research, studies specifically investigating the effect of purified this compound on its lifespan are currently unavailable.
Quantitative Lifespan Data
The following table summarizes the quantitative effects of this compound on the lifespan of C. elegans and mice based on available research.
| Species | This compound Dosage | Lifespan Extension | Key Findings |
| Caenorhabditis elegans | 3.13 µM | Mean Lifespan: +8.7% Maximum Lifespan: +6.5% | Dose-dependent increase in both mean and maximum lifespan.[1] |
| 6.25 µM | Mean Lifespan: +14.9% Maximum Lifespan: +9.7% | Enhanced resistance to heat shock and oxidative stress.[1] | |
| 12.5 µM | Mean Lifespan: +21.0% Maximum Lifespan: +16.1% | Upregulated stress resistance and longevity-associated genes.[1] | |
| Mouse (Mus musculus) | Not specified in detail | Median lifespan prolonged by over a month at 50% survival in aged mice.[2] | Improved metabolic parameters and bolstered compromised circadian clocks in aged mice.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the experimental protocols for the key lifespan assays cited in this guide.
Caenorhabditis elegans Lifespan Assay
This protocol is based on the methodology described in studies investigating the effect of this compound on C. elegans lifespan.[1][3]
-
Strain and Maintenance: Wild-type N2 C. elegans are maintained at 20°C on nematode growth medium (NGM) plates seeded with E. coli OP50.
-
Synchronization: Age-synchronized populations are obtained by treating gravid hermaphrodites with a bleach solution to isolate eggs. These eggs are then allowed to hatch and develop to the L4 larval stage.
-
This compound Treatment: L4 larvae are transferred to NGM plates containing this compound dissolved in DMSO at final concentrations of 3.13, 6.25, and 12.5 µM. Control plates contain the same concentration of DMSO without this compound. To prevent progeny, 50 µM of 5-fluoro-2'-deoxyuridine (FUDR) is added to the plates.
-
Lifespan Measurement: Worms are transferred to fresh plates every other day. The number of living and dead worms is scored daily. A worm is considered dead if it does not respond to a gentle touch with a platinum wire.
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.
Caption: Experimental workflow for C. elegans lifespan assay.
Mouse Lifespan Study
The following is a generalized protocol based on descriptions of mouse aging studies involving this compound.[2][4]
-
Animal Model: Aged male C57BL/6J mice are used for the study. The animals are housed under standard laboratory conditions with a 12-hour light/dark cycle.
-
Dietary Supplementation: Mice are fed a regular diet or a diet supplemented with this compound. The exact dosage and administration method (e.g., mixed in food or oral gavage) are specified in the detailed study design.
-
Lifespan Monitoring: The survival of the mice in both the control and this compound-treated groups is monitored daily. The date of death for each mouse is recorded.
-
Healthspan Parameters: In addition to lifespan, various healthspan parameters are assessed, including metabolic health (glucose tolerance, insulin sensitivity), physical performance (grip strength, treadmill endurance), and circadian rhythm activity.
-
Data Analysis: Survival data is analyzed to determine the median and maximum lifespan. Statistical comparisons between the groups are performed using appropriate statistical tests.
Caption: Experimental workflow for a mouse lifespan study.
Signaling Pathways
This compound's effects on lifespan are mediated by distinct signaling pathways in different species, highlighting both conserved and species-specific mechanisms of aging.
Caenorhabditis elegans: Stress Resistance Pathways
In C. elegans, this compound extends lifespan primarily by activating key transcription factors involved in stress resistance and longevity.[1] The proposed mechanism involves the activation of the DAF-16/FOXO, HSF-1, and SKN-1/Nrf2 pathways.
-
DAF-16/FOXO: This transcription factor is a central regulator of longevity in response to insulin/IGF-1 signaling. This compound treatment leads to the upregulation of DAF-16 target genes, such as sod-3, which is involved in antioxidant defense.[1][5][6][7][8][9]
-
HSF-1: The heat shock transcription factor 1 is crucial for cellular stress responses. This compound increases the expression of heat shock proteins like hsp-16.2, enhancing proteostasis and stress resilience.[1]
-
SKN-1/Nrf2: This pathway is a master regulator of the oxidative stress response. This compound upregulates SKN-1 and its target genes, such as gst-4, which are involved in detoxification.[1]
Caption: this compound-activated signaling pathways in C. elegans.
Mouse: Circadian Rhythm and Mitochondrial Bioenergetics
In mice, this compound's pro-longevity effects are linked to the regulation of the circadian clock and enhancement of mitochondrial function.[2][10][11][12]
-
Circadian Clock Machinery: this compound acts as an agonist for the retinoic acid receptor-related orphan receptors (RORs), which are core components of the molecular clock.[2] By activating RORs, this compound enhances the amplitude of circadian rhythms, which can become dampened with age. This helps to restore youthful patterns of gene expression and metabolic function.[2][11][13][14]
-
Mitochondrial Bioenergetics: this compound has been shown to improve mitochondrial function, a key factor in aging.[2][15][16] It can enhance mitochondrial respiration and ATP production while reducing the generation of reactive oxygen species (ROS).[2][16][17] This improvement in mitochondrial health contributes to better cellular energy metabolism and reduced oxidative stress, which are critical for healthy aging.[10]
Caption: this compound's mechanism of action in promoting healthy aging in mice.
Conclusion
The available evidence from studies in C. elegans and mice suggests that this compound is a promising natural compound for promoting longevity and healthspan. In the invertebrate model C. elegans, its effects are primarily mediated through the enhancement of stress resistance pathways. In the mammalian model of mice, this compound appears to act by modulating the circadian clock and improving mitochondrial function. The lack of data on the effects of purified this compound in Drosophila melanogaster represents a significant gap in our understanding and highlights an area for future research. A comprehensive understanding of this compound's effects across a broader range of species will be crucial for evaluating its potential as a therapeutic agent for age-related diseases in humans.
References
- 1. This compound Delays Aging and Enhances Stress Resistance of Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: targeting the circadian network to promote bioenergetics and healthy aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. DAF-16: FOXO in the Context of C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | DAF-16/FOXO Transcription Factor in Aging and Longevity [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Caenorhabditis elegans DAF-16/FOXO transcription factor and its mammalian homologs associate with age-related disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound: Targeting the Circadian Network to Promote Bioenergetics and Healthy Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | this compound Attenuates Anesthesia/Surgery-Induced Neurocognitive Decline by Preserving the Expression of Clock Genes in Mice [frontiersin.org]
- 13. Effects of the Clock Modulator this compound on Circadian Rhythms and Pathophysiology in Female Mice of an Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The small molecule this compound targets the molecular oscillator to enhance circadian rhythms and protect against metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. This compound Exhibits Neuroprotective Effects against Mitochondrial Complex I Inhibition via Regulating Apoptotic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Validating Retinoid-Related Orphan Receptors (RORs) as Direct Molecular Targets of Nobiletin: A Comparative Guide
An objective analysis of the experimental evidence supporting the direct interaction between the citrus flavonoid nobiletin and RORs, with a comparative look at other ROR modulators.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data validating Retinoid-related Orphan Receptors (RORs), specifically RORα and RORγ, as direct molecular targets of this compound. The data is presented in a comparative format to offer insights into the specificity and potency of this interaction relative to other known ROR modulators. Detailed experimental protocols for key validation assays are also provided to aid in the replication and further investigation of these findings.
Comparative Analysis of this compound's Interaction with RORs
This compound, a polymethoxylated flavonoid found in citrus peels, has been identified as a potent modulator of the circadian clock and metabolic processes.[1][2][3] A significant body of research has focused on elucidating its mechanism of action, with a strong consensus pointing towards the direct activation of RORs.[1][2][4] RORs are nuclear receptors that play a crucial role in regulating gene expression related to circadian rhythms, metabolism, and inflammation.[1][5][6]
The following tables summarize the quantitative data from key experiments that validate the direct binding and functional activation of RORs by this compound, alongside data for other relevant compounds for comparison.
Table 1: Comparative Binding Affinity of this compound and Other Ligands to RORα and RORγ
| Compound | Target | Assay Type | Ki (μM) | Reference Compound | Reference Ki (μM) | Source |
| This compound | RORα-LBD | Competitive Radioligand Binding | ~1.5 | 25-[3H]-hydroxycholesterol | - | [1] |
| This compound | RORγ-LBD | Competitive Radioligand Binding | ~0.5 | 25-[3H]-hydroxycholesterol | - | [1] |
| Naringenin | RORα-LBD | Competitive Radioligand Binding | >10 | 25-[3H]-hydroxycholesterol | - | [1] |
| Naringenin | RORγ-LBD | Competitive Radioligand Binding | >10 | 25-[3H]-hydroxycholesterol | - | [1] |
LBD: Ligand Binding Domain
Table 2: Functional Activity of this compound in ROR-dependent Reporter Assays
| Compound | Concentration | Target | Assay Type | Effect | Comparison | Source |
| This compound | 10 µM | GAL4-RORα | Mammalian One-Hybrid | ~40% reduction in reporter activity | Similar to SR1001 | [1] |
| This compound | 10 µM | GAL4-RORγ | Mammalian One-Hybrid | ~60% reduction in reporter activity | Similar to SR1001 | [1] |
| This compound | 0.3-10 µM | Bmal1 Promoter (WT RORE) + RORα/γ | Luciferase Reporter | Dose-dependent increase in activity | - | [1] |
| This compound | 10 µM | Bmal1 Promoter (Mutant RORE) + RORα/γ | Luciferase Reporter | No significant increase | - | [1] |
| SR1001 | 10 µM | GAL4-RORα | Mammalian One-Hybrid | ~40% reduction in reporter activity | Similar to this compound | [1] |
| SR1001 | 10 µM | GAL4-RORγ | Mammalian One-Hybrid | ~60% reduction in reporter activity | Similar to this compound | [1] |
| Naringenin | 10 µM | GAL4-RORα / GAL4-RORγ | Mammalian One-Hybrid | No significant activity | - | [1] |
RORE: ROR Response Element
Experimental Validation Workflow
The validation of RORs as direct molecular targets of this compound follows a logical progression of experiments, from initial binding studies to functional cellular assays and in vivo confirmation.
Caption: Logical workflow for validating RORs as direct targets of this compound.
Signaling Pathway: this compound-ROR Axis in Circadian Gene Regulation
This compound, by directly binding to and activating RORα and RORγ, enhances the transcription of core clock genes, most notably Bmal1. This action helps to stabilize and amplify circadian rhythms.
Caption: this compound activates RORs to enhance Bmal1 transcription.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
This assay is crucial for demonstrating a direct physical interaction between this compound and the ROR ligand-binding domain (LBD) and for determining its binding affinity.
-
Objective: To determine if this compound competes with a known radiolabeled ROR ligand for binding to the RORα and RORγ LBDs.
-
Materials:
-
Recombinant RORα-LBD and RORγ-LBD proteins.
-
Radiolabeled ligand: 25-[3H]-hydroxycholesterol (25-[3H]-OHC).
-
Unlabeled competitor: this compound, and other compounds for comparison (e.g., Naringenin).
-
Binding buffer (e.g., TEG buffer with protease inhibitors).
-
Filter plates and scintillation fluid.
-
-
Procedure:
-
A constant concentration of ROR-LBD protein and 25-[3H]-OHC are incubated in the binding buffer.
-
Increasing concentrations of unlabeled this compound (or other competitor compounds) are added to the mixture.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The mixture is then passed through a filter plate to separate protein-bound radioligand from unbound radioligand.
-
The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of 25-[3H]-OHC (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC50.
Mammalian One-Hybrid Reporter Assay
This cell-based assay is used to assess the functional consequence of this compound binding to RORs, specifically its effect on ROR-mediated transcription.
-
Objective: To measure the ability of this compound to modulate the transcriptional activity of a chimeric receptor consisting of the GAL4 DNA-binding domain fused to the ROR-LBD.
-
Materials:
-
Mammalian cell line (e.g., HEK293T or Hepa1-6).
-
Expression plasmid for GAL4-RORα-LBD or GAL4-RORγ-LBD chimera.
-
Reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activating sequence (UAS).
-
Transfection reagent.
-
This compound and control compounds.
-
Luciferase assay reagent.
-
-
Procedure:
-
Cells are co-transfected with the GAL4-ROR-LBD expression plasmid and the GAL4-UAS-luciferase reporter plasmid. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.
-
After transfection, the cells are treated with various concentrations of this compound or control compounds.
-
Cells are incubated for a specified period (e.g., 24 hours).
-
Cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The results are expressed as fold change relative to vehicle-treated control cells. Of note, for this specific assay with GAL4-ROR chimeric receptors, both agonists and inverse agonists have been shown to reduce the transcriptional activity.[1]
ROR-Dependent Luciferase Reporter Assay with Bmal1 Promoter
This assay validates that this compound's effect on a key circadian gene promoter is dependent on the presence of functional RORs and their specific response elements.
-
Objective: To determine if this compound can activate the Bmal1 promoter in a ROR-dependent and RORE-dependent manner.
-
Materials:
-
Mammalian cell line (e.g., Hepa1-6).
-
Luciferase reporter plasmid driven by the Bmal1 promoter containing wild-type (WT) or mutant ROREs.
-
Expression plasmids for RORα and RORγ.
-
siRNAs targeting RORα and RORγ.
-
Transfection reagent.
-
This compound.
-
-
Procedure:
-
RORE-dependency: Cells are co-transfected with the WT or mutant RORE Bmal1-luciferase reporter and ROR expression plasmids.
-
ROR-dependency: Cells are transfected with siRNAs against RORα and RORγ, followed by co-transfection with the WT RORE Bmal1-luciferase reporter.
-
Transfected cells are treated with this compound or vehicle.
-
Luciferase activity is measured after a suitable incubation period.
-
-
Data Analysis: Luciferase activity is normalized and compared between different conditions. A significant increase in luciferase activity with the WT RORE reporter that is absent with the mutant RORE reporter, and which is abrogated by RORα/γ knockdown, confirms that this compound's effect is mediated through RORs binding to the RORE on the Bmal1 promoter.[1]
Conclusion
References
- 1. The small molecule this compound targets the molecular oscillator to enhance circadian rhythms and protect against metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: targeting the circadian network to promote bioenergetics and healthy aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a polymethoxylated flavonoid, regulates cell survival via the nuclear receptor RORα in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Circadian this compound-ROR Axis Suppresses Adipogenic Differentiation and IκBα/NF-κB Signaling in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROR activation by this compound enhances antitumor efficacy via suppression of IκB/NF-κB signaling in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Nobiletin's Anticancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines
An objective comparison of nobiletin's performance, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, a polymethoxyflavone predominantly found in citrus peels, has garnered significant attention in oncology research for its potential as a therapeutic agent.[1][2] Extensive studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis across a wide range of cancer types.[3][4] This guide provides a comparative analysis of this compound's efficacy in various cancer cell lines, presenting key quantitative data, detailed experimental protocols, and an overview of the molecular pathways it modulates.
Comparative Efficacy of this compound: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below summarizes the IC50 values of this compound in several cancer cell lines, highlighting the variability in its cytotoxic effects depending on the cancer type and specific cell line.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |
| Pancreatic Cancer | PANC-1 | ~80 | 72 | [5] |
| Pancreatic Cancer | MIA PaCa-2 | ~70 | 72 | [5] |
| Pancreatic Cancer | MIAPaCa-2 | 6.12 | Not Specified | [2] |
| Renal Cell Carcinoma | 769-P | 20.22 | Not Specified | [6] |
| Renal Cell Carcinoma | 786-O | 90.48 | Not Specified | [6] |
| Renal Cell Carcinoma | ACHN | ~100 | 48 | [7] |
| Renal Cell Carcinoma | Caki-2 | ~60 | 48 | [7] |
| Colon Cancer | Not Specified | 403.6 | 24 | [8] |
| Colon Cancer | Not Specified | 264 | 48 | [8] |
| Colon Cancer | Not Specified | 40 | 72 | [8] |
| Breast Cancer (TNBC) | MDA-MB-231 | 24 (MMP-9 inhibition) | Not Specified | [9] |
| Breast Cancer (TNBC) | MDA-MB-468 | <50 | Not Specified | [10] |
| Breast Cancer (ER+) | MCF-7 | >50 | Not Specified | [10] |
| Breast Cancer (HER2+) | SK-BR-3 | >50 | Not Specified | [10] |
| Ovarian Cancer | Not Specified | >40 | Not Specified | [9] |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell density and assay type.
Key Anticancer Mechanisms of this compound
This compound exerts its anticancer effects through multiple mechanisms, including the induction of cell cycle arrest and apoptosis, and the inhibition of metastasis.
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, in various cancer cells.[1][3] In renal cell carcinoma, for instance, it induces G1 arrest.[6] For glioma cells, treatment with 50 and 100 μM this compound led to a dose-dependent increase in the G0/G1 cell population.[1] This arrest is often mediated by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[6]
Apoptosis Induction: A significant body of evidence points to this compound's ability to trigger programmed cell death in cancer cells.[3] In breast cancer cells, particularly the triple-negative MDA-MB-468 line, this compound induces apoptosis by reducing the expression of the anti-apoptotic protein Bcl-xL.[10][11] In renal carcinoma cells, this compound treatment leads to a decrease in the anti-apoptotic protein BCL2 and an increase in the pro-apoptotic protein BAX, along with the activation of caspases 3 and 9.[7] Flow cytometry analysis of MCF-7 breast cancer cells showed a significant increase in apoptotic cells following treatment with 100 µM of this compound.[12]
Inhibition of Metastasis: this compound can suppress the migration and invasion of cancer cells, key processes in metastasis.[3] It achieves this by downregulating matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[3] In breast cancer, this compound has been found to inhibit metastasis by suppressing the IL-6-induced ERK-STAT and JNK-c-JUN pathways.[13]
Signaling Pathways Modulated by this compound
This compound's anticancer activities are underpinned by its ability to modulate several critical signaling pathways that are often dysregulated in cancer.
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a key regulator of cell survival and proliferation. This compound has been shown to inhibit this pathway in several cancer types, including breast and ovarian cancer.[3][11] By downregulating the PI3K/Akt/mTOR axis, this compound can inhibit cancer cell growth and induce apoptosis.[3]
MAPK/ERK Pathway: The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been demonstrated to suppress ERK1/2 activity in breast cancer cells, contributing to cell cycle arrest.[10][11]
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression. This compound has been shown to inhibit the STAT3 pathway, thereby suppressing cancer cell migration and invasion.[3][5] In pancreatic cancer cells, this compound's inhibitory effects were associated with the downregulation of phosphorylated mTOR and STAT3.[5]
References
- 1. isnff-jfb.com [isnff-jfb.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound in Cancer Therapy: How This Plant Derived-Natural Compound Targets Various Oncogene and Onco-Suppressor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound downregulates the SKP2-p21/p27-CDK2 axis to inhibit tumor progression and shows synergistic effects with palbociclib on renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Inhibits Cell Viability via the SRC/AKT/STAT3/YY1AP1 Pathway in Human Renal Carcinoma Cells [frontiersin.org]
- 8. This compound is capable of regulating certain anti-cancer pathways in a colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Multifunctional Effects of this compound and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative and apoptosis-inducing activity of this compound against three subtypes of human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiproliferative and Apoptosis-inducing Activity of this compound Against Three Subtypes of Human Breast Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 12. brieflands.com [brieflands.com]
- 13. This compound inhibits breast cancer cell migration and invasion by suppressing the IL-6-induced ERK-STAT and JNK-c-JUN pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of nobiletin's bioavailability from different citrus sources
For Researchers, Scientists, and Drug Development Professionals
Nobiletin, a polymethoxyflavone (PMF) found exclusively in citrus peels, has garnered significant attention for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties. However, its therapeutic potential is intrinsically linked to its bioavailability, which can be influenced by its source and formulation. This guide provides a comparative analysis of this compound's bioavailability from various citrus sources, supported by available experimental data.
Executive Summary
Direct comparative studies on the bioavailability of this compound from different citrus fruit extracts are currently limited in published literature. The existing research primarily focuses on the pharmacokinetics of purified this compound or the analysis of extracts from a single citrus species. However, by collating available data, we can draw preliminary comparisons and identify key factors influencing this compound's absorption and metabolism. This guide synthesizes these findings to provide a comprehensive overview for researchers.
This compound Content in Various Citrus Peels
The concentration of this compound varies significantly among different citrus species and is influenced by factors such as cultivar, maturity, and geographical origin. Tangerine (Citrus reticulata) and its varieties are generally reported to contain the highest levels of this compound.
| Citrus Source | Scientific Name | This compound Content (mg/100g) | Citation(s) |
| Mandarin Orange Peel | Citrus reticulata | 35 - 41 | [1] |
| Shiikuwasha | Citrus depressa | 7700 (in powdered extract) | [2] |
| Orange Peel (from China) | Citrus sinensis | 779 | [3] |
| Orange Peel (from California) | Citrus sinensis | 43 | [3] |
| King Tangerine (peel oil) | Citrus nobilis | 60 (g/L) | [3] |
| Tangerine (peel oil) | Citrus reticulata | 150 (g/L) | [3] |
| Orange (peel oil) | Citrus sinensis | 50 (g/L) | [3] |
| Clementine Tangerine (peel oil) | Citrus clementina | 40 (g/L) | [3] |
Pharmacokinetics of this compound
While direct comparisons of this compound bioavailability from different citrus extracts are scarce, studies on purified this compound provide a crucial baseline for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Animal Pharmacokinetic Parameters of Purified this compound
| Parameter | Value | Species | Dosage and Administration | Citation(s) |
| Cmax | 1767.67 ± 68.86 µg/L | Rat | 50 mg/kg, oral gavage | [1] |
| 9.03 µg/mL | Rat | 50 mg/kg in corn oil | [4] | |
| 3.21 µg/mL | Rat | 50 mg/kg as solid precipitate in corn oil | [4] | |
| Tmax | 1.83 ± 1.17 h | Rat | 50 mg/kg, oral gavage | [1] |
| AUC | 19.57 ± 2.76 mg/L·h | Rat | 50 mg/kg, oral gavage | [1] |
| Absolute Bioavailability | 22.37% ± 4.52% | Lean Rat | Oral administration | [5] |
| 18.67% ± 4.80% | Obese Rat | Oral administration | [5] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
These findings highlight the significant impact of the delivery vehicle on this compound's bioavailability, with oil-based solutions leading to higher plasma concentrations compared to solid suspensions[4].
Experimental Protocols
General Protocol for Animal Pharmacokinetic Studies
A common methodology for assessing the pharmacokinetics of this compound in animal models, such as rats, is as follows:
-
Animal Model: Male Sprague-Dawley rats are often used.
-
Housing: Animals are housed in controlled conditions with a standard diet and water ad libitum.
-
Drug Administration: this compound (either purified or as a citrus extract) is administered orally via gavage. The dosage and vehicle (e.g., corn oil, carboxymethyl cellulose solution) are critical variables.
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of this compound and its metabolites are quantified using a validated analytical method, typically High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
This compound Metabolism and the Role of Gut Microbiota
This compound undergoes extensive metabolism, primarily through demethylation, and gut microbiota plays a crucial role in this biotransformation[5][6][7]. The resulting metabolites, such as demethylated nobiletins (DMNs), are also biologically active and may contribute significantly to the overall therapeutic effects.
Caption: this compound metabolism pathway.
Experimental Workflow for Bioavailability Studies
The process of determining the bioavailability of this compound from a citrus source involves several key steps, from extract preparation to data analysis.
Caption: Experimental workflow for bioavailability assessment.
Conclusion and Future Directions
While a definitive ranking of citrus sources for this compound bioavailability is not yet possible due to a lack of direct comparative studies, the available evidence suggests that the concentration of this compound in the source material and the formulation of the extract are critical determinants. Citrus reticulata and Citrus depressa appear to be particularly rich sources of this compound.
Future research should prioritize direct comparative pharmacokinetic studies of this compound from different citrus extracts in both preclinical and clinical settings. Such studies would be invaluable for the rational development of this compound-based therapeutics and functional foods, allowing for the selection of the most promising citrus sources and extraction methods to maximize bioavailability and therapeutic efficacy. Furthermore, a deeper understanding of the role of the gut microbiome in this compound metabolism and its impact on inter-individual variations in bioavailability is warranted.
References
- 1. The pharmacokinetic study on the interaction between this compound and anemarsaponin BII in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | this compound from citrus peel: a promising therapeutic agent for liver disease-pharmacological characteristics, mechanisms, and potential applications [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Analyses of Bioavailability, Biotransformation, and Excretion of this compound in Lean and Obese Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review on recent advances on this compound in central and peripheral nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Nobiletin: A Guide for Laboratory Professionals
The proper disposal of nobiletin, a flavonoid found in citrus peels, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is essential to ensure a safe working environment and compliance with regulatory standards. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Considerations
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), and is not regulated under DOT, IMDG, or IATA, prudent laboratory practices should always be observed.[1][2][3][4] Before commencing any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, and eye protection such as safety glasses or goggles. In the event of a spill, sweep up the solid material, taking care to avoid dust formation, and place it into a suitable, closed container for disposal.[1][3][5] It is crucial to prevent this compound from entering drains or sewer systems.[1][2]
Step-by-Step Disposal Procedures
The primary and most recommended method for the disposal of this compound is to engage a licensed professional waste disposal company.[1][3] This ensures that all local, state, and federal regulations are met.
Operational Plan for this compound Disposal:
-
Waste Identification and Segregation:
-
Disposal of Unused or Surplus this compound:
-
Disposal of Contaminated Materials:
-
Any materials, such as personal protective equipment, filter paper, or containers that have come into contact with this compound should be treated as this compound waste.
-
Contaminated packaging should be disposed of in the same manner as the unused product.[1]
-
-
Small Quantities:
-
While some sources suggest that smaller quantities may be disposed of with household waste, it is imperative to first consult and adhere to all official local and institutional regulations.[2]
-
Regulatory and Compliance Summary
The following table summarizes the regulatory status of this compound, underscoring its non-hazardous classification under major regulations. However, it is the responsibility of the chemical waste generator to accurately classify their waste in accordance with all applicable regulations.[5]
| Regulation | Classification/Status | Citation |
| GHS | Not a hazardous substance or mixture | [3] |
| SARA 302/313 | No components subject to reporting | [1] |
| DOT (US) | Not dangerous goods | [1] |
| IMDG | Not dangerous goods | [1] |
| IATA | Not dangerous goods | [1] |
| California Prop. 65 | Contains no chemicals known to cause cancer or reproductive harm | [1] |
This compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
- 1. times-bio.com [times-bio.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Page loading... [guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Handling Protocols for Nobiletin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds like Nobiletin. While this compound is not classified as a hazardous substance, adhering to proper personal protective equipment (PPE) protocols and handling guidelines is a critical component of responsible laboratory practice.[1][2][3] This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.
Personal Protective Equipment (PPE)
The consistent use of appropriate PPE is the primary defense against potential exposure and contamination when working with any chemical, including this compound. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Specific Recommendations | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1][2] | Protects eyes from airborne powder particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[4][5] | Prevents direct skin contact with the compound. It is crucial to inspect gloves for any signs of degradation or punctures before use.[6] |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-certified respirator may be required if dust is generated and ventilation is inadequate. | Prevents inhalation of fine powder particles. |
| Foot Protection | Closed-toe shoes that cover the entire foot. | Protects feet from spills and falling objects. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a dry, well-ventilated place.[1][2]
-
For maintaining product quality, some suppliers recommend refrigeration.[2]
2. Handling and Weighing:
-
Handle this compound in a well-ventilated area. To minimize dust inhalation, weighing of the powder should ideally be conducted in a chemical fume hood or a ventilated balance enclosure.[2]
-
Avoid pouring the powder directly from the bottle to prevent spills. Use a spatula or scoop for transferring the powder in small amounts.[2]
-
Keep the container closed when not in use to prevent accidental spillage.[2]
3. Spill and Exposure Procedures:
-
Spills: In case of a spill, sweep up the solid material and place it in a suitable, closed container for disposal.[1] Avoid generating dust. Wet cleaning methods or a HEPA vacuum are effective for decontaminating the area.[2]
-
Skin Contact: If skin contact occurs, wash the affected area with soap and plenty of water.[1]
-
Eye Contact: In case of eye contact, flush the eyes with water as a precaution.[1]
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused this compound: As this compound is not classified as a hazardous waste, it may be acceptable to dispose of it as regular solid waste.[3] However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and follow all local, state, and federal regulations for non-hazardous chemical disposal.[7]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be considered for proper disposal. Empty containers should be rinsed, and the labels defaced before disposal in the regular trash.[3]
-
Laboratory Trash: Do not dispose of chemical waste, even if non-hazardous, in standard laboratory trash cans that are handled by custodial staff.[3] Collect it in a designated, labeled container for disposal according to your institution's procedures.[8]
Visualizing the this compound Handling Workflow
To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the logical workflow from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. Which personal protective equipment do you need to [royalbrinkman.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
